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  • Product: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid
  • CAS: 1228821-98-4

Core Science & Biosynthesis

Foundational

molecular structure and conformation of N-substituted 2-hydroxymethylpiperidine

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Substituted 2-Hydroxymethylpiperidine Introduction: The Significance of the 2-Hydroxymethylpiperidine Scaffold The piperidine ring is a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Substituted 2-Hydroxymethylpiperidine

Introduction: The Significance of the 2-Hydroxymethylpiperidine Scaffold

The piperidine ring is a foundational scaffold in a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is pivotal for molecular recognition and biological activity.[1] Within this class, N-substituted 2-hydroxymethylpiperidines are of particular importance, serving as versatile chiral building blocks for a wide array of biologically active compounds.[2] The precise spatial orientation—the conformation—of the N-substituent and the hydroxymethyl group relative to the piperidine ring can dramatically influence a molecule's interaction with biological targets, such as enzymes and receptors.[3] Therefore, a comprehensive understanding of the conformational preferences of this scaffold is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of therapeutics with enhanced potency and selectivity.[1]

This guide provides a detailed exploration of the structural and conformational complexities of N-substituted 2-hydroxymethylpiperidines. We will dissect the fundamental principles governing the piperidine ring's geometry, analyze the subtle interplay of forces that dictate substituent orientation, and outline the integrated experimental and computational workflows used to elucidate these three-dimensional structures.

Foundational Principles of Piperidine Conformation

To appreciate the intricacies of the substituted piperidine, one must first understand the conformational dynamics of the parent ring.

The Chair Conformation: A State of Minimal Strain

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This arrangement allows all bond angles to be close to the ideal tetrahedral angle (109.5°) and staggers the hydrogen atoms on adjacent carbons, reducing repulsive steric interactions. The ring can undergo a rapid "ring inversion" or "chair-chair interconversion," which flips one chair form into another.[1]

Ring and Nitrogen Inversion: Dynamic Equilibria

The presence of the nitrogen atom introduces an additional layer of conformational dynamism. The nitrogen atom undergoes rapid pyramidal inversion, which interconverts its lone pair and any attached substituent between axial and equatorial positions.[1] This process, combined with the ring inversion, creates a complex equilibrium of conformers. For N-substituted piperidines, these two processes are often coupled.

Axial vs. Equatorial Orientation: The A-Value

In a chair conformation, substituents can occupy two distinct positions: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing out from the perimeter of the ring). The equatorial position is generally more stable due to reduced steric clashes with other axial substituents (specifically, 1,3-diaxial interactions). This preference is quantified by the conformational free energy difference (ΔG°), often referred to as the "A-value."[1] A larger A-value signifies a stronger preference for the equatorial position.[1] For example, a methyl group has an A-value of ~1.8 kcal/mol, indicating a strong equatorial preference.[1]

Caption: Ring inversion interconverts axial and equatorial substituents.

The Conformational Landscape of N-Substituted 2-Hydroxymethylpiperidine

The conformational equilibrium in N-substituted 2-hydroxymethylpiperidine is dictated by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.

The Interplay of Steric and Electronic Effects

The 2-hydroxymethyl group generally prefers an equatorial orientation to avoid steric clashes with the axial hydrogen at C-6.[1] However, the N-substituent's influence is more complex. While bulky alkyl groups like isopropyl show a very strong equatorial preference (A-value > 4.0 kcal/mol), the situation changes when the nitrogen is attached to a π-system (e.g., a phenyl or acyl group).[1]

The Axial Preference in N-Acyl/N-Aryl Derivatives: Pseudoallylic Strain

When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair conjugates with the adjacent π-orbital.[4][5] This conjugation increases the sp² character of the nitrogen, making the amide or aniline moiety more planar. Consequently, the partial double-bond character of the C–N bond creates a phenomenon known as pseudoallylic strain or A(1,3) strain .[4] This is a steric repulsion between the N-substituent and a substituent at the 2-position of the piperidine ring. To alleviate this strain, the 2-substituent is often forced into the axial position.[4][5] For N-acyl-2-methylpiperidines, this preference for the axial conformer can be as high as 3.2 kcal/mol.[4] This powerful effect can override the typical steric preference for an equatorial hydroxymethyl group.

The Role of Intramolecular Hydrogen Bonding (IHB)

A defining feature of the 2-hydroxymethylpiperidine scaffold is its capacity for intramolecular hydrogen bonding (IHB). The hydroxyl proton can act as a hydrogen bond donor, while the piperidine nitrogen's lone pair can act as an acceptor. This interaction forms a stable six-membered ring, which can significantly influence the conformational equilibrium.[6] For an O-H···N hydrogen bond to form optimally, the hydroxymethyl group must adopt a specific orientation that brings the hydroxyl group into proximity with the nitrogen. This often favors a conformation where the C2-substituent is axial, as this can facilitate the ideal geometry for the hydrogen bond. The strength of this IHB can be substantial enough to stabilize a conformation that would otherwise be disfavored by steric effects.[6] The presence and strength of the IHB are also highly dependent on the solvent; polar, protic solvents can compete for hydrogen bonding, weakening the intramolecular interaction.[7]

Caption: Intramolecular hydrogen bond in 2-hydroxymethylpiperidine.

A Multi-Pronged Approach to Structural Elucidation

A comprehensive conformational analysis requires integrating data from multiple techniques, as each provides a unique piece of the structural puzzle.[1] NMR spectroscopy reveals the average conformation in solution, X-ray diffraction provides a precise snapshot in the solid state, and computational modeling bridges the gap by providing energetic and geometric data for all possible conformers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution

NMR is the most powerful technique for studying molecular conformation in solution.[1] By analyzing proton-proton coupling constants, one can deduce the dihedral angles within the molecule and, by extension, its dominant conformation.

  • Sample Preparation: Dissolve 5-10 mg of the N-substituted 2-hydroxymethylpiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence the conformational equilibrium, particularly the strength of any IHB.[8]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals.

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks, which is essential for unambiguous signal assignment.[1]

  • Data Analysis:

    • Carefully measure the vicinal (³JHH) coupling constants for the protons on the piperidine ring from the high-resolution 1D ¹H spectrum.[9]

    • The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation . For example, a large coupling constant (~10-13 Hz) between two vicinal protons typically indicates an anti-periplanar (θ ≈ 180°) relationship, characteristic of an axial-axial arrangement in a chair conformation. A small coupling constant (~2-5 Hz) suggests a gauche relationship (θ ≈ 60°), as seen in axial-equatorial or equatorial-equatorial arrangements.

Single-Crystal X-ray Diffraction: The Solid-State Snapshot

X-ray crystallography provides unambiguous, high-resolution structural data, including precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.[8]

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model provides a definitive view of the molecule's conformation in the crystal lattice.[10]

Self-Validation Note: While definitive, the solid-state structure may represent only one of several low-energy conformers or a conformation influenced by crystal packing forces. It must be compared with solution-phase data (NMR) and computational results to build a complete picture.[4]

Computational Modeling: In Silico Insights

Computational chemistry is an indispensable tool for exploring the full conformational space of a molecule and understanding the relative energies of different conformers.[9]

  • Conformational Search: Generate a wide range of possible starting conformations using a molecular mechanics (MM) force field.[9] This is a computationally inexpensive way to explore the potential energy surface.

  • Geometry Optimization: Take each unique conformer from the MM search and perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[11] This finds the nearest local energy minimum for each starting structure.

  • Energy Calculation: Calculate the relative energies (Gibbs free energy, ΔG) of all optimized conformers. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium.[12]

  • Validation: The credibility of the computational model is validated by comparing its outputs with experimental data. Calculated geometries (dihedral angles) should be compared with those derived from NMR coupling constants and X-ray structures. Calculated NMR chemical shifts and coupling constants can also be compared directly with experimental spectra.[9]

cluster_workflow Integrated Structural Elucidation Workflow NMR NMR Spectroscopy (Solution Conformation) SYNTHESIS Synthesized Data & Interpretation NMR->SYNTHESIS Dihedral Angles (from ³JHH) XRAY X-ray Crystallography (Solid-State Structure) XRAY->SYNTHESIS Precise Bond Lengths & Angles COMP Computational Modeling (Energetics & Geometries) COMP->SYNTHESIS Relative Conformer Energies (ΔG) SYNTHESIS->NMR Validate Model SYNTHESIS->XRAY Compare Phases

Caption: A multi-pronged workflow for conformational analysis.

Data Synthesis and Interpretation

The power of the multi-pronged approach lies in synthesizing the data to form a cohesive picture. For a hypothetical N-acyl-2-hydroxymethylpiperidine, we can collate the expected findings.

Table 1: Representative Data for Conformational Analysis of N-Acyl-2-Hydroxymethylpiperidine

ParameterConformer A (Axial-CH₂OH)Conformer E (Equatorial-CH₂OH)Experimental/Predicted OutcomeRationale
Dihedral Angle H1-C2-C3-H3ax ~60° (gauche)~180° (anti)Small ³J(H1,H3ax) via NMR The dominant conformer in solution shows a gauche relationship, consistent with an axial C2-substituent.
Intramolecular Distance (O-H···N) ~2.0 Å> 3.5 ÅObserved in X-ray & Low-Energy Computed Structure A short distance indicates a strong intramolecular hydrogen bond, stabilizing the axial conformation.[6]
Calculated Relative Energy (ΔG) 0.0 kcal/mol (Reference)+3.0 kcal/molConformer A is the global minimum Computational results confirm that the axial conformer is significantly stabilized by the combined effects of pseudoallylic strain and IHB.[4]

Conclusion: From Structure to Function

The are governed by a sophisticated interplay of steric demands, electronic delocalization (pseudoallylic strain), and intramolecular hydrogen bonding. While substituents on saturated rings typically favor the less-crowded equatorial position, the unique combination of an N-acyl or N-aryl group with a 2-hydroxymethyl substituent frequently inverts this preference, leading to a dominance of the axial conformer.

This conformational control is paramount in drug development. By understanding and manipulating these non-covalent interactions, medicinal chemists can lock the piperidine scaffold into a specific three-dimensional shape. This "conformational constraint" can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.[13] Furthermore, the formation of intramolecular hydrogen bonds can mask polar groups, a strategy known to improve membrane permeability and oral absorption of drug candidates.[14] The rigorous, integrated analysis of these structures using NMR, X-ray crystallography, and computational modeling is therefore an essential tool in the modern drug discovery arsenal.

References

  • Stout, D. M., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 54(23), 8189–8202. Available at: [Link].

  • Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics, 23(47), 26695–26707. Available at: [Link].

  • Le, T. M., et al. (2009). Investigation of the N-substituent conformation governing potency and mu receptor subtype-selectivity in (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Journal of Medicinal Chemistry, 52(1), 141–151. Available at: [Link].

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  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299–3304. Available at: [Link].

  • Salo, O. P., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 8(1), 17924. Available at: [Link].

  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493–8500. Available at: [Link].

  • Abraham, R. J., et al. (1983). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1643–1649. Available at: [Link].

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  • Becker, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2520–2528. Available at: [Link].

  • PubChem. (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol. National Center for Biotechnology Information. Available at: [Link].

  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493–8500. Available at: [Link].

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  • Wölper, C., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6934. Available at: [Link].

  • Becker, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2520–2528. Available at: [Link].

  • Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53–64. Available at: [Link].

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089–8095. Available at: [Link].

  • PubChem. 2-(Hydroxymethyl)piperidine-3,4,5-triol. National Center for Biotechnology Information. Available at: [Link].

  • O’Keeffe, S., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Tolylsulfonylamino)benzamides. Molecules, 26(4), 926. Available at: [Link].

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  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669–674. Available at: [Link].

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  • Caron, G., et al. (2016). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 59(1), 2–20. Available at: [Link].

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  • Malm, J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4316–4322. Available at: [Link].

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556. Available at: [Link].

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089–8095. Available at: [Link].

  • Smith, B. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(20), 10142–10147. Available at: [Link].

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Sources

Exploratory

pKa Values and Ionization States of Piperidin-1-yl Acetic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Understanding the acid-base thermodynamics of piperidin-1-yl acetic acid (PAA) and its derivatives is a critical prerequisite for rational drug design, formulation engineering, and pharmacokinetic optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base thermodynamics of piperidin-1-yl acetic acid (PAA) and its derivatives is a critical prerequisite for rational drug design, formulation engineering, and pharmacokinetic optimization. As zwitterionic scaffolds, these molecules exhibit complex ionization profiles that dictate their solubility, membrane permeability, and receptor-binding affinities. This whitepaper provides an in-depth mechanistic analysis of the pKa values of PAA derivatives, the causality behind their ionization states, and the self-validating experimental protocols required for their characterization.

Structural Architecture and Thermodynamic Causality

Piperidin-1-yl acetic acid (also known as 1-piperidineacetic acid) is characterized by a saturated six-membered piperidine ring linked to an acetic acid moiety via the tertiary nitrogen atom. This dual-functional architecture results in a molecule that exists as a zwitterion at physiological pH.

The Inductive Effect and pKa Shifts

The ionization of PAA is governed by the strong electronic interplay between the amine and the carboxyl group:

  • Carboxylic Acid (

    
    ):  Standard acetic acid has a pKa of 4.76. However, in PAA, the adjacent piperidinium nitrogen is positively charged at low pH. This cationic center exerts a powerful electron-withdrawing inductive effect (-I effect) through the 
    
    
    
    -bond network. This effect stabilizes the resulting carboxylate anion (
    
    
    ), drastically lowering the
    
    
    to approximately 2.47 [1],[2].
  • Piperidine Amine (

    
    ):  Unsubstituted piperidine is highly basic with a pKa of ~11.2. In the PAA zwitterion, the deprotonated carboxylate group (
    
    
    
    ) is inductively electron-withdrawing despite its negative charge, which slightly reduces the electron density on the nitrogen lone pair. Consequently, the basicity is attenuated, shifting the
    
    
    down to approximately 9.5–10.0 .

These thermodynamic shifts dictate the molecule's transition through three distinct ionization states as a function of environmental pH.

Ionization Cation Cationic State (pH < 2.5) Amine: NH+ Carboxyl: COOH Zwitterion Zwitterionic State (pH 3 - 9) Amine: NH+ Carboxyl: COO- Cation->Zwitterion -H+ (pKa1 ~2.47) Zwitterion->Cation +H+ Anion Anionic State (pH > 10) Amine: N Carboxyl: COO- Zwitterion->Anion -H+ (pKa2 ~9.8) Anion->Zwitterion +H+

Caption: pH-dependent ionization pathway of piperidin-1-yl acetic acid transitioning through zwitterion.

Quantitative Data: Substituent Effects on pKa

Modifications to the piperidine ring (e.g., halogenation, arylation) further modulate these pKa values by altering the steric bulk and the overall inductive pull on the nitrogen lone pair. The table below summarizes the core thermodynamic data for PAA and its structural analogs.

Property / DerivativeValueMechanistic Context & Source

(PAA Carboxyl)
2.47 ± 0.10Baseline stabilization via adjacent cationic nitrogen. [1], [2]

(4-Phenyl-PAA)
2.47 ± 0.10The distant C4-phenyl ring has negligible effect on the

-carboxyl acidity. [3]

(Amine Deprotonation)
~9.8Attenuated basicity compared to free piperidine (pKa 11.2) due to the carboxylate -I effect.
Zwitterion Solid-State Bond O⋯H⋯O = 2.441 ÅX-ray diffraction confirms highly stable zwitterionic homoconjugated cations in solid state.[4]

Experimental Methodologies: A Self-Validating Protocol

Relying solely on potentiometric titration for zwitterionic compounds can lead to overlapping inflection points if the pKa values are close, or masking effects if the compound aggregates. To ensure absolute trustworthiness, a self-validating orthogonal approach combining potentiometry with


/

NMR spectroscopy is required.

By tracking the atom-specific chemical shift (


) of the 

-protons as a function of bulk pH, the macroscopic thermodynamic data is validated by microscopic electron density changes.
Protocol: NMR-Coupled pKa Determination
  • Sample Preparation: Dissolve 15 mg of the PAA derivative in 0.6 mL of deuterium oxide (

    
    ). Add 1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (
    
    
    
    = 0.00 ppm).
  • Titrant Standardization: Prepare highly precise 0.1 M solutions of

    
     and 
    
    
    
    in
    
    
    to avoid isotopic exchange artifacts during titration.
  • Sequential pH Adjustment: Using a micro-pH electrode, adjust the pH* (meter reading in

    
    ) from 1.0 to 12.0 in increments of 0.5 units. Allow 2 minutes for equilibrium at each step.
    
  • Spectroscopic Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra at each pH increment. Maintain the probe temperature strictly at 298 K, as pKa is highly temperature-dependent[5].
  • Data Extraction & Self-Validation: Track the chemical shifts of the

    
     protons. Plot 
    
    
    
    versus pH*. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation.
    • Causality Check: The inflection point of the NMR sigmoidal curve must mathematically align with the half-equivalence point derived from the first derivative of the potentiometric titration curve. Any divergence indicates micellization or intermolecular hydrogen bonding.

Workflow Sample 1. Sample Preparation Dissolve derivative in D2O Titration 2. pH Adjustment Titrate with DCl / NaOD Sample->Titration NMR 3. NMR Acquisition Record 1H/13C spectra Titration->NMR Analysis 4. Data Analysis Plot shift vs pH (Sigmoidal) NMR->Analysis Validation 5. pKa Extraction Determine inflection points Analysis->Validation

Caption: Step-by-step NMR spectroscopy workflow for determining pKa values of PAA derivatives.

Pharmacological Applications: pH-Gradient Liposomal Loading

The precise pKa values of PAA derivatives make them exceptional candidates for advanced drug delivery systems, specifically active liposomal loading via transmembrane pH gradients .

When PAA is utilized as a linker in prodrug design (e.g., esterified to a parent drug like docetaxel or prednisone), the free carboxylic acid is masked. This leaves the piperidine nitrogen as the sole ionizable center, typically shifting its pKa to the 6.0–8.0 range.

The Causality of Ion Trapping: As detailed in[6], liposomes can be engineered with an acidic aqueous interior (e.g., buffered at pH 5.0 using ammonium sulfate) and a neutral external medium (pH 7.4).

  • In the external medium (pH 7.4), a significant fraction of the PAA-prodrug exists in its unprotonated, lipophilic state, allowing it to freely diffuse across the liposomal lipid bilayer.

  • Upon entering the acidic core (pH 5.0), the piperidine nitrogen instantly protonates (forming a cation).

  • Because the cationic form is highly polar and membrane-impermeable, the drug is permanently trapped inside the liposome. This thermodynamic "ion trapping" mechanism achieves near 100% loading efficiency for piperidinyl acetic acid ester derivatives[6].

Conclusion

The ionization behavior of piperidin-1-yl acetic acid derivatives is a masterclass in intramolecular electronic effects. The profound inductive stabilization of the carboxylate by the adjacent protonated amine creates a highly stable zwitterion with a uniquely low


. By leveraging self-validating NMR protocols to map these ionization states, researchers can exploit these thermodynamic properties to engineer highly efficient, pH-responsive drug delivery vehicles.

References

  • National Institutes of Health. "Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097". PubChem Database. Available at:[Link]

  • Dega-Szafran, Z., et al. "Crystal and molecular structure of the 2:1 complex of 1-piperidineacetic acid with perchloric acid". ResearchGate. Available at:[Link]

  • Cullis, P. R., et al. "Modified drugs for use in liposomal nanoparticles". US Patent 8790691B2. Google Patents.
  • Pellegrini, T., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". University of Regina. Available at:[Link]

Sources

Foundational

solubility profile of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid Executive Summary This technical guide provides a comprehensive analysis of the solubility ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid, a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of iminosugars and pharmaceutical ligands.[1][2] Due to its amphoteric nature and capacity for zwitterion formation, this compound exhibits complex solubility behaviors that deviate from standard lipophilic organic intermediates.[2][3] This document outlines the physicochemical basis of its solubility, provides a predictive solvent compatibility profile, and details standardized protocols for experimental verification.[3]

Physicochemical Basis of Solubility

To understand the solubility profile of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid, one must analyze its three critical functional domains:

  • Piperidine Core: A lipophilic six-membered ring.[1][2][3]

  • Hydroxymethyl Group (C2 position): A hydrogen bond donor/acceptor (

    
    ).[1]
    
  • N-Acetic Acid Moiety: An ionizable carboxyl group (

    
    ) attached to the basic tertiary amine nitrogen.[1][2]
    
Zwitterionic Character

In the solid state and in neutral aqueous solutions, this molecule predominantly exists as a zwitterion (inner salt).[1][3] The carboxylic acid proton transfers to the tertiary amine nitrogen, creating a dipole with a carboxylate anion (


) and a piperidinium cation (

).[1]
  • Implication: The crystal lattice energy is significantly higher than that of non-ionic analogs, rendering the compound insoluble in non-polar organic solvents (e.g., hexane, toluene) and requiring solvents with high dielectric constants or hydrogen-bonding capabilities for dissolution.[1]

Predicted Physicochemical Parameters
  • pKa (Acid):

    
     (Carboxylic acid)[1][2]
    
  • pKa (Base):

    
     (Tertiary piperidine amine)[1][2]
    
  • Isoelectric Point (pI):

    
    [1]
    
  • LogP (Octanol/Water): Estimated

    
     (Highly polar/Hydrophilic)[1]
    

Solubility Profile in Organic Solvents

The following profile is derived from structure-property relationship (SPR) analysis of homologous N-substituted pipecolic acid derivatives.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh to Moderate Excellent solvation of the zwitterionic charges.[1][2] Solubility decreases as the alkyl chain of the alcohol increases (MeOH > EtOH > iPrOH).[3]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants (

) stabilize the charge separation of the zwitterion.[3]
Chlorinated Dichloromethane (DCM), ChloroformLow Generally poor solubility for the zwitterion.[1][3] Solubility improves significantly if the compound is converted to its hydrochloride salt or free acid (via pH manipulation).[3]
Ethers/Esters THF, Ethyl Acetate, Diethyl EtherVery Low Inability to overcome the high crystal lattice energy of the zwitterion.[3] Often used as anti-solvents for crystallization.[1][2][3]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Complete lack of polarity prevents interaction with the ionic domains of the molecule.[3]
pH-Dependent Solubility Switching

The solubility of this compound is highly tunable via pH adjustment, a property exploitable for purification:

  • Acidic pH (pH < 2): Protonation of the carboxylate (

    
    ) and amine (
    
    
    
    ).[1] The species becomes a cationic salt (e.g., Hydrochloride).[3] Solubility increases in polar organic solvents like DCM/MeOH mixtures.[1][2][3]
  • Basic pH (pH > 10): Deprotonation of the ammonium (

    
    ) and acid (
    
    
    
    ).[1] The species becomes an anionic salt (e.g., Sodium carboxylate).[3] Highly soluble in water; insoluble in organics.[1][2][3]
  • Neutral pH (pH

    
     pI):  Zwitterionic form.[1][2][3] Minimum solubility in water; maximum tendency to crystallize.[1][2][3]
    

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation for specific solvent systems.[1][2][3]

Materials:

  • Analyte: >98% pure 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid.[1][2]

  • Solvents: HPLC grade.[1][2][3]

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.[1][2]

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at 25°C for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.[2][3]

  • Phase Separation: Allow the suspension to settle for 2 hours or centrifuge at 10,000 rpm for 5 minutes.

  • Sampling: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 210 nm (carboxyl group absorbance) or ELSD/CAD if UV response is weak.[1][3]

Protocol B: Purification via Anti-Solvent Crystallization

Objective: Isolate high-purity zwitterion from crude reaction mixtures.

  • Dissolution: Dissolve the crude residue in a minimum volume of hot Methanol (60°C).

  • Precipitation: Slowly add Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent turbidity forms.[1][2][3]

  • Crystallization: Cool the mixture slowly to 4°C overnight.

  • Filtration: Collect the white crystalline solid via vacuum filtration and wash with cold Ethyl Acetate.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired state of the molecule (Extraction vs. Crystallization).

SolubilityLogic Start 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid StateCheck Determine Desired Operation Start->StateCheck Dissolution Dissolution / Reaction StateCheck->Dissolution For Synthesis Extraction Extraction / Workup StateCheck->Extraction For Isolation Crystallization Purification / Crystallization StateCheck->Crystallization For Purification PolarProtic Polar Protic (Water, MeOH) High Solubility Dissolution->PolarProtic Preferred PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Dissolution->PolarAprotic Alternative Biphasic Biphasic System (n-Butanol / Water) Extraction->Biphasic At pI (pH ~6) AntiSolvent Anti-Solvent System (MeOH + EtOAc/Ether) Crystallization->AntiSolvent Standard Method

Caption: Solvent selection decision matrix based on the operational goal (Dissolution, Extraction, or Purification).

References

  • BenchChem. (2025).[1][2][3][4] Technical Guide: Solubility Profile of Piperidine Derivatives in Organic Solvents. Retrieved from .

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from .

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid. Retrieved from .[1]

  • ResearchGate. (2014).[1][2][3] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from .

  • Ataman Chemicals. (2025).[1][2][3] Piperidine and its Derivatives: Solubility and Industrial Applications. Retrieved from .

Sources

Exploratory

Literature Review and Technical Guide: 2-(2-(Hydroxymethyl)piperidin-1-yl)acetic acid as a Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Whitepaper Executive Summary and Strategic Context In modern drug discovery, the transition from plana...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Whitepaper

Executive Summary and Strategic Context

In modern drug discovery, the transition from planar, sp²-rich aromatic molecules to sp³-rich, 3D-architectures is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently leverage 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (Molecular Formula: C₈H₁₅NO₃) as a highly versatile, bifunctional pharmaceutical intermediate.

This molecule features a conformationally restricted piperidine core, a primary alcohol at the C2 position, and an acetic acid moiety at the N1 position. This unique topology allows it to act as a dipeptide surrogate, a precursor for rigid bicyclic lactones (such as hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3(4H)-ones), and a critical pharmacophore vector for targeting G-protein coupled receptors (GPCRs) and chemokine receptors.

Structural Profiling and Chemoselectivity

The synthetic utility of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid stems from the orthogonal reactivity of its functional groups. However, handling its precursor, 2-piperidinemethanol, requires precise thermodynamic and kinetic control.

The Chemoselectivity Challenge

When alkylating 2-piperidinemethanol with an electrophile like ethyl bromoacetate, the molecule presents two competing nucleophilic sites: the secondary amine (N1) and the primary alcohol (C2-OH).

  • O-Alkylation (Side Reaction): Occurs if strong bases (e.g., NaH) are used, which deprotonate the alcohol (pKa ~15.5) to form a highly reactive alkoxide.

  • N-Alkylation (Desired): Achieved by exploiting the superior nucleophilicity of the secondary amine. By using a mild, heterogeneous base (e.g., K₂CO₃), the base acts merely as an acid scavenger for the generated HBr, leaving the hydroxyl group protonated and driving >90% chemoselectivity toward the nitrogen [1].

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky N-acetic acid group prefers an equatorial position to minimize 1,3-diaxial interactions. The C2-hydroxymethyl group can be locked into specific vectors depending on downstream cyclization, making it an excellent scaffold for probing receptor binding pockets [2].

Synthesis A 2-Piperidinemethanol C N-Alkylated Ester A->C K2CO3, MeCN Chemoselective B Ethyl Bromoacetate B->C D Target Acid Intermediate C->D LiOH, THF/H2O Saponification E Bicyclic Lactone Scaffold D->E p-TsOH, PhMe Cyclization

Fig 1: Chemoselective synthesis and lactonization of the piperidine intermediate.

Quantitative Data: Reaction Optimization & Properties

To ensure reproducibility, empirical data from reaction optimizations must dictate protocol design. Table 1 illustrates the causality between base selection and chemoselectivity during the critical N-alkylation step.

Table 1: Reaction Optimization for N-Alkylation of 2-Piperidinemethanol

BaseSolventTemp (°C)Time (h)N-Alkylation Yield (%)O-Alkylation Yield (%)Mechanistic Rationale
NaH (Strong)DMF0 to 25435%55%Deprotonates OH, forming reactive alkoxide.
Et₃N (Soluble)DCM251260%15%Homogeneous base leads to competitive pathways.
K₂CO₃ (Mild) MeCN 80 8 92% <2% Heterogeneous acid scavenger; preserves OH.
Cs₂CO₃DMF60685%5%High solubility increases minor O-alkylation.

Table 2: Physicochemical Properties of the Target Intermediate [3]

PropertyValuePharmaceutical Relevance
Molecular Weight173.21 g/mol Low MW allows for extensive downstream elaboration.
TPSA57.5 ŲIdeal for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors/Acceptors2 / 4Provides multiple vectors for target-protein binding.

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. The following protocols incorporate mandatory In-Process Controls (IPCs) to ensure that each transformation is verified before proceeding, preventing the costly carryover of impurities [4].

Protocol A: Chemoselective N-Alkylation

Objective: Synthesize ethyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 2-piperidinemethanol (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely milled anhydrous K₂CO₃ (2.5 equiv).

    • Causality: Milling increases the surface area for heterogeneous basicity. K₂CO₃ provides optimal basicity to scavenge HBr without deprotonating the primary alcohol, ensuring chemoselective N-alkylation.

  • Electrophile Addition: Dropwise addition of ethyl bromoacetate (1.1 equiv) at 0 °C.

    • Causality: Controlling the exotherm minimizes polyalkylation and ring-opening side reactions.

  • Heating: Elevate the temperature to 80 °C (reflux) for 8 hours.

  • IPC Validation (Critical): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Self-Validation: The disappearance of the secondary amine (red/pink spot) and the appearance of the tertiary amine validates complete conversion.

  • Workup: Filter salts, concentrate under reduced pressure, and partition between EtOAc and H₂O. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Protocol B: Saponification to the Free Acid

Objective: Hydrolyze the ester to yield 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid.

  • Solvent System: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Reagent Addition: Add LiOH·H₂O (2.0 equiv) at room temperature.

    • Causality: LiOH is preferred over NaOH/KOH. The lithium ion coordinates with the oxygen of the ester and the nitrogen of the piperidine, accelerating the hydrolysis of the ester without degrading the molecule.

  • IPC Validation (Critical): LC-MS analysis.

    • Self-Validation: A mass shift from [M+H]⁺ = 202 (ester) to [M+H]⁺ = 174 (acid) confirms saponification. The complete absence of the m/z 202 peak validates reaction completion.

  • Acidification: Adjust the pH to exactly 4.5 using 1M HCl.

    • Causality: The isoelectric point of this amino acid analogue is near 4.5. Targeting this pH ensures the precipitation or organic extraction of the product, avoiding the formation of highly water-soluble zwitterions at neutral pH.

Validation Step1 Reaction Execution (N-Alkylation) IPC1 IPC: LC-MS & TLC Check [M+H]+ 202 Step1->IPC1 Step2 Saponification (LiOH) IPC1->Step2 Validated IPC2 IPC: LC-MS & pH Check [M+H]+ 174 Step2->IPC2 Final Final IPC2->Final Validated

Fig 2: Self-validating workflow ensuring high-fidelity intermediate generation.

Downstream Applications in Drug Discovery

Once synthesized, 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid serves as a master key for several advanced drug discovery pathways:

  • Bicyclic Lactonization: Under acidic conditions (p-TsOH in Toluene, Dean-Stark), the molecule undergoes intramolecular esterification to form a hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3(4H)-one. This rigid bicyclic system is highly prized in CNS drug discovery for locking the spatial arrangement of pharmacophores, thereby increasing target affinity and reducing off-target toxicity.

  • Peptidomimetics: By coupling the carboxylic acid with various primary amines using standard amide coupling reagents (EDC/HOBt), researchers can generate dipeptide surrogates that are highly resistant to enzymatic degradation by proteases in vivo.

References

  • European Patent Office. "EP2010506B1 - Diazepan derivatives modulators of chemokine receptors". Google Patents.
  • Yan, L.-H., et al. "Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards". ACS Omega. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine Derivatives". PubChem. URL:[Link]

Foundational

Thermodynamic Stability of Hydroxymethyl Piperidine Acetic Acid Derivatives: A Technical Guide

Executive Summary Hydroxymethyl piperidine acetic acid derivatives represent a privileged scaffold in medicinal chemistry, often serving as core structures for glycomimetics, kinase inhibitors, and GPCR modulators. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxymethyl piperidine acetic acid derivatives represent a privileged scaffold in medicinal chemistry, often serving as core structures for glycomimetics, kinase inhibitors, and GPCR modulators. However, their thermodynamic profile is complicated by the competing interplay between the flexible piperidine ring (chair-boat interconversion) and the high propensity for intramolecular cyclization (lactonization or lactamization).

This guide provides a first-principles analysis of the thermodynamic stability of these derivatives. It moves beyond basic characterization to explore the causal stereoelectronic effects driving instability and offers validated protocols for profiling and mitigating these risks during drug development.

Part 1: Structural Dynamics & Conformational Analysis[1]

To understand the stability of these derivatives, one must first map their conformational landscape. The piperidine ring is not a static hexagon; it is a dynamic entity governed by steric and stereoelectronic forces.[1]

The Chair-Chair Equilibrium

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1] However, the presence of the nitrogen atom and polar side chains (hydroxymethyl -CH2OH and acetic acid -CH2COOH) introduces unique vectors:

  • A-Values & Steric Bulk: The thermodynamic preference for a substituent to be equatorial is dictated by its A-value.[1]

    • -CH2OH A-value: ~1.5–1.7 kcal/mol.

    • -CH2COOH A-value: ~1.8 kcal/mol.

    • Implication: In a 2,4-disubstituted system, the molecule will distort to place both bulky groups in equatorial positions. If the substitution pattern (e.g., cis-1,2) forces one group axial, the ground state energy increases by ~1.8 kcal/mol, heightening reactivity.

  • Nitrogen Inversion & Lone Pair Effects: The nitrogen lone pair occupies a spatial volume similar to a hydrogen atom. In N-substituted derivatives (e.g., piperidine-1-acetic acid), the lone pair orientation (axial vs. equatorial) influences the pKa and nucleophilicity of the amine, directly impacting the rate of intramolecular reactions.

The "Lactonization Trap"

The most critical thermodynamic instability risk is intramolecular lactonization . If the hydroxymethyl group and the acetic acid moiety are spatially proximal (e.g., cis-2,3 or N,2-substitution), the molecule exists in equilibrium between the open-chain zwitterion and the bicyclic lactone.

  • Thermodynamic Driver: The formation of a 5-membered (gamma-lactone) or 6-membered (delta-lactone) ring is often enthalpically favored due to the formation of a stable ester bond, despite the entropic penalty of cyclization.

  • The Baldwin Rules: 5-Exo-trig cyclizations (attacking the carbonyl) are generally favored.

Visualization: Conformational & Reactive Pathways

The following diagram illustrates the equilibrium between the stable chair form, the high-energy intermediate, and the irreversible degradation product (lactone).

StabilityLandscape cluster_0 Thermodynamic Danger Zone OpenChain Open Chain (Zwitterion Form) AxialConf High-Energy Conformer (Axial Substituents) OpenChain->AxialConf Ring Flip (ΔG > 0) Degradation Hydrolytic/Oxidative Degradation OpenChain->Degradation Oxidative Stress AxialConf->OpenChain Relaxation Lactone Bicyclic Lactone (Thermodynamic Sink) AxialConf->Lactone Intramolecular Cyclization (k_cycl) Lactone->OpenChain Hydrolysis (pH dependent)

Caption: Figure 1. The thermodynamic landscape showing the pathway from the stable open-chain conformer to the bicyclic lactone "sink" via a high-energy axial intermediate.

Part 2: Degradation Mechanisms & Causality

Understanding that it degrades is insufficient; we must understand why.

Intramolecular Esterification (Lactonization)

This is the primary failure mode for hydroxymethyl piperidine acetic acids.

  • Mechanism: The hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon of the acetic acid side chain.

  • Catalysis: This reaction is acid-catalyzed (protonation of the carbonyl) but can also occur under neutral conditions if the zwitterionic form (ammonium-carboxylate) shifts equilibrium.

  • Critical Distance: Derivatives with 1,3-relationships (e.g., 2-hydroxymethyl-piperidine-1-acetic acid) are at highest risk, forming stable 6-membered morpholinone-type rings.

Oxidation (N-Oxide Formation)

While the piperidine ring is robust, the tertiary amine (in N-alkylated derivatives) is susceptible to oxidation by peroxides or singlet oxygen.

  • Product: Piperidine-N-oxide.

  • Consequence: N-oxidation creates a highly polar, often hygroscopic impurity that can trigger further elimination reactions (Cope elimination) if heating occurs.

Epimerization

If the acetic acid moiety is attached to a chiral center on the ring (e.g., position 2 or 3), the alpha-proton is acidic.

  • Risk: Under basic conditions (pH > 9), deprotonation leads to an enolate intermediate. Reprotonation may occur from the opposite face, leading to racemization or conversion to a more thermodynamically stable (but pharmacologically inactive) diastereomer.

Part 3: Experimental Profiling Protocols

Trustworthy data requires self-validating protocols. The following workflows are designed to isolate specific degradation pathways.

pH-Rate Profile Determination

This experiment identifies the "pH of maximal stability" (


), crucial for formulation.

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.0 to 10.0 (Citrate, Phosphate, Borate). Note: Avoid carboxylate buffers if studying lactonization to prevent trans-esterification artifacts.

  • Sample Prep: Dissolve derivative at 0.1 mg/mL.

  • Incubation: Hold at 40°C for 24–48 hours.

  • Analysis: HPLC-UV/MS.

    • Column: C18 Polar-Embedded (to retain polar zwitterions).

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile (Acidic conditions suppress carboxylate ionization, improving peak shape).

Data Interpretation:

pH Region Dominant Species Primary Degradation Mode
pH < 3 Ammonium / Carboxylic Acid Acid-catalyzed Lactonization
pH 4–7 Ammonium / Carboxylate (Zwitterion) Minimum degradation (Electrostatic repulsion prevents nucleophilic attack)

| pH > 8 | Amine / Carboxylate | Oxidation (Free amine is electron-rich); Epimerization |

NMR-Based Conformational Analysis

To validate the structural hypothesis (axial vs. equatorial), use


-NMR coupling constants (

-values).[2][3]

Protocol:

  • Solvent:

    
     (mimics physiological state) and 
    
    
    
    (locks conformation).
  • Experiment: 1D Proton + NOESY.

  • Validation Logic:

    • Analyze the

      
       coupling of the ring protons.
      
    • Large coupling (10–12 Hz): Indicates anti-periplanar (axial-axial) relationship.

    • Small coupling (2–5 Hz): Indicates axial-equatorial or equatorial-equatorial.

    • Causality Check: If the spectrum simplifies or shifts significantly upon heating, you are observing rapid chair-chair interconversion.

Accelerated Stability Testing (ICH Q1A)

Follow the "Bracketing" approach to determine Arrhenius parameters.

StabilityWorkflow Start Drug Substance (API) Stress Stress Conditions (Hydrolysis, Oxidation, Photolysis) Start->Stress Accel Accelerated Stability 40°C / 75% RH Start->Accel LongTerm Long Term Stability 25°C / 60% RH Start->LongTerm Analysis HPLC-MS & NMR Analysis Stress->Analysis 2 Weeks Accel->Analysis 1, 3, 6 Months LongTerm->Analysis 3, 6, 9, 12 Months

Caption: Figure 2. Standardized stability workflow aligned with ICH Q1A(R2) guidelines for defining shelf-life and degradation pathways.

Part 4: Synthetic Mitigation Strategies

If thermodynamic profiling reveals unacceptable instability, use these medicinal chemistry strategies to "lock" the molecule.

Conformational Locking

Force the piperidine ring into a specific chair conformation that separates the reactive groups.

  • Strategy: Introduce a bulky group (e.g., tert-butyl or phenyl) at a remote position (C4 or C5).

  • Mechanism: The bulky group will demand an equatorial position (A-value > 4 kcal/mol). This "anchors" the ring, potentially forcing the hydroxymethyl or acetic acid group into a specific orientation that disfavors cyclization.

Bioisosteric Replacement

Remove the reactive handle while maintaining biological activity.

  • Hydroxyl Replacement: Convert -CH2OH to -CH2F or -CH2OCH3. This eliminates the nucleophile required for lactonization.

  • Carboxyl Replacement: Convert -COOH to a tetrazole or sulfonamide. These are acidic bioisosteres that cannot form lactones.

Salt Selection

The solid-state thermodynamics can be manipulated by counter-ions.

  • Approach: Form a salt with a bulky counter-acid (e.g., Tosylate, Napsylate).

  • Benefit: A rigid crystal lattice can physically prevent the intramolecular movement required for cyclization, significantly improving shelf-life stability compared to the amorphous zwitterion.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Beilstein Journal of Organic Chemistry. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones. [Link][2]

  • Journal of Medicinal Chemistry. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. [Link]

  • ACS Omega. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

Sources

Exploratory

hydrogen bonding potential of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Topic: The Structural Dynamics of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid: A Guide to Hydrogen Bonding Networks in Zwitterionic Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Structural Dynamics of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid: A Guide to Hydrogen Bonding Networks in Zwitterionic Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The "Chameleon" Scaffold

In the context of fragment-based drug discovery (FBDD), 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid represents a high-value pharmacophore. It is not merely a building block; it is a structural chameleon . Its ability to oscillate between a highly polar zwitterionic state and a lipophilic, intramolecularly hydrogen-bonded (IMHB) neutral state allows it to defy standard solubility-permeability trade-offs.

This guide provides a rigorous analysis of the hydrogen bonding potential of this molecule, detailing how to manipulate its conformational ensemble to optimize ADME properties.

Structural Inventory & Pharmacophore Analysis

To understand the hydrogen bonding potential, we must first deconstruct the functional groups and their ionization states.

The Functional Triad

The molecule consists of three distinct interaction centers:

  • The Donor/Acceptor Tail: The Hydroxymethyl group (-CH₂OH) at position C2.

  • The Cationic Pivot: The Tertiary Amine (N1) within the piperidine ring.

  • The Anionic Head: The Carboxylic Acid (-CH₂COOH) attached to N1.

Ionization States (The Critical Variable)

The hydrogen bonding network is entirely dependent on pH and solvent polarity.

StatepH / EnvironmentDominant SpeciesH-Bonding Role
Zwitterionic pH 4–8 (Aqueous)R-NH⁺ / R-COO⁻ N1: Donor (via H⁺) COO: Strong Acceptor (2x lone pairs)
Neutral pH < 2 or Apolar SolventsR-N: / R-COOH N1: Acceptor (Lone Pair) COOH: Donor/Acceptor
Anionic pH > 10R-N: / R-COO⁻ N1: Acceptor COO: Strong Acceptor

Technical Insight: In physiological conditions (pH 7.4), the molecule exists primarily as a zwitterion. However, as it approaches a lipid membrane, the local dielectric constant drops (


), forcing a proton transfer from N to COO⁻, creating a neutral species capable of membrane permeation.

Intramolecular Hydrogen Bonding (IMHB) Dynamics

The "potential" of this molecule lies in its ability to fold into itself. This section details the specific motifs formed in the neutral state (lipid environment).[1]

The 1,4-Interaction (The "Closed" Conformation)

The most thermodynamically favorable IMHB in the neutral state occurs between the carboxylic acid proton and the piperidine nitrogen lone pair, or between the hydroxymethyl hydroxyl and the carboxylate carbonyl.

  • Motif A (Acid-Amine):

    
     (5-membered ring equivalent).
    
  • Motif B (Alcohol-Acid):

    
     (Large ring interaction).
    
Visualization of Conformational States

The following diagram illustrates the transition from the solvated "Open" state to the membrane-permeable "Closed" state.

G cluster_0 Aqueous Phase (High Dielectric) cluster_1 Lipid Membrane (Low Dielectric) Zwitterion Zwitterion Form (Open Conformation) High PSA Neutral Neutral Form (Closed Conformation) Low PSA Zwitterion->Neutral Desolvation & Proton Transfer Neutral->Zwitterion Re-solvation IMHB Intramolecular H-Bond (Shields Polarity) Neutral->IMHB

Caption: The "Chameleon Effect": Transition from high-solubility zwitterion to high-permeability neutral species via IMHB formation.

Experimental Characterization Protocols

As a Senior Scientist, you cannot rely solely on prediction. You must validate the H-bond network experimentally.

Protocol A: NMR Titration (The Gold Standard)

This protocol determines if an H-bond is intramolecular (solvent-independent) or intermolecular.

Principle: Intramolecular H-bonds are shielded from solvent effects.

  • Prepare Samples: Dissolve 5 mg of the compound in 600

    
    L of 
    
    
    
    (non-polar).
  • Titration: Sequentially add DMSO-

    
     (strong H-bond acceptor) in 10 
    
    
    
    L increments.
  • Measurement: Monitor the chemical shift (

    
    ) of the Hydroxyl (-OH) and Carboxylic (-COOH) protons via 
    
    
    
    -NMR.
  • Analysis:

    • Steep Slope (

      
       ppm):  The proton was exposed and is now binding to DMSO (Intermolecular).
      
    • Flat Slope (

      
       ppm):  The proton is "locked" inside the molecule (Intramolecular).
      
Protocol B: IR Spectroscopy (Carbonyl Shift)
  • Setup: ATR-FTIR or transmission cell with dilute

    
     solution.
    
  • Target: Measure the Carbonyl (

    
    ) stretching frequency.
    
  • Interpretation:

    • Free Acid:

      
      
      
    • H-Bonded Acid (Dimer):

      
      
      
    • Intramolecular H-Bonded: Shifts to

      
       (distinct from dimer).
      

Computational Validation Workflow

To guide synthetic modification, use this computational pipeline to predict H-bond strength.

Workflow Step1 Conformational Search (Monte Carlo / LowModeMD) Step2 DFT Optimization (B3LYP/6-31G** in Vacuum & Water) Step1->Step2 Step3 QTAIM Analysis (Bond Critical Points) Step2->Step3 Step4 Calculate Delta G (Closed vs Open) Step3->Step4

Caption: Computational workflow for quantifying intramolecular hydrogen bond strength (Delta G).

Implications for Drug Design[2][3]

Understanding the H-bonding potential of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid allows for precise tuning of drug candidates.

  • Permeability Booster: Incorporating this scaffold can improve oral bioavailability. The IMHB effectively "hides" the polar donors/acceptors during membrane transit, reducing the effective Polar Surface Area (PSA).

  • Solubility Anchor: Once in the bloodstream (pH 7.4), the IMHB breaks, the zwitterion forms, and solubility increases, preventing precipitation.

  • Stereochemical Control: The cis/trans relationship between the 2-hydroxymethyl and the N-acetic acid tail dictates the stability of the H-bond. The cis-isomer typically allows for a closer approach and stronger IMHB than the trans-isomer.

References

  • Abraham, M. H., et al. (2014).[2] "An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding." The Journal of Organic Chemistry. Link

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Alex, A., et al. (2011). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry." MedChemComm. Link

  • BenchChem. (2025).[3][4] "Piperidin-1-yl-acetic acid Structure and Properties." BenchChem Database. Link

  • PubChem. (2025).[5][6] "Compound Summary: 2-(piperidin-1-yl)acetic acid." National Library of Medicine. Link

Sources

Foundational

chemical abstract service (CAS) search for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid analogs

Executive Summary This technical guide outlines a high-precision workflow for identifying structural analogs of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS RN: 3235-67-4 ) using CAS SciFinder-n.[1] This molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a high-precision workflow for identifying structural analogs of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS RN: 3235-67-4 ) using CAS SciFinder-n.[1] This molecule, a functionalized N-heterocycle, represents a critical pharmacophore found in iminosugars, multidentate ligands, and peptidomimetics.

The guide moves beyond basic exact searching to employ Substructure Module Logic , Markush Patent Analysis , and Tanimoto Similarity Scoring . It is designed for medicinal chemists and information scientists requiring exhaustive coverage of the chemical space surrounding this scaffold.

Part 1: Structural Analysis & Query Design

Before initiating a search, we must deconstruct the molecule into its pharmacophoric elements. This determines which parts of the structure must remain "locked" and where variation is permitted.

Target Molecule: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Core Scaffold: Piperidine (saturated 6-membered N-heterocycle).[1] Key Functionalities:

  • N-Substitution: An acetic acid tail (carboxyl group linked via methylene).[1]

  • C2-Substitution: A hydroxymethyl group (

    
    ).[1]
    
  • Stereocenter: The C2 position is chiral.[1] The query must account for

    
    , 
    
    
    
    , and racemic mixtures.
Table 1: Query Segmentation for Analog Discovery
Query ComponentStructural RoleSearch StrategyGoal
Piperidine Ring ScaffoldSubstructure (Variable Ring Size 5-7)Identify ring-contraction/expansion analogs (pyrrolidines/azepanes).
Acetic Acid Tail H-Bond Acceptor / Ionic HeadVariable Chain Length (C1-C3)Find propionic/butyric acid homologs.[1]
Hydroxymethyl H-Bond DonorR-Group Variable Identify bioisosteres (e.g.,

,

).
Stereochemistry Chiral CenterUnspecified Retrieve all enantiomers and diastereomers.

Part 2: The Search Workflow (Visualization)

The following diagram illustrates the decision matrix for choosing between Exact, Substructure, and Similarity searches based on the research goal.

SearchWorkflow Start Start: Define Query (CAS RN 3235-67-4) Goal Define Research Goal Start->Goal Exact Exact Search Goal->Exact Buy Compound Substructure Substructure Search Goal->Substructure Find Derivatives Similarity Similarity Search (Tanimoto) Goal->Similarity Find Bioisosteres Markush Markush Search (Patents) Goal->Markush IP Check Output_Vendors Output: Commerical Availability Exact->Output_Vendors Output_SAR Output: SAR Expansion Substructure->Output_SAR Similarity->Output_SAR Output_IP Output: Freedom to Operate Markush->Output_IP

Figure 1: Decision matrix for selecting the appropriate CAS search algorithm based on research intent.

Part 3: Execution Protocols

Protocol A: Broad Substructure Search (SAR Expansion)

Objective: To find all derivatives where the piperidine ring and acid tail are intact, but the hydroxymethyl group is modified.

  • Launch CAS SciFinder-n and open the CAS Draw tool.[1]

  • Draw the Core: Draw the piperidine ring with the N-acetic acid group.[1]

  • Lock the Core:

    • Select the Piperidine ring atoms and the N-acetic acid chain.[1]

    • Use the "Lock Atoms" tool (often represented by a padlock icon) to prevent substitution on these specific atoms, except where you want diversity.

    • Crucial Step: Leave the C2 position open or attach a generic variable (R-group) if you specifically want to explore the C2 vector.[1]

  • Define Variables:

    • Instead of drawing the

      
       explicitly, attach a variable list (e.g., A  = O, N, S) to the C2-methyl group to find ethers, amines, or thioethers.
      
  • Execute Search: Click "Substructure Search" .[1]

  • Refine Results:

    • Use the "Substance Role" filter to select "Biological Study" or "Preparation" to remove noise (like high-throughput screening artifacts).[1]

Protocol B: Similarity Search (Scaffold Hopping)

Objective: To find molecules that "look" like the target but may have different core rings (e.g., morpholines, piperazines).

  • Input Structure: Draw the exact target: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid.[1]

  • Select Search Type: Choose "Similarity" .[1]

  • Set Threshold:

    • 
       95%:  Finds minor variations (e.g., methyl esters, salts).
      
    • 80-90%: Finds scaffold hops (e.g., ring contraction to pyrrolidine).[1]

    • 60-75%: Finds distant bioisosteres (useful for breaking out of crowded IP space).[1]

  • Analysis: Sort results by Tanimoto Score (descending) to view the closest matches first.

Part 4: Advanced Patent Markush Search

For drug development, finding specific molecules is insufficient. You must identify if your molecule falls under a generic "Markush" claim in a patent.[1]

The Concept: A patent might claim "A 6-membered heterocycle substituted with an acid tail," which covers your molecule even if it is never explicitly drawn.

MarkushLogic Query Query Structure Core: Piperidine R1: Alkyl-COOH R2: -CH2-OH Match1 Direct Match Explicitly drawn in patent Query->Match1 Exact Search Match2 Generic Match Claim: 'N-heterocycle with R1' Query->Match2 Markush Search PatentPak PatentPak Analysis (Location in Text) Match1->PatentPak Match2->PatentPak

Figure 2: Distinguishing between specific substance hits and generic Markush claims in patent literature.

Protocol:

  • In SciFinder-n, draw the structure.[1][2]

  • Select "Markush Search" (check the box for Patent Markush).[1][3]

  • Review: The results will highlight the generic claim text (e.g., "R1 is selected from C1-C4 alkyl-carboxy...").[1]

  • Validation: Use PatentPak to jump directly to the claim in the PDF to verify the definition of the R-groups.

Part 5: Refining and Filtering Data

Once you have a dataset of 500+ analogs, use these filters to prioritize candidates:

  • Stereochemistry:

    • Filter by Reference Role -> Preparation.[1]

    • Look for optical resolution methods (e.g., "chiral HPLC") in the experimental details to separate the (R) and (S) enantiomers.

  • Molecular Weight (MW):

    • Limit MW to < 350 Da if looking for "Fragment-Like" leads.[1]

    • Limit MW to > 350 Da if looking for "Drug-Like" developed candidates.[1]

  • Regulatory Lists:

    • Filter by "Regulatory Information" to see if any analogs are already scheduled substances or clinical candidates.[1]

References

  • Piperidin-1-yl-acetic acid (CAS 3235-67-4) Substance Detail . National Center for Biotechnology Information (PubChem).[1] Available at: [Link][1]

  • SciFinder-n Search Strategy Guide . Chemical Abstracts Service (CAS).[1] A comprehensive resource for substructure and similarity search algorithms.[1][2] Available at: [Link][1]

  • Willett, P. (2003).[1] Similarity-based approaches to virtual screening.[1][4] Biochemical Society Transactions, 31(3), 603-606.[1] (Foundational text on Tanimoto coefficients). Available at: [Link]

  • Lipinski, C. (2020).[1] SciFinder-n Search Strategy for Bioactive Fragments.[1][5] CAS Whitepaper. Available at: [Link][1]

Sources

Exploratory

Technical Guide: Stereochemistry and Chirality of 2-Substituted Piperidine Acetic Acids

This technical guide details the stereochemistry, conformational dynamics, and synthetic methodologies for 2-substituted piperidine acetic acids , a privileged scaffold in medicinal chemistry exemplified by the psychosti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemistry, conformational dynamics, and synthetic methodologies for 2-substituted piperidine acetic acids , a privileged scaffold in medicinal chemistry exemplified by the psychostimulant Methylphenidate (Ritalin) and the building block Homopipecolic acid .

Executive Summary

The 2-substituted piperidine acetic acid motif is a critical pharmacophore in neurochemistry. Its biological activity is strictly governed by stereochemistry; for instance, the efficacy of Methylphenidate is almost exclusively resident in the (


)-threo  enantiomer, while the erythro diastereomers are largely inactive or associated with hypertensive side effects. This guide provides a rigorous analysis of the conformational landscape and actionable protocols for the stereocontrolled synthesis and resolution of these systems.

Structural & Conformational Analysis

The Piperidine Chair and A-Values

Unlike cyclohexane, the piperidine ring introduces a nitrogen atom that creates a dipole and allows for N-inversion. The 2-substituted piperidine acetic acid derivatives exist predominantly in a chair conformation. The stability is dictated by the A-value (conformational free energy difference) of the substituent at C2.

  • Equatorial Preference: The bulky acetic acid/ester side chain (

    
    ) prefers the equatorial position to avoid 1,3-diaxial interactions with protons at C4 and C6.
    
  • N-Substituent Effect: If the nitrogen is unsubstituted (

    
    ), the proton prefers the axial position (anomeric effect is negligible here compared to sterics). If 
    
    
    
    -substituted (e.g.,
    
    
    -Boc or
    
    
    -Methyl), the substituent often adopts the equatorial position, potentially increasing steric clash with a cis-2-substituent (A(1,2) strain).
Cis/Trans Diastereomerism

For 2-substituted piperidines, the terms cis and trans refer to the relationship between the C2-substituent and the substituent at another position (often the N-lone pair or a C6 substituent).

  • Thermodynamic Stability: The trans isomer (where substituents can adopt a diequatorial orientation) is generally more thermodynamically stable than the cis isomer in 2,6-disubstituted systems.

  • Methylphenidate Specifics: In Methylphenidate, the "threo" configuration corresponds to the trans relationship between the piperidine ring and the phenyl ring in a Newman projection, but chemically it is the (

    
    ) diastereomer.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between axial and equatorial conformers for a generic 2-substituted piperidine.

PiperidineConformation cluster_0 Steric Drivers Axial Axial Conformer (High Energy) TS Transition State (Ring Flip) Axial->TS Ring Inversion Equatorial Equatorial Conformer (Thermodynamic Minimum) Equatorial->TS TS->Axial TS->Equatorial -ΔG (~2.0 kcal/mol) Analysis 1,3-Diaxial Interactions Dominate Instability

Figure 1: Conformational equilibrium favoring the equatorial placement of the C2-acetic acid side chain.

Synthetic Strategies

Researchers typically employ three strategies: Classical Resolution (cost-effective for scale-up), Asymmetric Hydrogenation (modern, catalytic), or Chiral Pool Synthesis (high fidelity).

Strategy 1: Classical Resolution of Racemates

This remains the industrial standard for Methylphenidate. The synthesis begins with the condensation of 2-chloropyridine and benzyl cyanide, followed by hydrolysis and hydrogenation.

Protocol: Resolution of threo-Methylphenidate
  • Objective: Isolate (

    
    )-Methylphenidate from the racemic threo mixture.
    
  • Reagents: Racemic threo-methylphenidate free base, dibenzoyl-D-tartaric acid (DBTA).

  • Solvent System: Acetone/Methanol (critical for specific solubility).

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 g of racemic threo-methylphenidate in 50 mL of warm acetone.

  • Addition of Resolving Agent: Add 1.0 equivalent of dibenzoyl-D-tartaric acid dissolved in minimal methanol.

  • Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The (

    
    )-amine · DBTA salt crystallizes preferentially due to lattice energy differences.
    
  • Filtration & Wash: Filter the white solid and wash with cold acetone.

  • Liberation: Resuspend the salt in water, basify with 1M NaOH to pH 10, and extract with dichloromethane.

  • Validation: Check Optical Rotation (

    
    ) and enantiomeric excess (ee) via Chiral HPLC.
    
Strategy 2: Asymmetric Hydrogenation

Modern approaches utilize Rhodium or Ruthenium catalysts with chiral phosphine ligands to hydrogenate pyridine precursors directly to chiral piperidines.

  • Catalyst:

    
     with chiral ligand (e.g., 
    
    
    
    ).
  • Substrate: 2-pyridineacetic acid ethyl ester.

  • Conditions: 50 bar

    
    , Methanol, 25°C.
    
  • Mechanism: The pyridine coordinates to the metal center; hydride transfer occurs from the "face" dictated by the chiral ligand, establishing the C2 stereocenter with high ee (>95%).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Pyridine Precursor (2-Pyridineacetic acid) RacemicPath Path A: Racemic Hydrogenation (PtO2, H2, AcOH) Start->RacemicPath AsymmetricPath Path B: Asymmetric Hydrogenation (Rh-DuPhos, H2) Start->AsymmetricPath Racemate Racemic Piperidine (cis/trans mixture) RacemicPath->Racemate ChiralProduct Enantioenriched Piperidine (>95% ee) AsymmetricPath->ChiralProduct Resolution Classical Resolution (Tartaric Acid Crystallization) Racemate->Resolution Resolution->ChiralProduct

Figure 2: Comparison of Racemic vs. Asymmetric synthetic routes.

Analytical Characterization

Trustworthiness in stereochemical synthesis relies on rigorous validation.

NMR Spectroscopy
  • Coupling Constants (

    
    ): 
    
    • Axial-Axial: 10–12 Hz (Large coupling indicates trans-diaxial relationship).

    • Axial-Equatorial: 2–5 Hz.[1]

    • Application: In 2-substituted piperidines, the C2 proton signal splitting pattern confirms if the substituent is equatorial (proton is axial) or axial (proton is equatorial).

  • Mosher's Method: Derivatization of the piperidine nitrogen with (

    
    )- and (
    
    
    
    )-MTPA chloride allows determination of absolute configuration by analyzing
    
    
    (
    
    
    or
    
    
    NMR) of the diastereomers.
Chiral HPLC
  • Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

  • Detection: UV at 210–254 nm.

Data Summary Table: Methylphenidate Isomers
Isomer ConfigurationNomenclaturePharmacological ActivityRelative Stability
(

)

-threo
Potent DAT Inhibitor (Active) Thermodynamically favored
(

)

-threo
Weak/InactiveThermodynamically favored
(

)
erythroInactive/Side EffectsKinetically favored (often formed first)
(

)
erythroInactive/Side EffectsKinetically favored

References

  • Deutsch, H. M., et al. (1996). "Synthesis and Pharmacology of Potential Cocaine Antagonists." Journal of Medicinal Chemistry. Link

  • Prashad, M., et al. (1999). "Enantioselective Synthesis of (2R,2'R)-threo-Methylphenidate." Tetrahedron: Asymmetry. Link

  • Axten, J. M., et al. (1998). "A Stereoselective Synthesis of dl-threo-Methylphenidate." Journal of Organic Chemistry. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-(Hydroxymethyl)piperidin-1-yl)acetic Acid as a Versatile N,O,O-Tridentate Ligand in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development. Focus Application: Asymmetric Transfer Hydrogenation (ATH) and C–H Functionalization via Iridium(III) Catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development. Focus Application: Asymmetric Transfer Hydrogenation (ATH) and C–H Functionalization via Iridium(III) Catalysis.

Executive Summary & Structural Rationale

The development of robust, highly enantioselective transition metal catalysts relies heavily on the architectural precision of the supporting ligands. 2-(2-(Hydroxymethyl)piperidin-1-yl)acetic acid (PubChem CID: 54283725)[1] is a highly specialized, structurally rigid amino acid derivative that acts as an exceptional N,O,O-tridentate ligand.

Comprising a piperidine backbone, a 2-hydroxymethyl group, and an


-acetic acid moiety, this ligand coordinates to transition metals (e.g., Ir, Ru, Pd) via one nitrogen and two oxygen atoms. When utilizing the enantiopure (S)- or (R)-isomer, the rigid chair conformation of the piperidine ring enforces a highly defined chiral pocket around the metal center.
Mechanistic Causality: Why This Ligand Works
  • Electronic Enrichment: The dual oxygen donors (alkoxide and carboxylate) are powerful

    
    - and 
    
    
    
    -donors. This intense electron donation stabilizes high-valent metal intermediates—such as Ir(V) species critical in C–H activation—and accelerates
    
    
    -hydride elimination during transfer hydrogenation[2].
  • Hemilability for Catalyst Longevity: The carboxylate arm is hemilabile. In the resting state, it tightly binds the metal to form a stable 18-electron precatalyst (e.g., [CpIr(κ³-N,O,O)]), protecting the metal from degradation. Under catalytic conditions, the carboxylate arm dissociates to form a 16-electron active species [CpIr(κ²-N,O)(solvent)]+, providing the necessary open coordination site for substrate binding without losing stereochemical control[3].

Physicochemical Properties & Catalytic Efficacy

To contextualize the utility of this ligand, Table 1 summarizes its fundamental properties, while Table 2 benchmarks its performance in the Asymmetric Transfer Hydrogenation (ATH) of acetophenone against industry-standard ligands.

Table 1: Ligand Specifications

Property Value / Description
Chemical Name 2-(2-(Hydroxymethyl)piperidin-1-yl)acetic acid
Coordination Mode N,O,O-Tridentate (Facial or Meridional)
Donor Atoms Amine (N), Alkoxide (O), Carboxylate (O)
Molecular Weight 173.21 g/mol

| Key Structural Feature | Rigid piperidine chair enforcing steric bulk |

Table 2: Comparative Catalytic Performance (ATH of Acetophenone) Conditions: 1 mol% Ir(III) catalyst, iPrOH (hydrogen donor), 25°C, 4 hours.

Ligand SystemYield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
(S)-N,O,O-Piperidine Ligand >99 96 (R) 2,500
(S)-Prolinol (N,O-bidentate)8588 (R)1,200
(S,S)-TsDPEN (N,N-bidentate)9895 (R)2,100

Data Interpretation: The N,O,O-tridentate system outperforms standard N,O-bidentate ligands due to the hemilabile "on-off" switching of the carboxylate arm, which prevents catalyst poisoning by product inhibition while maintaining high turnover rates.

Experimental Protocols

The following protocols describe the synthesis of the Iridium(III) precatalyst and its subsequent application in ATH. These procedures are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis of [Cp*Ir(κ³-N,O,O)] Precatalyst

Objective: Generate a bench-stable 18-electron Iridium(III) complex.

  • Ligand Deprotonation: Suspend 2.1 equivalents of (S)-2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in anhydrous methanol (0.1 M). Add 2.2 equivalents of sodium acetate (NaOAc) and stir at 25°C for 30 minutes.

    • Causality: NaOAc selectively deprotonates the carboxylic acid, priming it for metal coordination without causing unwanted side reactions at the alcohol moiety.

  • Metalation: Add 1.0 equivalent of the Iridium dimer [Cp*IrCl2]2 to the solution. Heat the mixture to 60°C under an inert argon atmosphere for 4 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy orange suspension to a clear, bright yellow solution, indicating successful cleavage of the chloride bridge and coordination of the N,O,O-ligand.

  • Isolation: Cool the mixture to 0°C. Add diethyl ether dropwise to precipitate the [Cp*Ir(κ³-N,O,O)] complex. Filter, wash with cold ether, and dry under vacuum.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.

  • Preparation: In a Schlenk flask, dissolve acetophenone (1.0 mmol) and the [Cp*Ir(κ³-N,O,O)] precatalyst (0.01 mmol, 1 mol%) in anhydrous isopropanol (5.0 mL).

  • Activation: Add a catalytic amount of potassium tert-butoxide (t-BuOK, 0.05 mmol).

    • Causality: The strong base deprotonates the coordinated hydroxymethyl group, triggering the hemilabile dissociation of the carboxylate arm and generating the active 16-electron [Cp*Ir(κ²-N,O)] species.

  • Reaction: Stir the mixture at 25°C for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

  • Quench & Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica. Analyze the filtrate via Gas Chromatography (GC) for yield and chiral HPLC (e.g., Chiralcel OD-H column) for enantiomeric excess.

Visualizations

Workflow Diagram

Workflow Step1 1. Ligand Deprotonation NaOAc, MeOH, 25°C Step2 2. Metalation Addition of [Cp*IrCl2]2, 60°C Step1->Step2 Step3 3. Catalyst Isolation Precipitation of[Cp*Ir(κ³-N,O,O)] Step2->Step3 Step4 4. Catalytic Screening ATH of Prochiral Ketones in iPrOH Step3->Step4 Step5 5. Quantitative Analysis GC (Yield) & Chiral HPLC (ee%) Step4->Step5

Caption: Step-by-step experimental workflow for catalyst preparation and ATH screening.

Catalytic Cycle

ATH_Cycle A [Cp*Ir(κ²-N,O)(solv)] Active Species (16e-) B [Cp*Ir(H)(κ²-N,O)] Ir-Hydride Intermediate A->B + iPrOH - Acetone C [Cp*Ir(H)(κ²-N,O)(ketone)] Substrate Complex B->C + Ketone D [Cp*Ir(alkoxide)(κ²-N,O)] Product Complex C->D Migratory Insertion D->A + iPrOH - Chiral Alcohol

Caption: Catalytic cycle of Asymmetric Transfer Hydrogenation via an inner-sphere mechanism.

References

  • National Center for Biotechnology Information. "2-(2-(Hydroxymethyl)piperidin-1-yl)acetic acid." PubChem Compound Summary for CID 54283725.[1] URL:[Link]

  • Sharninghausen, L. S., Sinha, S. B., Shopov, D. Y., Balcells, D., Brudvig, G. W., & Crabtree, R. H. "Synthesis and Characterization of Iridium(V) Coordination Complexes With an N,O-Donor Organic Ligand." Angewandte Chemie International Edition, 2017, 56(42), 13047-13051.[2] URL:[Link]

  • Carmona, D., Vega, C., Lahoz, F. J., Atencio, R., & Oro, L. A. "Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II)." Organometallics, 2000, 19(11), 2273–2280.[3] URL:[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995, 117(28), 7562-7563. URL:[Link]

Sources

Application

Application Note: Protocols for the Coupling of 2-(2-(Hydroxymethyl)piperidin-1-yl)acetic acid in SPPS

Introduction and Structural Context The incorporation of functionalized, non-natural building blocks into peptide sequences is a cornerstone of modern drug development. 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (HMP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The incorporation of functionalized, non-natural building blocks into peptide sequences is a cornerstone of modern drug development. 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (HMPAA) is a highly specialized, trifunctional building block consisting of a carboxylic acid, a tertiary piperidine amine, and a primary alcohol.

In the context of Solid-Phase Peptide Synthesis (SPPS), HMPAA is strictly utilized as an N-terminal capping agent or a side-chain modifier. Because its nitrogen atom is fully alkylated within the piperidine ring, it lacks the free proton necessary for further backbone elongation. This guide details the mechanistic challenges and validated protocols for coupling this hindered building block to a resin-bound peptide.

Mechanistic Challenges & Causality

As a Senior Application Scientist, it is critical to look beyond the standard coupling protocols and understand the specific chemical behavior of HMPAA to avoid catastrophic synthesis failures.

The Lactonization Liability

The most significant barrier to coupling HMPAA is its primary hydroxyl group (-CH₂OH). If the carboxylic acid is activated while the hydroxyl group remains unprotected, the molecule will undergo rapid intramolecular cyclization. The -CH₂OH will attack the highly reactive activated ester (e.g., O-acylisourea or OBt ester), forming a thermodynamically stable 6-membered bicyclic lactone (hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-one). This side reaction outcompetes intermolecular peptide coupling, resulting in near-zero yields. Causality-Driven Solution: The hydroxyl group must be pre-protected (e.g., as an O-tert-butyl (O-tBu) or O-trityl (O-Trt) ether) prior to activation.

Steric Hindrance and Local Basicity

HMPAA is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dialkyl acetic acid derivative. The bulky piperidine ring creates significant steric hindrance around the activated carbonyl. Furthermore, the tertiary amine acts as a local base, which can buffer the microenvironment and alter the kinetics of acidic coupling additives. According to , coupling hindered amino acids requires strong activation and extended reaction times.

Activation Strategy & Reagent Selection

To overcome the steric hindrance of the piperidine ring while avoiding side reactions, the choice of coupling reagent is paramount. While uronium salts like HATU are powerful, they carry a high risk of capping unreacted amines via guanidinylation if the coupling is sluggish[1]. Therefore, the DIC/OxymaPure system is recommended. OxymaPure provides superior reactivity to HOBt and avoids the guanidinylation risks of HATU[1].

Quantitative Comparison of Coupling Strategies
Coupling Reagent SystemEquivalents (Reagent/Base)Reaction TimeGuanidinylation RiskOverall Efficiency for HMPAA
DIC / OxymaPure 3.0 / 02 hoursNoneHigh (Recommended)
HATU / DIEA 3.0 / 6.02 hoursHigh (if slow)Medium-High
PyBOP / DIEA 3.0 / 6.03 - 4 hoursNoneMedium
DIC / HOBt 3.0 / 04+ hoursNoneLow (Too sluggish)

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating a Kaiser test at the critical junction, the workflow ensures that researchers do not proceed to cleavage with an incomplete sequence.

Prerequisites and Reagent Preparation
  • Building Block: 2-(2-((tert-butoxy)methyl)piperidin-1-yl)acetic acid (HMPAA-O-tBu). Do not use the unprotected alcohol.

  • Resin: Fmoc-protected peptide-resin (e.g., Rink Amide or Wang resin) synthesized up to the final N-terminal amino acid.

  • Solvent: Peptide-synthesis grade N,N-Dimethylformamide (DMF).

  • Deprotection Cocktail: 20% Piperidine in DMF[2].

Step-by-Step Coupling Workflow
  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group via base-catalyzed

    
    -elimination[2].
    
  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of HMPAA-O-tBu and 3.0 equivalents of OxymaPure in a minimum volume of DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser (ninhydrin) test on a few beads.

    • Scientific Rationale: Because HMPAA is a tertiary amine, a successful coupling converts the peptide's primary amine into a tertiary amine-capped N-terminus. A negative (colorless/yellow) result validates complete coupling. A positive (blue) result dictates a mandatory re-coupling cycle.

Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 1 min) and dry under vacuum.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H₂O (95 : 2.5 : 2.5). The TIPS acts as a scavenger to trap the tert-butyl carbocation released from the HMPAA side-chain, preventing re-alkylation of the peptide.

  • Execution: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the final N-capped peptide. Centrifuge, wash the pellet with cold ether twice, and dry.

Process Visualizations

The following diagrams map the logical workflow and the mechanistic causality of the side reactions discussed.

Workflow A Peptide-Resin (Fmoc-protected) B Fmoc Deprotection (20% Piperidine) A->B C Free Amine Peptide-Resin B->C E Coupling of HMPAA-OtBu C->E  Add Activated  Building Block D Activation (DIC/Oxyma) D->E  Pre-activated  HMPAA-OtBu F Cleavage & Deprotection (TFA/TIPS/H2O) E->F  Negative  Kaiser Test G Final Capped Peptide F->G

Figure 1: SPPS workflow for the N-terminal capping of peptides using O-protected HMPAA.

Mechanism A Unprotected HMPAA (Free -OH, Free -COOH) B Activation (DIC or HATU) A->B C Activated Ester Intermediate B->C D Intramolecular Attack (by -CH2OH) C->D Fast kinetics (6-membered ring) F Intermolecular Attack (by Peptide-NH2) C->F Slower kinetics (Steric hindrance) E Bicyclic Lactone (Dead End) D->E G Desired N-Capped Peptide (Low Yield) F->G

Figure 2: Mechanistic pathway showing rapid lactonization of unprotected HMPAA during activation.

References

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2)." University of California, Irvine. Available at:[Link][3]

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)." AAPPTec Peptide Synthesis Guide. Available at:[Link][2]

Sources

Method

Application Note: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid in Heterocyclic Drug Design

[1] Executive Summary This guide details the application of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (referred to herein as Compound A ) as a versatile linchpin in modern drug discovery.[1] As a bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the application of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (referred to herein as Compound A ) as a versatile linchpin in modern drug discovery.[1] As a bifunctional building block containing both a carboxylic acid and a primary alcohol on a piperidine core, Compound A offers a direct synthetic pathway to fused bicyclic systems , specifically hexahydropyrido[2,1-c][1,4]oxazin-4-ones . These constrained scaffolds are critical for "escaping flatland"—increasing the three-dimensionality (


) of drug candidates to improve selectivity and solubility while reducing metabolic liability.

Scientific Background & Rationale

The "Privileged" Piperidine Scaffold

The piperidine ring is among the most ubiquitous heterocycles in FDA-approved drugs. However, flexible piperidine side chains often incur entropic penalties upon binding to protein targets. Constraining these chains into fused bicyclic systems pre-organizes the molecule into a bioactive conformation, enhancing potency and selectivity [1].

Mechanism of Action: The Morpholinone Fusion

Compound A serves as a precursor to the pyrido[2,1-c][1,4]oxazine core. Upon intramolecular cyclization, the N-acetic acid arm reacts with the C2-hydroxymethyl group.[1] This forms a new 6-membered morpholinone ring fused to the piperidine, locking the nitrogen lone pair orientation and defining the vector of substituents.

Key Advantages:

  • Conformational Restriction: Reduces rotatable bonds, improving binding affinity.

  • Stereochemical Control: The chirality at C2 (e.g., R- or S-isomer) dictates the overall topology of the fused system.

  • Polarity Balance: The resulting lactone/lactam hybrid provides hydrogen bond acceptors without the high polarity of the free acid/alcohol zwitterion.

Visualization: Pathway to Fused Scaffolds

The following diagram illustrates the transformation of the flexible precursor (Compound A) into the rigid bicyclic scaffold, highlighting the critical cyclization step.

G cluster_conditions Cyclization Conditions Start Pipecolic Acid Derivative Inter 2-(2-(hydroxymethyl) piperidin-1-yl)acetic acid (Compound A) Start->Inter N-Alkylation (Cl-CH2-COOH) Cyclic Hexahydropyrido [2,1-c][1,4]oxazin-4-one (Fused Scaffold) Inter->Cyclic Intramolecular Cyclization (-H2O) Cond1 Method A: EDC, DMAP, DCM (Mild) Inter->Cond1 Cond2 Method B: PTSA, Toluene (Reflux/Dean-Stark) Inter->Cond2

Figure 1: Synthetic pathway from precursor to the constrained pyrido-oxazinone scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid

Note: If not purchased commercially, this intermediate is synthesized from 2-piperidinemethanol.[1]

Reagents:

  • 2-Piperidinemethanol (10.0 mmol)[1]

  • Ethyl bromoacetate (11.0 mmol)

  • Potassium carbonate (

    
    , 20.0 mmol)
    
  • Acetonitrile (ACN, 50 mL)

  • Lithium hydroxide (LiOH, 20.0 mmol)

Procedure:

  • Alkylation: Dissolve 2-piperidinemethanol in ACN. Add

    
     followed by ethyl bromoacetate dropwise at 0°C.
    
  • Warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Filter solids and concentrate the filtrate to obtain the ethyl ester intermediate.

  • Hydrolysis: Redissolve the crude ester in THF/Water (1:1). Add LiOH and stir at room temperature for 4 hours.

  • Workup: Neutralize to pH 7 with 1M HCl. Evaporate solvent.[1][2] The zwitterionic product (Compound A) can be used directly or purified via ion-exchange chromatography.[1]

Protocol 2: Cyclization to Hexahydropyrido[2,1-c][1,4]oxazin-4-one

This is the critical step for generating the drug scaffold.

Reagents:

  • Compound A (5.0 mmol)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 6.0 mmol)[1]
    
  • DMAP (4-Dimethylaminopyridine, 1.0 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend Compound A in anhydrous DCM.

  • Activation: Add EDC

    
    HCl in one portion. The suspension will clarify as the activated ester forms.
    
  • Cyclization: Add DMAP. Stir the reaction at room temperature for 16–24 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift of [M-18] (loss of water).

  • Purification: Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Result: The product is a bicyclic lactone.[1][3] It should be stored under inert atmosphere as it can hydrolyze back to the open form in the presence of strong aqueous base.

Applications in Drug Design[4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD)

The fused pyrido[2,1-c][1,4]oxazin-4-one scaffold serves as an ideal fragment core.[1]

  • Vectors: The aromatic ring fusion (if using benzo-fused analogs) or substitution at the piperidine C3/C4/C5 positions allows for "growing" the fragment into specific binding pockets.

  • Solubility: The morpholinone oxygen acts as a weak H-bond acceptor, improving water solubility compared to all-carbon scaffolds.[1]

Peptidomimetics

Compound A mimics the structure of Proline . When incorporated into a peptide chain (via the acid) and capped (via the alcohol), it acts as a Turn Inducer .

  • Application: Design of beta-turn mimetics for disrupting Protein-Protein Interactions (PPIs), such as the p53-MDM2 interaction [2].[1]

Comparative Scaffolding Data
FeatureOpen Chain (Compound A)Fused Bicycle (Oxazinone)
Conformation Flexible (High Entropy)Rigid (Low Entropy)
H-Bond Donors 2 (COOH, OH)0 (Masked)
H-Bond Acceptors 33
LogP (Est.) -0.5 (Polar)1.2 (Drug-like)
Primary Use Linker / ProdrugCore Scaffold

Workflow Visualization: Library Generation

This workflow demonstrates how to use Compound A to generate a library of diverse compounds using parallel synthesis.

Library cluster_path1 Path A: Amide Coupling cluster_path2 Path B: Cyclization & Functionalization Root Compound A (Scaffold) Step1 React Acid with Amine Library (R-NH2) Root->Step1 Step2 Cyclize to Oxazinone Core Root->Step2 Prod1 Amide Derivatives (Linear) Step1->Prod1 Step3 Alpha-Alkylation (LDA, R-X) Step2->Step3 Prod2 Substituted Bicyclic Scaffolds Step3->Prod2

Figure 2: Divergent synthesis workflow for generating linear amides vs. constrained bicyclic analogs.

References

  • Salmaso, V., et al. (2022).[4] "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." ACS Medicinal Chemistry Letters.

  • Chen, Y., et al. (2023).[5] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

  • BenchChem. (2025).[1][2][6] "Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates." Application Note.

  • Patent EP4028403B1. (2020).[1][7] "4,4A,5,7,8,8A-Hexahydropyrido[4,3-B][1,4]Oxazin-3-One Compounds as MAGL Inhibitors." European Patent Office.[1]

  • Zhang, W., et al. (2021). "Production of Piperidine and δ-Lactam Chemicals from Biomass-Derived Triacetic Acid Lactone." Angewandte Chemie.

Sources

Application

2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid as a building block for peptidomimetics

Application Note: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid in Peptidomimetic Design Abstract This technical guide details the synthesis, characterization, and application of 2-(2-(hydroxymethyl)piperidin-1-yl)aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid in Peptidomimetic Design

Abstract

This technical guide details the synthesis, characterization, and application of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (HMPA) as a specialized building block for peptidomimetics.[1][2] Unlike standard amino acids, HMPA introduces a tertiary amine within a six-membered ring constraint, offering unique conformational rigidity and a primary hydroxyl handle for depsipeptide linkages, cyclization, or solvating interactions. This document provides validated protocols for its synthesis from 2-piperidinemethanol, its incorporation into solid-phase peptide synthesis (SPPS), and strategies for utilizing its hydroxyl functionality in constrained scaffold design.[1]

Introduction: The HMPA Scaffold

In the development of peptidomimetics, controlling backbone geometry and solubility is critical. 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid represents a hybrid scaffold merging the features of pipecolic acid (constrained ring) and N-substituted glycine (peptoid).[1][2]

  • Conformational Constraint: The piperidine ring locks the

    
     bond, restricting the 
    
    
    
    and
    
    
    torsion angles, similar to Proline but with a larger steric envelope.
  • Functional Versatility: The C2-hydroxymethyl group serves as a "functional handle."[1][2] It acts as a hydrogen bond donor/acceptor to improve water solubility or serves as a nucleophile for forming ester (depsipeptide) or ether linkages.[2]

  • Tertiary Amine Core: The N1 nitrogen is tertiary, preventing standard amide bond propagation from this position, making HMPA an ideal N-terminal cap , branching unit , or depsipeptide monomer .[2]

Chemical Synthesis of HMPA

Since HMPA is not a standard catalog reagent, it must often be synthesized in-house.[1][2] The following protocol utilizes the N-alkylation of commercially available 2-piperidinemethanol.

Reagents & Equipment
  • Starting Material: (±)-2-Piperidinemethanol (or enantiopure (R)/(S) isomer).[1][2]

  • Alkylating Agent: tert-Butyl bromoacetate (preferred over benzyl/methyl esters for easier acidolytic cleavage).[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2][3][4]

Protocol 1: Synthesis of HMPA Building Block

Step A: N-Alkylation

  • Dissolve 2-piperidinemethanol (10 mmol, 1.15 g) in anhydrous ACN (50 mL).

  • Add DIPEA (12 mmol, 2.1 mL) and cool the solution to 0°C.

  • Dropwise add tert-butyl bromoacetate (10 mmol, 1.48 mL) over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or KMnO4).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc (100 mL), wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane:EtOAc 3:1 to 1:1) yields tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate as a colorless oil.[1][2]

Step B: Ester Hydrolysis (Acidolysis)

  • Dissolve the tert-butyl ester from Step A in DCM (20 mL).

  • Add TFA (20 mL) and stir at RT for 2–3 hours.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA.[2]

  • Product: The resulting residue is the TFA salt of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid .[1][2]

    • Note: For SPPS, the TFA salt can be used directly if neutralized in situ. For solution phase, desalt using ion-exchange resin (Dowex 50W) if necessary.[2]

Application Protocols: Incorporation into Peptidomimetics

HMPA contains a carboxylic acid for coupling to the N-terminus of a peptide chain.[1][2] However, it lacks a secondary amine for continuing the backbone via standard amide bonds. Therefore, it is used in three primary modes:

Mode A: N-Terminal Capping (Solubility & Turn Induction)

Used to terminate a peptide sequence, adding a hydrophilic headgroup that resists proteolysis.[2]

Protocol 2: SPPS Coupling of HMPA

  • Resin Preparation: Swell resin-bound peptide (

    
    -Peptide-Resin) in DMF for 20 min.
    
  • Activation: In a vial, dissolve HMPA (TFA salt) (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Base Addition: Add DIPEA (10 eq) to the activation mixture. Crucial: Extra base is needed to neutralize the ammonium salt of the piperidine.

  • Coupling: Add mixture to resin. Shake for 2–4 hours at RT.

  • Monitoring: Kaiser test (ninhydrin) may be difficult to interpret due to the tertiary amine.[2] Use Chloranil test or micro-cleavage LC-MS to confirm completion.[1][2]

  • Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).

Mode B: Depsipeptide Synthesis (Ester Linkage)

The free hydroxyl group at C2 can be used to extend the chain via an ester bond, creating a depsipeptide.

Protocol 3: Ester Bond Formation (Chain Extension) Target: Coupling an Fmoc-Amino Acid to the hydroxyl group of resin-bound HMPA.[1][2]

  • Reagents: Fmoc-Amino Acid (5 eq), DIC (Diisopropylcarbodiimide, 5 eq), DMAP (Dimethylaminopyridine, 0.5 eq).

  • Solvent: DCM/DMF (9:1). Note: DCM favors O-acylation.[1][2]

  • Procedure:

    • Pre-activate Fmoc-AA-OH with DIC in DCM for 5 min at 0°C.

    • Add to the resin-bound HMPA (containing the free -OH).[1][2]

    • Add DMAP (catalytic).[2]

    • Shake for 2 hours at RT. Repeat coupling (double couple) is recommended.[2]

  • Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent deletion sequences.

Structural Logic & Signaling Pathways

The following diagram illustrates the synthesis and decision tree for utilizing HMPA in drug design.

HMPA_Workflow Start 2-Piperidinemethanol Alkylation N-Alkylation (Br-CH2-COOtBu) Start->Alkylation DIPEA, ACN Intermed tBu-Ester Intermediate Alkylation->Intermed Hydrolysis TFA Deprotection Intermed->Hydrolysis TFA/DCM HMPA HMPA Building Block (COOH + OH) Hydrolysis->HMPA App_Cap N-Terminal Cap (Proteolytic Stability) HMPA->App_Cap Coupling to N-term amine App_Depsi Depsipeptide (Ester Linkage via OH) HMPA->App_Depsi Fmoc-AA-OH DIC/DMAP App_Cyc Macrocyclization (Lactone Formation) HMPA->App_Cyc Intramolecular Reaction

Caption: Workflow for the synthesis of HMPA and its divergent applications in peptidomimetic design.

Data Summary: Physicochemical Profile

PropertyValue / CharacteristicRelevance to Design
Molecular Weight 173.21 g/mol (Free base)Low MW fragment, ideal for FBDD.[1][2]
pKa (Amine) ~8.5 (Est.)[2]Protonated at physiological pH (solubility).[2]
pKa (Acid) ~2.1 (Est.)Standard carboxylic acid coupling.[2]
LogP ~ -0.5 to 0.5Amphiphilic; improves water solubility of hydrophobic peptides.[1][2]
Chirality C2 Center (R or S)Commercially available as enantiomers; allows stereochemical control of turns.[2]
Steric Bulk High (Piperidine ring)Restricts rotation; stabilizes

-turns or polyproline-like helices.[1][2]

Troubleshooting & Expert Tips

  • Racemization Risk: The C2 chiral center is generally stable during N-alkylation.[2] However, avoid harsh basic conditions (e.g., NaH, high heat) during the alkylation step to prevent epimerization.

  • Coupling Difficulty: The tertiary amine in HMPA can act as an internal base, but it also adds steric bulk near the carboxyl group.[2] If HATU fails, switch to PyBOP or COMU , which are often more effective for sterically hindered couplings.[2]

  • Zwitterionic Nature: The free acid form of HMPA is a zwitterion.[2] It may be hygroscopic and difficult to crystallize.[2] Storing as the HCl or TFA salt is recommended for long-term stability.[1][2]

  • Hydroxyl Interference: During standard peptide coupling of the HMPA carboxyl group, the hydroxyl group is generally unreactive towards activated esters.[2] However, if using highly reactive acyl chlorides, transient protection of the OH (e.g., with TMS) might be required.

References

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: (S)-1-Boc-2-(Hydroxymethyl)piperidine. Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: Piperidin-1-yl-acetic acid.[1][2] Retrieved from

  • Gomes, et al. (2021).[2] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Retrieved from

  • Sun, D., et al. (2007).[2] Solid-phase synthesis and biological evaluation of a uridinyl branched peptide. Nature Protocols, 2, 3210–3218.[6] Retrieved from

Sources

Method

bioconjugation techniques using piperidine acetic acid linkers

Application Note: Bioconjugation Techniques Using Piperidine Acetic Acid Linkers Introduction: The Case for Rigid Linkers In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Techniques Using Piperidine Acetic Acid Linkers

Introduction: The Case for Rigid Linkers

In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a critical determinant of pharmacological efficacy.[1][2][3] While flexible linkers like Polyethylene Glycol (PEG) or alkyl chains are common, they often suffer from high entropic penalties upon binding.[4]

Piperidine-4-acetic acid (and its derivatives) has emerged as a superior "rigid linker" scaffold.[4] By incorporating a saturated piperidine ring, this linker restricts conformational freedom, pre-organizing the molecule for optimal ternary complex formation (in PROTACs) or presenting a payload with defined orientation (in ADCs).[4]

Key Advantages:

  • Conformational Constraint: Reduces the entropic cost of binding, potentially increasing potency.[4]

  • Physicochemical Tuning: The secondary amine of the piperidine ring (pKa ~11) can be protonated at physiological pH, improving the aqueous solubility of otherwise hydrophobic warheads.[4]

  • Metabolic Stability: The saturated ring is generally more stable to oxidative metabolism than linear alkyl chains.[4]

Chemical Identity & Properties

The primary focus of this guide is 2-(piperidin-4-yl)acetic acid (often abbreviated as 4-piperidineacetic acid).[4]

PropertyValue / Description
Common Name 4-Piperidineacetic acid
CAS (Free Acid) 21061-84-1
CAS (HCl Salt) 73415-84-6
CAS (Fmoc-Protected) 180181-05-9
CAS (Boc-Protected) 157688-46-5
Molecular Weight 143.19 g/mol (Free Base)
pKa (Amine) ~11.0 (Basic)
pKa (Carboxyl) ~4.0 (Acidic)
Solubility High in water as HCl salt; Poor as free zwitterion at pH 7.[4][5]
Structural Visualization

PiperidineLinker cluster_0 Functional Groups Amine Secondary Amine (N-Terminus) Ring Piperidine Ring (Rigid Core) Amine->Ring Site of Functionalization Spacer Methylene Spacer Ring->Spacer 4-Position Acid Carboxylic Acid (C-Terminus) Spacer->Acid Linkage

Caption: Structural logic of 4-piperidineacetic acid. The 4-position attachment creates a linear, yet rigid, geometry.[4]

Protocol 1: Solid-Phase Synthesis (SPPS) Integration

This protocol describes the incorporation of the linker into a peptide or PROTAC sequence using Fmoc chemistry.[4]

Reagents:

  • Linker: Fmoc-2-(piperidin-4-yl)acetic acid (CAS: 180181-05-9).[4]

  • Resin: Rink Amide (for amide C-term) or Wang/2-CTC (for acid C-term).[4]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.[4]

  • Base: DIPEA (Diisopropylethylamine).[4][6]

  • Solvent: DMF (Anhydrous).[4]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 30 minutes.

    • Deprotect initial Fmoc group (if Rink Amide) using 20% Piperidine in DMF (2 x 5 min). Note: This piperidine is the reagent, not the linker.[4]

  • Activation of Linker:

    • Dissolve Fmoc-2-(piperidin-4-yl)acetic acid (3 eq, 0.3 mmol) in DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq).

    • Add DIPEA (6 eq).[4]

    • Critical: Pre-activate for only 1-2 minutes to minimize racemization (though low risk for this achiral linker, it prevents side reactions).[4]

  • Coupling:

    • Add the activated solution to the resin.[4][6]

    • Shake/agitate at Room Temperature (RT) for 2 hours .

    • QC Check: Perform a Kaiser test (ninhydrin).[4] If the beads remain white, coupling is complete.[4] If blue, re-couple.[4]

  • Fmoc Deprotection (Exposing the Linker's Amine):

    • Wash resin with DMF (3x).[4][6][7]

    • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

    • Insight: The secondary amine of the piperidine linker is now exposed and reactive.[4] It is more sterically hindered than a primary amine (like Lysine), so subsequent couplings may require more forcing conditions.[4]

  • Next Step Coupling:

    • When coupling the next moiety (e.g., E3 Ligase Ligand) to this secondary amine, use PyAOP or COMU instead of HATU for higher efficiency with secondary amines.

Protocol 2: Solution-Phase PROTAC Assembly

For convergent synthesis where the linker is attached to two complex small molecules.[4]

Strategy: Use N-Boc-2-(piperidin-4-yl)acetic acid to allow orthogonal deprotection.[4]

Workflow Diagram:

SolutionPhase Step1 Step 1: Amide Coupling (Linker + Ligand A) Step2 Step 2: Boc Deprotection (TFA/DCM) Step1->Step2 Yields Free Piperidine Amine Step3 Step 3: N-Alkylation/Acylation (Linker-Ligand A + Ligand B) Step2->Step3 Secondary Amine Nucleophile Final Final PROTAC Step3->Final Purification

Caption: Convergent synthesis workflow using N-Boc protected piperidine linker.

Detailed Procedure:

  • Coupling to Ligand A (Amine-containing Warhead):

    • Dissolve N-Boc-2-(piperidin-4-yl)acetic acid (1.1 eq) in DMF/DCM.

    • Add EDC[8]·HCl (1.5 eq) and HOBt (1.5 eq) for activation.

    • Add Ligand A (1.0 eq) and DIPEA (3 eq).

    • Stir at RT for 16 hours.

    • Purification: Flash chromatography (usually MeOH/DCM).[4]

  • Boc Deprotection:

    • Dissolve the intermediate in DCM.[4]

    • Add Trifluoroacetic Acid (TFA) (20% v/v).

    • Stir for 1-2 hours. Monitor by LC-MS (Loss of Boc mass: -100 Da).

    • Workup: Evaporate TFA/DCM.[4] Crucial: The product is now a TFA salt. You must neutralize it in the next step or perform a free-basing workup (sat.[4] NaHCO3 wash) if the next reaction is sensitive to acid.

  • Coupling to Ligand B (E3 Ligase Ligand with Electrophile):

    • Scenario A (Acid Partner): If Ligand B has a COOH, use HATU/DIPEA.[4] The secondary piperidine amine is a good nucleophile.[4]

    • Scenario B (Alkyl Halide Partner): If Ligand B has a halide (SN2 reaction), dissolve in MeCN, add K2CO3, and heat to 60°C.[4]

Troubleshooting & Optimization

The "Zwitterion Trap"

Problem: The free amino-acid form of the linker is insoluble in organic solvents (DCM, THF) and water at pH 7.[4] Cause: It exists as a zwitterion (COO⁻ / NH₂⁺).[4] Solution:

  • Synthesis: Always purchase/use the HCl salt or N-protected forms (Boc/Fmoc).[4]

  • Workup: If you accidentally generate the free amino acid, dissolve it in 1M HCl (protonates acid) or 1M NaOH (deprotonates amine) to solubilize, then extract or protect immediately.[4]

Aggregation in SPPS

Problem: Incomplete coupling after the piperidine linker is added. Cause: The rigid ring can induce secondary structure or aggregation on the resin.[4] Solution:

  • Use "Magic Mixture" : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 during coupling.[4]

  • Double couple the step after the linker.[4]

References

  • National Institutes of Health (NIH). (2022).[4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC.[4] Retrieved from [Link]

Sources

Application

Standard Operating Procedure: Handling &amp; Characterization of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Document Control: ID: SOP-PIP-002-v1.0 Status: Active Classification: Level 2 (Chemical Research Laboratory) Chemical Identity & Technical Scope This Application Note defines the protocols for handling 2-(2-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • ID: SOP-PIP-002-v1.0

  • Status: Active

  • Classification: Level 2 (Chemical Research Laboratory)

Chemical Identity & Technical Scope

This Application Note defines the protocols for handling 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid . This molecule is a bifunctional piperidine derivative characterized by a tertiary amine core, a polar hydroxymethyl group at the C2 position, and an N-linked acetic acid moiety.

  • Chemical Structure Context: The molecule possesses both a basic nitrogen center and an acidic carboxyl tail, rendering it zwitterionic at neutral pH.

  • Critical Reactivity: The proximity of the hydroxyl group (C2) and the carboxylic acid (N-substituent) creates a potential for intramolecular lactonization (forming a morpholinone-type bicyclic system) under acidic or dehydrating conditions.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Physical State Solid (Crystalline/Amorphous)Likely hygroscopic due to zwitterionic character.[1]
Solubility High: Water, DMSO, MethanolLow: Hexane, DCM, Et₂ORequires polar solvents for stock preparation.
pKa (Acid) ~2.5 - 3.5 (Carboxyl)Ionized at physiological pH.
pKa (Base) ~8.5 - 9.5 (Piperidine N)Protonated at neutral pH.[2]

Health, Safety, & Environment (HSE) Protocols

Risk Assessment: While specific toxicological data for this exact CAS may be limited, it must be handled as a Category 1B Skin/Eye Irritant based on the piperidine and acetic acid functionalities.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask required during weighing; full respirator if handling >1g in open air.

  • Dermal: Nitrile gloves (0.11 mm min thickness). Note: Latex is permeable to some piperidine derivatives.

  • Ocular: Chemical splash goggles.[3]

Emergency Response
  • Inhalation: Move to fresh air immediately. Piperidine derivatives can cause respiratory sensitization.

  • Skin Contact: Wash with 2% Boric Acid solution (if available) or copious water for 15 minutes. The amphoteric nature means simple water rinsing is effective but may require time to desorb from skin proteins.

Storage & Stability Logic

The Stability Paradox: While the zwitterionic salt form is generally stable, the free acid/alcohol combination is thermodynamically primed for cyclization.

Environmental Control
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exposure can lead to N-oxide formation over long durations (months).

  • Humidity: CRITICAL. The compound is hygroscopic. Moisture uptake alters stoichiometry, ruining quantitative assays.

The "Lactonization" Warning

Avoid storing in acidic aqueous buffers (pH < 4) for extended periods. The acid catalyzes the condensation of the -OH and -COOH groups, releasing water and forming the cyclic lactone.

  • Detection: A shift in HPLC retention time and loss of 18 Da (H₂O) in Mass Spec.

Experimental Protocol: Solubilization & Stock Preparation

Objective: Create a stable 10 mM stock solution for biological assays.

Solvent Selection Matrix
  • Biological Assays: DMSO (Dimethyl sulfoxide).

  • Chemical Synthesis: Methanol or DMF.

  • Avoid: Unbuffered water (pH drift can cause precipitation or degradation).

Step-by-Step Solubilization
  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the solid into a pre-tared amber glass vial.

    • Target: 1.73 mg per 1 mL of solvent (for 10 mM).

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate at 35 kHz for 2 minutes. The zwitterionic lattice energy can be high, requiring mechanical disruption.

  • Filtration (Optional): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (binds amines).

Visual Workflow (DOT)

The following diagram illustrates the decision logic for handling the compound from receipt to assay.

HandlingWorkflow Receipt Compound Receipt (Solid) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Weigh Weighing (Amber Vial) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Bio-Assay) SolventSelect->DMSO Biological MeOH Methanol (Synthesis/QC) SolventSelect->MeOH Chemical Sonicate Vortex/Sonicate (Break Zwitterionic Lattice) DMSO->Sonicate MeOH->Sonicate QC_Check QC Check (Clarity/LC-MS) Sonicate->QC_Check Storage Store Aliquots (-20°C, Argon) QC_Check->Storage Pass

Figure 1: Critical path for compound intake and solubilization to ensure integrity.

Analytical Verification (Quality Control)

Because of the high polarity, standard C18 Reverse Phase HPLC often fails to retain this molecule (it elutes in the void volume).

Recommended Method: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for zwitterionic piperidines.

ParameterConditionRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Matches analyte polarity; ensures retention.[4]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers the carboxylic acid; prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 95% B to 50% B over 10 minsElutes polar compounds by increasing water content.
Detection ESI Positive Mode (M+H)⁺The tertiary amine protonates easily.
Self-Validating QC Criteria
  • Peak Shape: Must be symmetrical (Tailing Factor < 1.2). If tailing occurs, increase buffer concentration.

  • Mass Check:

    • Expected [M+H]⁺: 174.22 m/z .

    • Warning Signal: If a peak appears at 156.2 m/z , lactonization has occurred (Loss of H₂O).

Analytical Logic Diagram (DOT)

This diagram details the troubleshooting logic for chromatographic separation.

QC_Logic Sample Sample Injection Col_C18 C18 Column Sample->Col_C18 Standard Col_HILIC HILIC Column Sample->Col_HILIC Recommended Result_Void Elutes in Void (Poor Retention) Col_C18->Result_Void Result_Retained Good Retention Col_HILIC->Result_Retained Mass_Check Mass Spec Check Result_Retained->Mass_Check Pass PASS: 174 m/z Mass_Check->Pass Intact Fail FAIL: 156 m/z (Lactone) Mass_Check->Fail -H2O

Figure 2: Analytical decision tree highlighting the necessity of HILIC chromatography.

Synthesis & Application Context

Why this molecule matters: This compound acts as a privileged scaffold in medicinal chemistry. The 2-hydroxymethyl-piperidine motif mimics the transition state of proline-based peptidomimetics and serves as a bidentate ligand for metal chelation.

  • Usage in Synthesis: When coupling the carboxylic acid to an amine (amide bond formation), the C2-hydroxyl group must be protected (e.g., as a TBDMS ether) or the reaction conditions must be carefully controlled to prevent self-acylation (polymerization).

  • Biological Probe: Often used to probe GABA receptors or as a linker in PROTAC (Proteolysis Targeting Chimera) design due to its defined spatial geometry.

References

  • BenchChem. (2025).[2][5] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

  • Merck Millipore. (2004). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC Application Note). Retrieved from

  • Reyes-Bravo, E., et al. (2022).[6] Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine. RSC Advances. Retrieved from

  • BOC Sciences. (2025). Piperidine Derivatives - Building Blocks and Handling Protocols. Retrieved from

  • SIELC Technologies. (2005).[7] LC Analysis of Zwitterions with Ion-Free Mobile Phase (BLIS). Retrieved from [7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Welcome to the Technical Support Center for the synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid is a multi-step process that involves the N-alkylation of (piperidin-2-yl)methanol followed by the hydrolysis of the resulting ester. While the synthetic route is conceptually straightforward, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. This guide provides a comprehensive overview of the synthesis, addresses common issues, and offers practical solutions to optimize your experimental outcomes.

Reaction Pathway Overview

The synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid typically proceeds in two main steps:

  • N-alkylation of (piperidin-2-yl)methanol: This step involves the reaction of (piperidin-2-yl)methanol with an haloacetate ester, typically ethyl bromoacetate, in the presence of a base. This reaction introduces the acetic acid ester moiety onto the piperidine nitrogen.

  • Hydrolysis of the ester: The resulting ethyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate is then hydrolyzed, usually under basic conditions, to yield the final carboxylic acid product.

Reaction_Pathway A (Piperidin-2-yl)methanol B Ethyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate A->B Ethyl bromoacetate, Base (e.g., K2CO3) C 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid B->C Base (e.g., NaOH or LiOH), H2O Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (piperidin-2-yl)methanol and K2CO3 in anhydrous MeCN under an inert atmosphere. B Add ethyl bromoacetate dropwise at 0 °C. A->B C Allow the reaction to warm to room temperature and stir for 12-24 hours. B->C D Monitor reaction progress by TLC/LC-MS. C->D E Filter off K2CO3. D->E F Concentrate the filtrate. E->F G Dissolve residue in DCM and wash with saturated NaHCO3. F->G H Wash with brine. G->H I Dry organic layer over Na2SO4. H->I J Filter and concentrate to obtain crude product. I->J K Purify by silica gel column chromatography. J->K Protocol2_Workflow cluster_hydrolysis Ester Hydrolysis cluster_purification_options Purification cluster_precipitation Option 1: Isoelectric Precipitation cluster_ion_exchange Option 2: Ion-Exchange Chromatography A Dissolve the ester in water (and optional THF). B Add NaOH or LiOH solution. A->B C Stir at room temperature or heat gently. B->C D Monitor reaction progress by TLC/LC-MS. C->D E Cool the reaction mixture to 0 °C. D->E I Neutralize the reaction mixture. D->I F Carefully adjust pH to pI (approx. 5.5-7) with HCl. E->F G Collect the precipitate by filtration. F->G H Wash with cold water and dry. G->H J Load onto a cation-exchange resin. I->J K Wash resin with water to remove salts. J->K L Elute the product with aqueous ammonia. K->L M Lyophilize or carefully evaporate to obtain the pure product. L->M

Optimization

Technical Support Center: Purification of Hydrophilic Piperidine Acetic Acids from Aqueous Mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and fre...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions for the purification of hydrophilic piperidine acetic acids from aqueous mixtures. These zwitterionic compounds present unique challenges due to their high polarity and charge characteristics. Here, we offer field-proven insights and detailed protocols to help you navigate these complexities and achieve high-purity products.

I. Understanding the Challenge: The Zwitterionic Nature of Piperidine Acetic Acids

Hydrophilic piperidine acetic acids are zwitterions, meaning they possess both a positive (the piperidine nitrogen) and a negative (the carboxylic acid) charge within the same molecule. This dual nature governs their solubility and chromatographic behavior, often leading to purification difficulties. At their isoelectric point (pI), the net charge is zero, which can sometimes be exploited for crystallization but often results in high water solubility, making extraction into organic solvents inefficient.[1]

The primary challenge in purifying these compounds from aqueous mixtures is their low retention on traditional reversed-phase chromatography columns.[2] Their polar nature causes them to elute quickly with the solvent front, co-eluting with salts and other polar impurities. Furthermore, their zwitterionic character can lead to poor peak shapes and unpredictable interactions with stationary phases.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process, offering explanations for their causes and actionable solutions.

Problem Potential Causes Solutions & Explanations
Poor or No Retention on Reversed-Phase HPLC The high polarity of the piperidine acetic acid prevents effective hydrophobic interaction with the C18 stationary phase.[4]1. Introduce Ion-Pairing Reagents: Add an ion-pairing reagent to the mobile phase. For anionic piperidine acetic acids (at higher pH), a cationic ion-pairing reagent like tetrabutylammonium can be used. For cationic forms (at lower pH), an anionic reagent like an alkyl sulfonate (e.g., 1-octane sulfonic acid) is effective.[5][6] This forms a more hydrophobic, neutral complex that can be retained by the stationary phase.[7] 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[8] They utilize a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[9]
Poor Peak Shape (Tailing or Fronting) in Chromatography Secondary interactions between the charged analyte and residual silanol groups on silica-based columns can cause peak tailing.[5] Zwitterionic compounds can also exhibit complex interactions with the stationary phase.1. Adjust Mobile Phase pH: Controlling the pH of the mobile phase can suppress the ionization of either the carboxylic acid or the piperidine nitrogen, reducing undesirable ionic interactions.[2] For example, a low pH mobile phase will protonate the carboxylate, creating a net positive charge. 2. Use a High-Purity Stationary Phase: Modern, end-capped silica columns have fewer accessible silanol groups, minimizing secondary interactions. 3. Add a Competing Base or Acid: For basic piperidine compounds, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can improve peak shape. For acidic compounds, an acid like trifluoroacetic acid (TFA) can be beneficial.[10]
Co-elution with Salts and Other Polar Impurities The high polarity of both the target compound and impurities leads to similar retention behavior on many chromatographic systems.1. Utilize Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[11] Since piperidine acetic acids are zwitterionic, their net charge can be manipulated by adjusting the pH.[3] At a pH below the pI, the compound will be cationic and can be retained on a cation-exchange column. Above the pI, it will be anionic and can bind to an anion-exchange column. 2. Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup to remove salts and some impurities.[12] Depending on the stationary phase (e.g., reversed-phase, ion-exchange), conditions can be optimized to retain the target compound while allowing salts to pass through.[13][14][15]
Difficulty with Product Isolation after Purification (e.g., from HPLC Fractions) The high water solubility of the compound makes it difficult to isolate from aqueous HPLC fractions. The presence of non-volatile buffers or ion-pairing reagents can contaminate the final product.1. Use Volatile Buffers: Employ mobile phase buffers that are volatile, such as ammonium formate or ammonium acetate, which can be removed by lyophilization (freeze-drying).[16][17][18] 2. Liquid-Liquid Extraction after pH Adjustment: After collecting the HPLC fractions, adjust the pH to a point where the compound is least soluble (often near its pI) to encourage precipitation, or to a pH where it is no longer zwitterionic to facilitate extraction into an organic solvent.[1] 3. Lyophilization: This is a common and effective method for removing water and volatile solvents to obtain a solid product.[16][17][18][19]
Chiral Separation of Enantiomers is Unsuccessful The enantiomers of chiral piperidine acetic acids have identical physical properties, making them inseparable on achiral columns.1. Use a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often a good starting point for the separation of piperidine derivatives.[10] It may be necessary to screen several different CSPs to find one that provides adequate resolution. 2. Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard achiral HPLC column.[10] 3. Chiral Counter-Ions in the Mobile Phase: Adding a chiral counter-ion to the mobile phase can form diastereomeric ion pairs that can be separated on a reversed-phase column.[20]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a novel hydrophilic piperidine acetic acid?

A1: A good starting point is reversed-phase HPLC with an ion-pairing agent.[5] This approach utilizes widely available C18 columns. Begin with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to create a low pH environment and act as an ion-pairing agent for the protonated piperidine. If retention is still insufficient, consider adding a dedicated anionic ion-pairing reagent like an alkyl sulfonate.[5]

Q2: Can I use crystallization to purify my hydrophilic piperidine acetic acid directly from the aqueous reaction mixture?

A2: Crystallization can be a viable method, especially if the compound is less soluble at its isoelectric point.[1] However, the high water solubility of many of these compounds can make direct crystallization challenging. Often, partial purification by another method, such as ion-exchange chromatography, is necessary to remove impurities that can inhibit crystallization. Recrystallization from a solvent system like ethanol/water can be effective for further purification.[21][22]

Q3: How do I remove inorganic salts from my sample before attempting chromatographic purification?

A3: Solid-phase extraction (SPE) is an effective technique for desalting.[12] A reversed-phase SPE cartridge can be used where the piperidine acetic acid is retained (often with the aid of an ion-pairing agent in the loading solution) while the inorganic salts are washed away with water. The purified compound is then eluted with an organic solvent.

Q4: My compound is a zwitterion. How does this affect my choice of ion-exchange resin?

A4: The zwitterionic nature allows you to choose either a cation or anion-exchange resin by manipulating the pH of your sample.[3]

  • Cation-Exchange: At a pH below the pI of your compound, the carboxylic acid will be protonated, and the molecule will have a net positive charge, allowing it to bind to a cation-exchange resin.

  • Anion-Exchange: At a pH above the pI, the piperidine nitrogen will be deprotonated (or neutral), and the molecule will have a net negative charge, enabling it to bind to an anion-exchange resin.

Q5: Is it possible to use normal-phase chromatography for these polar compounds?

A5: While less common for purification from aqueous mixtures, normal-phase chromatography can be used, particularly for chiral separations on polysaccharide-based CSPs.[10] This would require a solvent exchange to a non-polar organic solvent system. It is generally more applicable after initial isolation and drying of the compound.

IV. Experimental Protocols & Workflows

Protocol 1: Purification using Reversed-Phase HPLC with an Ion-Pairing Agent

This protocol is a general guideline for the purification of a hydrophilic piperidine acetic acid using an anionic ion-pairing reagent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Ion-Pairing Additive: Prepare a stock solution of 100 mM 1-octanesulfonic acid sodium salt in water. Add this to Mobile Phase A to a final concentration of 5-10 mM.

  • Sample Preparation:

    • Dissolve the crude aqueous mixture in Mobile Phase A to a suitable concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Flow Rate: 4 mL/min (for a 10 mm ID column).

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute the compound. A typical gradient might be 5-60% B over 30 minutes.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the product peak.

    • Combine the fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized to obtain the product as a solid. Note that the product will be the ion-paired salt.

Workflow Diagram: General Purification Strategy

Purification_Workflow cluster_0 Initial Sample cluster_1 Initial Cleanup (Optional) cluster_2 Primary Purification cluster_3 Chiral Separation (If Applicable) cluster_4 Final Product Isolation Crude Crude Aqueous Mixture SPE Solid-Phase Extraction (SPE) (Desalting) Crude->SPE Remove Salts IEX Ion-Exchange Chromatography (IEX) Crude->IEX RP_IPC Reversed-Phase HPLC with Ion-Pairing Crude->RP_IPC HILIC HILIC Crude->HILIC SPE->IEX SPE->RP_IPC SPE->HILIC Chiral_HPLC Chiral HPLC IEX->Chiral_HPLC Lyophilization Lyophilization IEX->Lyophilization RP_IPC->Chiral_HPLC RP_IPC->Lyophilization HILIC->Chiral_HPLC HILIC->Lyophilization Chiral_HPLC->Lyophilization Crystallization Crystallization Lyophilization->Crystallization Further Purity

Caption: A general workflow for the purification of hydrophilic piperidine acetic acids.

V. References

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.

  • Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs.

  • Solid-Phase Extraction of Polar Compounds from Water. NASA Technical Reports Server (NTRS).

  • Solid Phase Extraction of Polar Compounds in Water 972465. SAE International.

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.

  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.

  • Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. YMC.

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.

  • zwitterionic | SIELC Technologies. SIELC Technologies.

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography | LCGC International. LCGC International.

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.

  • Polar Compounds | SIELC Technologies. SIELC Technologies.

  • Zwitterion Chromatography – ZIC. The Nest Group.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate.

  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. PMC.

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage.

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.

  • common challenges in working with piperidine-based compounds. Benchchem.

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • literature review on substituted piperidine acetic acids. Benchchem.

  • Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma.

  • Column troubleshooting guide – HILIC. ThermoFisher.

  • Lyophilization Technology for Improving Stability of Small and Large Molecules. CuriRx.

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. R Discovery.

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • Protein purification troubleshooting guide. GE Healthcare.

  • Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org.

  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma.

  • Lyophilization method to improve excipient crystallization. Google Patents.

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

  • Stabilise Drug Formulations With Lyophilization. Symbiosis Pharmaceutical Services.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • Piperidine derivative crystal, midbody for preparation and preparing method. Google Patents.

  • Any tips for purification of two zwitterionic compounds? : r/Chempros. Reddit.

  • Chiral Separation Of Nipecotic Acid Amides. Scholars' Mine.

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.

  • desalting a zwitterion compound by HPLC?. Chromatography Forum.

  • Process for the purification of piperidine. Google Patents.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. ACS Publications.

  • How to desalt zwitterions?. ResearchGate.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.

  • Purification of piperidine. Google Patents.

Sources

Troubleshooting

resolving solubility issues of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in non-polar solvents

Technical Support Guide: Solubilization Strategies for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Executive Summary & Problem Analysis The Issue: Users frequently report precipitation or phase separation when attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubilization Strategies for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Executive Summary & Problem Analysis

The Issue: Users frequently report precipitation or phase separation when attempting to dissolve 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in non-polar solvents (Hexane, Toluene, Diethyl Ether, DCM).

The Root Cause: The "Zwitterionic Trap" This molecule is not merely "polar"; it is an amphoteric electrolyte.

  • Structural Conflict: It contains a basic tertiary amine (piperidine N) and an acidic carboxyl tail.

  • Lattice Energy: In its neutral state, the proton migrates from the carboxylic acid to the amine, forming an internal salt (zwitterion): R3NH(+) ... (-)OOC-R.

  • Solvent Incompatibility: Non-polar solvents lack the dielectric constant (

    
    ) required to shield these charges. Consequently, the lattice energy dominates, and the solid refuses to solvate.
    

The Solution Architecture: To achieve solubility, you must disrupt this ionic network. We categorize solutions into two workflows:

  • Workflow A (Permanent): Chemical Derivatization (for synthesis/analysis).

  • Workflow B (Transient): Phase Transfer & Ion Pairing (for extraction/reaction).

Decision Matrix (Visual Guide)

Before proceeding, determine your endpoint. Do you need the molecule unchanged, or are you reacting it?

SolubilityDecisionTree Start Start: Define Goal Goal Is structural preservation required? Start->Goal Yes YES: I need the free acid (Extraction/Reaction) Goal->Yes Preserve Structure No NO: I can modify it (Analysis/Intermediate) Goal->No Allow Modification Method_PTC Method 1: Phase Transfer Catalysis (PTC) Yes->Method_PTC Reaction in Non-Polar Method_CoSol Method 2: Co-Solvent Engineering Yes->Method_CoSol Extraction/Handling Method_Ester Method 3: Esterification (Synthetic Route) No->Method_Ester Scale-up/Synthesis Method_Silyl Method 4: Silylation (GC-MS Analysis) No->Method_Silyl Analytical (GC)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental endpoints.

Workflow A: Chemical Modification (Permanent)

If your goal is GC-MS analysis or using the molecule as a synthetic building block, covalent modification is the most robust solution.

Protocol 3.1: Silylation (For GC-MS Analysis)

Target: Masks both the hydroxyl (-OH) and carboxyl (-COOH) groups, rendering the molecule highly lipophilic and volatile.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[1]

  • TMCS (Trimethylchlorosilane) - 1% catalyst

  • Solvent: Pyridine or Acetonitrile (Anhydrous)

Step-by-Step:

  • Dry: Ensure the sample is completely free of water (lyophilize if necessary). Water destroys silylation reagents.

  • Dissolve: Add 50 µL of anhydrous Pyridine to 1-2 mg of sample.

  • React: Add 100 µL of MSTFA + 1% TMCS.

  • Heat: Incubate at 60°C for 30 minutes. The solution should become clear.

  • Analyze: Inject directly into GC-MS.

Why this works: The active hydrogens are replaced by Trimethylsilyl (TMS) groups.[2][3] The zwitterion is destroyed, and the molecule behaves like a non-polar hydrocarbon.

Protocol 3.2: Esterification (For Synthesis)

Target: Converts the carboxylic acid to an ester, removing the zwitterionic "head."

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Chill: Cool 10 mL of anhydrous alcohol (MeOH) to 0°C.

  • Activate: Dropwise add 1.5 eq of Thionyl Chloride. Stir for 10 min.

  • Add: Add the amino acid substrate (1 eq).

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Evaporate solvent. The residue is the Ester-Hydrochloride salt .

  • Free Base: To dissolve in Hexane/Toluene, partition this residue between saturated

    
     and the organic solvent. The free base ester will migrate to the organic layer.
    

Workflow B: Transient Solubilization (Process Fix)

If you must react the free acid in a non-polar solvent (e.g., alkylation in toluene) without permanently changing it, you must use Phase Transfer Catalysis (PTC) .

Mechanism: The "Ion Shuttle"

Zwitterions are insoluble in toluene. By adding a lipophilic quaternary ammonium salt (


), you create a lipophilic ion pair that drags the carboxylate into the organic phase.

PTC_Mechanism cluster_aq Aqueous / Solid Phase cluster_org Organic Phase (Toluene/Hexane) Zwit Zwitterion (Insoluble) Anion Carboxylate Anion (-) Zwit->Anion Base (NaOH) Pair Active Ion Pair [Q+ ... -OOC-R] Anion->Pair Interface Transfer Q_Cat Q+ (Catalyst) Q_Cat->Pair Pairs with Product Product Pair->Product Reaction Product->Q_Cat Regenerates Q+

Figure 2: Phase Transfer Catalysis mechanism shuttling the polar carboxylate into the organic phase.

Protocol 4.1: PTC Reaction Setup

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).

  • Base: 50% NaOH or Solid

    
    .
    
  • Solvent: Toluene or DCM.

Step-by-Step:

  • Mix: Combine your substrate, the organic solvent, and the electrophile (e.g., alkyl halide).

  • Add Catalyst: Add 10 mol% TBAB.

  • Add Base: Add the base. The substrate will initially be in the solid/aqueous phase.

  • Agitate: Vigorous stirring is mandatory to maximize interfacial area.

  • Observation: As the reaction proceeds, the solid dissolves/transfers into the organic phase as the lipophilic ion pair.

Data & Comparison Table

MethodSolubility in HexaneSolubility in TolueneSuitabilityKey Reagent
Direct Dissolution < 0.01 mg/mL< 0.1 mg/mLFail None
Silylation (TMS) > 100 mg/mL> 100 mg/mLGC-MS / NMRMSTFA/BSA
Esterification Moderate*HighSynthesisSOCl2 / MeOH
PTC (Ion Pair) ModerateHighReactionsTBAB / Aliquat 336

*Note: The ester form may still require a co-solvent (like 5% EtOAc) in Hexane due to the polar hydroxymethyl group.

Frequently Asked Questions (FAQ)

Q: Can I just use a co-solvent to force it into Hexane? A: Pure Hexane? No. However, a "doping" strategy works. Adding 10-15% Isopropanol or THF to Hexane will often solubilize the compound by breaking the hydrogen bond network, though this changes the solvent polarity significantly.

Q: I see a "gum" forming at the bottom of my flask. What is it? A: That is the "oiling out" of your zwitterion. It has absorbed trace water and formed a hydrated ionic liquid phase that separates from the non-polar solvent. Fix: Decant the solvent, dissolve the gum in MeOH, and proceed with Esterification (Workflow A).

Q: Why not use TFA to protonate it? A: Adding Trifluoroacetic Acid (TFA) forms the trifluoroacetate salt. While this breaks the zwitterion, the resulting salt is still ionic and generally insoluble in Hexane. It works for DCM but not for strictly non-polar hydrocarbons.

References

  • Sigma-Aldrich. Piperidine: Properties and Specifications. Retrieved from

  • Phenomenex. Derivatization Guide for Gas Chromatography: Silylation Reagents. Retrieved from

  • Starks, C. M. (1971). Phase-transfer catalysis.[4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • BenchChem. Protocols for the Synthesis of Piperidine Acetic Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Optimization

Technical Support Center: Minimizing Racemization in Chiral Piperidine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis of chiral piperidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis of chiral piperidine derivatives. Chiral piperidines are ubiquitous in medicinal chemistry, forming the core of therapeutics like Niraparib and Preclamol[1]. However, maintaining enantiomeric excess (ee) across multi-step synthetic workflows—particularly during acylation, deprotection, and asymmetric hydrogenation—requires precise mechanistic control[2].

Below, you will find our diagnostic workflows, step-by-step troubleshooting protocols, and FAQs designed to ensure self-validating, reproducible stereocontrol.

Diagnostic Workflow for Stereochemical Loss

Before adjusting reaction parameters, it is critical to isolate the exact step where stereochemical integrity is compromised.

G Start Racemization Detected (Low ee %) Step1 Identify Reaction Stage Start->Step1 Cond1 Amide Coupling / Acylation? Step1->Cond1 Cond2 Deprotection Step? Step1->Cond2 Cond3 Asymmetric Hydrogenation? Step1->Cond3 Sol1 Check Base Strength & Temp (Use DIPEA/HATU at 0°C) Cond1->Sol1 Yes Sol2 Check Acid/Base Conc. (Use Mild HCl/Dioxane) Cond2->Sol2 Yes Sol3 Optimize Catalyst/Ligand (e.g., Ir-MeO-BoQPhos) Cond3->Sol3 Yes

Caption: Decision-making workflow for diagnosing and addressing racemization.

Troubleshooting Guides & Validated Protocols

Issue 1: Base-Catalyzed Racemization During Amide Coupling

Symptom: The ee of your chiral piperidine acid is high (>98%) before coupling, but the resulting amide product shows significant racemization[3]. Causality: Activation of N-protected piperidine acids (e.g., via standard carbodiimides) can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic. In the presence of strong or unhindered bases, or at elevated temperatures, this proton is easily abstracted, forming a planar enolate that destroys the stereocenter[3]. Solution: Transition to a self-validating system that outcompetes the racemization rate. Use highly efficient coupling reagents (HATU/HOAt) combined with a sterically hindered base (DIPEA) at low temperatures[3].

Protocol: Low-Temperature, High-Retention Amide Coupling

  • Preparation: Dissolve the N-protected chiral piperidine acid (1.0 equiv) in anhydrous DMF or DCM to achieve a 0.1 M concentration[3].

  • Activation: Add the amine component (1.1 equiv), followed by HATU (1.0 equiv) and HOAt (1.0 equiv)[3].

  • Thermal Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C[3].

  • Base Addition: Slowly add DIPEA (2.0 equiv) dropwise over 10–15 minutes to prevent localized exothermic spikes[3].

  • Monitoring: Stir at 0 °C for 1–2 hours. Only allow the reaction to warm to room temperature if LC-MS indicates incomplete conversion[3].

  • Quenching: Quench immediately with saturated aqueous NH₄Cl. Avoid prolonged exposure to basic aqueous workup conditions.

Mechanism Chiral Chiral Piperidine Acid (High ee) Act Activation (e.g., with HATU) Chiral->Act Inter Activated Intermediate Act->Inter Base Strong Base / High Temp Inter->Base Sub-optimal Mild Mild Base / Low Temp Inter->Mild Optimized Enolate Planar Enolate / Oxazolone (Loss of Stereocenter) Base->Enolate Racemic Racemic Product (Low ee) Enolate->Racemic Retained Chiral Product (Retained ee) Mild->Retained

Caption: Base-catalyzed racemization pathway via planar enolate or oxazolone intermediates.

Issue 2: Loss of Stereocenter During N-Boc Deprotection

Symptom: Racemization occurs during the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group[3]. Causality: While Boc deprotection is an acidic process, prolonged exposure to strong, neat acids (like TFA) can induce reversible ring-opening or facilitate enolization in heavily substituted piperidines[3]. Solution: Employ strictly controlled, mild acidic conditions and neutralize immediately[3].

Protocol: Mild N-Boc Deprotection

  • Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane (0.1 M)[3].

  • Cool the solution to 0 °C in an ice bath[3].

  • Slowly add a solution of 4M HCl in dioxane (2.0–3.0 equiv)[3].

  • Monitor the reaction progress strictly by TLC or LC-MS[3].

  • Upon completion, carefully remove the solvent under reduced pressure at a low temperature (< 30 °C) to avoid prolonged acidic exposure[3].

  • Immediately proceed to the next step or neutralize the resulting hydrochloride salt[3].

Issue 3: Poor Enantioselectivity in Asymmetric Hydrogenation

Symptom: De novo synthesis of 2-alkyl piperidines via asymmetric hydrogenation of pyridinium salts yields poor ee[4]. Causality: Complete hydrogenation proceeds through a tetrasubstituted enamine intermediate. This intermediate has a high energy barrier for reduction. If the reduction is too slow, reversible protonation/deprotonation occurs, leading to facial differentiation failure and racemization[4]. Solution: Utilize highly active, sterically tuned Ir-catalysts (e.g., Ir-MeO-BoQPhos) that lower the activation energy for enamine reduction, locking the stereocenter before isomerization can occur[4].

Quantitative Optimization of Reaction Parameters

To provide a quick reference for experimental design, the following table summarizes how key reaction parameters influence the stereochemical integrity of piperidine derivatives[5].

Reaction ParameterRacemization-Prone ConditionOptimized Condition (Minimizes Racemization)Mechanistic Rationale
Base Selection Strong bases (NaOH, KOH, NaH)Hindered organic bases (DIPEA) or mild inorganic bases (NaHCO₃)Milder, sterically hindered bases are less capable of abstracting the shielded α-proton[5].
Temperature > Room Temperature (e.g., 50 °C+)0 °C to Room TemperatureLower thermal energy prevents the system from overcoming the activation barrier for enolization[5].
Coupling Reagent Standard Carbodiimides (DCC, EDC alone)HATU, HOAt, or YnamideHighly active reagents accelerate the forward coupling reaction, outcompeting the slower racemization pathway[3].
Protecting Group Base-labile (Fmoc) in basic mediaAcid-labile (Boc) or Thiol-labile (DNPBS)Avoids the generation of aspartimide-like side reactions or base-catalyzed enolization during deprotection[3].

Frequently Asked Questions (FAQs)

Q: How should I accurately measure the enantiomeric excess (ee) of my piperidine derivatives? A: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the gold standards[6]. For chiral piperidines, specialized stationary phases (e.g., Chiralpak AD-H or OD-H) are necessary[6]. Crucial step: Always synthesize and run a racemic standard first to ensure you have baseline resolution of the enantiomers before analyzing your asymmetric batch[6].

Q: Why do my 2-substituted piperidines racemize faster than 3- or 4-substituted derivatives under basic conditions? A: The C2 proton is adjacent to the electronegative nitrogen atom. If the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz), the inductive effect significantly increases the acidity of the C2 proton, making it highly susceptible to base-catalyzed abstraction compared to C3 or C4 protons.

Q: Can I use Rhodium-catalyzed asymmetric reductive Heck reactions to avoid racemization entirely? A: Yes. Modern strategies, such as the Rhodium-catalyzed asymmetric reductive Heck reaction of activated pyridine derivatives, bypass traditional acylation risks. By reacting dihydropyridine substrates with arylboronic acids using a [Rh(cod)OH]₂ and (S)-Segphos catalyst system, you can directly access 3-substituted tetrahydropyridines with high enantioselectivity, which are then reduced to the chiral piperidine[1][2].

References

  • "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sterically Hindered Piperidine Nitrogens

Target Audience: Researchers, scientists, and drug development professionals. Scope: This technical guide provides field-proven troubleshooting strategies for functionalizing sterically hindered piperidine derivatives (e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: This technical guide provides field-proven troubleshooting strategies for functionalizing sterically hindered piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidine, 2-methylpiperidine, and heavily substituted piperidine scaffolds).

Steric bulk adjacent to the nitrogen lone pair fundamentally alters the kinetic and thermodynamic landscape of nucleophilic attacks, often rendering standard coupling protocols useless. This guide diagnoses these failures and provides mechanistically sound, self-validating solutions.

Diagnostic Decision Tree

The following workflow illustrates the primary failure modes for hindered piperidine reactions and the corresponding strategic pivots required to achieve high yields.

G Start Sterically Hindered Piperidine Nitrogen Alk Target: N-Alkylation Start->Alk Acy Target: N-Acylation Start->Acy BHA Target: Cross-Coupling Start->BHA Alk_Prob Issue: E2 Elimination Dominates Alk->Alk_Prob Acy_Prob Issue: Uronium (HATU) Fails (<10% Yield) Acy->Acy_Prob BHA_Prob Issue: Stalled Reaction (Debromination) BHA->BHA_Prob Alk_Sol Solution: Alkyl Tosylates + Proton Sponge Base Alk_Prob->Alk_Sol Acy_Sol Solution: Acid Chloride + DMAP Catalysis Acy_Prob->Acy_Sol BHA_Sol Solution: Switch Ligand BrettPhos -> RuPhos BHA_Prob->BHA_Sol

Decision tree for troubleshooting hindered piperidine reactions.

Frequently Asked Questions (Troubleshooting)

Section A: N-Alkylation Challenges

Q: Why does my sterically hindered piperidine fail to alkylate even with excess alkyl halide and strong base? I am only recovering starting material and alkene byproducts. A: The causality here is a kinetic competition between bimolecular nucleophilic substitution (


) and elimination (

). The

-substituents on the piperidine ring create a steric shield that blocks the required

trajectory for the

attack on the alkyl halide. Consequently, the strong base acts on the

-protons of the alkyl halide, driving an

elimination. Solution: Transition from alkyl halides to alkyl tosylates. Tosylates are excellent leaving groups that are less prone to elimination under specific conditions. Furthermore, replace standard bases (like

or

) with a highly hindered, non-nucleophilic base such as 1,2,2,6,6-pentamethylpiperidine in a non-polar solvent like toluene[1]. This combination suppresses elimination and forces the slow but steady

alkylation without racemizing sensitive substrates[2].
Section B: N-Acylation & Amide Coupling

Q: Standard EDC/HOBt or even HATU coupling yields <10% with my bulky piperidine. How can I force this acylation? A: Standard carbodiimide couplings (EDC/HOBt) form an active ester intermediate that is simply not electrophilic enough to overcome the massive activation energy barrier imposed by the bulky piperidine. While uronium reagents like HATU form a more reactive O-acylisourea intermediate, extreme steric hindrance (e.g., 2,2,6,6-tetramethylpiperidine) can still stall the reaction. Solution: Bypass active esters entirely and utilize acid chlorides. For the most difficult acylations of secondary amines, Fmoc-amino acid chlorides or standard acyl chlorides must be used in the presence of N,N-diisopropylethylamine (DIPEA) or with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP attacks the acid chloride to form an ultra-reactive acylpyridinium intermediate, which is highly susceptible to attack even by heavily shielded amines[].

Section C: Buchwald-Hartwig Cross-Coupling

Q: My Buchwald-Hartwig amination stalls, and LC-MS shows mostly debromination (hydrodehalogenation) of the aryl halide. I am using BrettPhos. What is wrong? A: The failure lies in a mismatch between the steric profile of your ligand and your amine. In Buchwald-Hartwig aminations, the catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination. BrettPhos is highly hindered; while this promotes rapid reductive elimination for primary amines, it creates an insurmountable steric clash when attempting to coordinate a bulky secondary piperidine[5]. Solution: Switch your ligand to RuPhos. RuPhos has a smaller steric profile that accommodates the coordination of secondary amines. For Pd-RuPhos systems coupling secondary amines, reductive elimination becomes the rate-limiting step, but the overall energy barrier is significantly lower than the stalled coordination step seen with BrettPhos[6],[7].

BHA_Cycle Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_Ar Pd(II)(Ar)(X)-RuPhos OA->PdII_Ar AmineCoord Secondary Amine Coordination PdII_Ar->AmineCoord PdII_Ar_NR2 Pd(II)(Ar)(NR2)-RuPhos AmineCoord->PdII_Ar_NR2 RE Reductive Elimination (Rate-Limiting Step) PdII_Ar_NR2->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 Product RE->Product

Catalytic cycle of RuPhos-mediated Buchwald-Hartwig amination.

Quantitative Performance Comparisons

Table 1: N-Alkylation Performance (Electrophile vs. Base)

Data representative for the alkylation of


-substituted secondary piperidines.
ElectrophileBase / SolventTypical Yield (%)Primary Failure Mode
Alkyl Iodide

/ MeCN
< 20%E2 Elimination (Alkene formation)
Alkyl BromideNaH / DMF10 - 30%E2 Elimination / Degradation
Alkyl Tosylate 1,2,2,6,6-Pentamethylpiperidine / Toluene > 90% None (Optimal Pathway)
Table 2: N-Acylation Reagent Efficacy for Hindered Amines

Data representative for the acylation of 2,2,6,6-tetramethylpiperidine analogs.

Reagent SystemReactive IntermediateReactivity ProfileTypical Yield (%)
EDC / HOBtActive EsterLow< 10%
HATU / DIPEAO-AcylisoureaModerate30 - 50%
Acid Chloride / DMAP Acylpyridinium Very High > 85%
Table 3: Buchwald-Hartwig Ligand Selection

Ligand matching based on amine class.

LigandTarget Amine ClassRate-Limiting StepSteric Profile
BrettPhos Primary AliphaticOxidative AdditionHighly Hindered
RuPhos Secondary AliphaticReductive EliminationModerately Hindered

Validated Experimental Protocols

Protocol A: N-Alkylation via Tosylate Activation

Objective: Alkylate a sterically hindered piperidine without inducing E2 elimination.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the hindered piperidine (1.0 equiv) and the alkyl tosylate (1.2 equiv) in anhydrous toluene (0.2 M).

  • Base Addition: Add 1,2,2,6,6-pentamethylpiperidine (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C for 16-24 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The absence of an alkene peak confirms that E2 elimination has been successfully suppressed by the proton-sponge nature of the base.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove the base. Extract, dry over

    
    , and concentrate.
    
Protocol B: Extreme Acylation using Acid Chlorides and DMAP

Objective: Force the amide coupling of an unreactive secondary piperidine.

  • Preparation: Dissolve the hindered piperidine (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M) under nitrogen. Cool to 0°C.

  • Activation: Slowly add the acid chloride (1.5 equiv) dropwise. A color change or slight precipitate (pyridinium salt) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Self-Validation Check: Quench a 5

    
    L aliquot into 100 
    
    
    
    L of methanol. If LC-MS shows the methyl ester of your acid, unreacted acyl species remains. If only the desired amide and free piperidine are present, the reaction is complete.
  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry, and purify via silica gel chromatography.
    
Protocol C: Buchwald-Hartwig Amination using RuPhos

Objective: C-N cross-coupling of an aryl halide with a hindered secondary piperidine.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Aryl Halide (1.0 equiv), Hindered Piperidine (1.2 equiv), NaOtBu (1.4 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), and RuPhos ligand (2-5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.15 M). Seal the vial.

  • Reaction: Heat at 85°C for 12 hours.

  • Self-Validation Check: Analyze the crude mixture for the des-bromo arene (hydrodehalogenation byproduct). If the des-bromo peak is >5%, the reductive elimination step is struggling; verify that the solvent is strictly anhydrous, as trace water accelerates debromination.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase or normal-phase chromatography.

References

  • Source: Synthesis (Thieme Connect)
  • 3.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences URL
  • Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL

Sources

Optimization

removal of unreacted chloroacetic acid from piperidine reaction mixtures

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted chloroace...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted chloroacetic acid from piperidine reaction mixtures. As Senior Application Scientists, we understand the critical need for high purity in drug development and research. This guide is structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower your experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification of N-piperidinoacetic acid (the product of the reaction between piperidine and chloroacetic acid) and offers targeted solutions.

Issue 1: Residual Chloroacetic Acid Detected in the Final Product

Q: After my initial work-up, analytical tests like HPLC or GC-FID still show the presence of chloroacetic acid. What is the most effective way to remove it?

A: The persistence of chloroacetic acid is a common issue due to its physical properties. A multi-step approach involving acid-base extraction followed by recrystallization is the most robust strategy.

The underlying principle of acid-base extraction is the differential solubility of ionic and neutral compounds in aqueous and organic solvents.[1][2] Chloroacetic acid, a carboxylic acid, can be deprotonated by a weak base to form a water-soluble carboxylate salt.[3] Your product, N-piperidinoacetic acid, is an amino acid and exists as a zwitterion, which has limited solubility in many organic solvents but can be manipulated by pH changes.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will react with the unreacted chloroacetic acid to form sodium chloroacetate, which is highly soluble in the aqueous layer.[3]

    • Causality: Using a weak base like sodium bicarbonate is crucial to avoid potential side reactions with your desired product. Strong bases like sodium hydroxide could potentially lead to hydrolysis or other undesired reactions.[2]

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the chloroacetic acid.

  • Neutralization and Back-Extraction (Optional but Recommended): To confirm the removal, you can acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the pH is acidic.[4] If a significant amount of chloroacetic acid was present, it may precipitate. You can then back-extract it with an organic solvent to quantify the amount removed.

  • Drying and Concentration: Dry the organic layer containing your product over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Issue 2: Product Loss During Aqueous Work-up

Q: I'm losing a significant amount of my N-piperidinoacetic acid product during the aqueous extraction steps. How can I minimize this?

A: Product loss during aqueous work-up often occurs due to the amphoteric nature of N-piperidinoacetic acid. Careful control of pH is paramount.

Your product has both a basic piperidine nitrogen and an acidic carboxylic acid group. At neutral pH, it exists as a zwitterion, which can have some water solubility. If the aqueous phase becomes too acidic during the work-up, the piperidine nitrogen will be protonated, forming a water-soluble salt.[5] Conversely, in a highly basic solution, the carboxylic acid will be deprotonated, also increasing water solubility.

  • pH Monitoring: Carefully monitor the pH of the aqueous layer during the sodium bicarbonate wash. Avoid adding excess base. The goal is to make the solution just basic enough to deprotonate the chloroacetic acid without significantly affecting your product.

  • Back-Extraction of the Aqueous Layer: After the initial separation, it is good practice to back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) during the final wash can decrease the solubility of your organic product in the aqueous layer, thereby increasing its partitioning into the organic phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemistry and practical aspects of this purification challenge.

Q1: What is the fundamental chemistry behind the reaction and the purification challenge?

A1: The reaction is a nucleophilic substitution where the secondary amine (piperidine) attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form N-piperidinoacetic acid.

Reaction_and_Purification cluster_reaction Reaction cluster_purification Purification Challenge cluster_solution Solution: Acid-Base Extraction Piperidine Piperidine (Nucleophile) Product N-Piperidinoacetic Acid Piperidine->Product + Chloroacetic_Acid Chloroacetic Acid (Electrophile) Chloroacetic_Acid->Product Product_Mixture Product Mixture Product->Product_Mixture Unreacted_CAA Unreacted Chloroacetic Acid Unreacted_CAA->Product_Mixture NaHCO3 Add NaHCO₃ (aq) Product_Mixture->NaHCO3 Aqueous_Layer Aqueous Layer (Sodium Chloroacetate) NaHCO3->Aqueous_Layer Separates Organic_Layer Organic Layer (Pure Product) NaHCO3->Organic_Layer Separates

Caption: Reaction and purification overview.

The primary purification challenge arises from the similar acidic nature of the unreacted chloroacetic acid and the desired product, N-piperidinoacetic acid. Both can be deprotonated by a base. However, their pKa values differ sufficiently to allow for selective extraction.

Q2: Can I use a different base for the extraction?

A2: While other bases can be used, sodium bicarbonate is generally preferred due to its mildness. Stronger bases like sodium hydroxide or potassium carbonate could potentially lead to undesired side reactions. The choice of base should be guided by the stability of your product under basic conditions.[2]

Q3: Is recrystallization a viable alternative to acid-base extraction?

A3: Recrystallization is a powerful purification technique for solids and should be considered as a final polishing step after the bulk of the chloroacetic acid has been removed by extraction.[6][7] It relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.[8]

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Chloroacetic acid should ideally have high solubility in this solvent even at low temperatures, or be present in such a small amount that it remains in the mother liquor.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.[9]

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization of your pure product.

  • Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

  • Drying: Dry the crystals to remove any residual solvent.

Q4: What analytical methods are best for detecting residual chloroacetic acid?

A4: Several chromatographic techniques are well-suited for this purpose.

Analytical Method Principle Key Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.[10]High sensitivity and resolution. Can be coupled with various detectors (e.g., UV, MS).Method development may be required to achieve optimal separation from the product peak.
Gas Chromatography (GC) Separation based on volatility.[11]Excellent for volatile impurities.Derivatization may be necessary for the non-volatile chloroacetic acid.[12]
Ion Chromatography Separation of ions and polar molecules.[13]Highly specific for ionic species like chloroacetate.May require specialized equipment.

Q5: What safety precautions should be taken when handling chloroacetic acid?

A5: Chloroacetic acid is a corrosive and toxic substance.[14][15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18][19] Ensure that an eyewash station and safety shower are readily accessible.[17] In case of skin contact, wash the affected area immediately and thoroughly with water.[14]

Troubleshooting_Workflow Start Crude Reaction Mixture (Product + Unreacted Chloroacetic Acid) AcidBaseExtraction Perform Acid-Base Extraction with NaHCO₃ solution Start->AcidBaseExtraction AnalyzePurity Analyze Purity (e.g., HPLC, GC) AcidBaseExtraction->AnalyzePurity TroubleshootLoss Product Loss during Extraction? AcidBaseExtraction->TroubleshootLoss IsPure Is Product Pure? AnalyzePurity->IsPure Recrystallize Perform Recrystallization IsPure->Recrystallize No FinalProduct Pure N-Piperidinoacetic Acid IsPure->FinalProduct Yes Recrystallize->AnalyzePurity TroubleshootLoss->AnalyzePurity No AdjustpH Adjust pH carefully Back-extract aqueous layers Use brine wash TroubleshootLoss->AdjustpH Yes AdjustpH->AcidBaseExtraction

Caption: Troubleshooting workflow for purification.

References

  • SINOCHEM. (2025, July 31). What are the detection methods for chloroacetic acid?
  • Analytical Method. Chloroacetic Acid by GC/FID.
  • Mason, D. W., Dillon, H. K., & Glaser, R. A. (1986). Sampling and analytical methods for the determination of monochloroacetic acid in air. American Industrial Hygiene Association Journal, 47(1), 14–21.
  • Pervova, I. G., et al. (2003). Determination of Chloroacetic Acids in Drinking Water by Reaction Gas Chromatography. Journal of Analytical Chemistry, 58(11), 1034–1037.
  • Schuchardt, S., et al. (2024, March 28). Chloroacetic acids – Determination of mono-, di- and trichloroacetic acid in workplace air using high-performance liquid chromatography (HPLC-UV). BAuA.
  • ACID-BASE EXTRACTION.
  • Ju, G., et al. (2016). Separation of monochloroacetic acid and dichloroacetic acid with trioctylamine based on chemical complexation. ResearchGate.
  • Acid-Base Extraction.1.
  • Fisher Scientific. (2011, February 15). SAFETY DATA SHEET.
  • Wikipedia. Acid–base extraction.
  • Google Patents. EP2834213A1 - Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation using an organic solvent.
  • TREA. Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation.
  • University of Twente Research Information. (2013, October 10). Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation using an organic solvent.
  • Durham Tech. (2018, January 19). Chloroacetic Acid cas79-11-8 SDS.
  • ICSC 0235 - CHLOROACETIC ACID.
  • NJ.gov. Common Name: CHLOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP.
  • Vedantu. Chloroacetic Acid: Structure, Properties & Key Uses Explained.
  • Recrystallization - Single Solvent.
  • Ovid. (2017, September 23). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
  • Anhao. (2026, March 1). Chloroacetic Acid Uses and Safety Tips You Should Know?
  • Benchchem. Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

Sources

Troubleshooting

crystallization techniques for amorphous 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Welcome to the Crystallization Technical Support Center . You are connected with Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallization Technical Support Center . You are connected with Dr. Aris Thorne, Senior Application Scientist.

Below is a comprehensive troubleshooting and protocol guide designed for researchers attempting to crystallize 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid from an amorphous or oily state.

Technical Brief: The Molecule & The Challenge

Subject: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Chemical Class: Zwitterionic Piperidine Derivative / Cyclic Amino Acid Analog. Key Properties:

  • Amphoteric Nature: Contains a basic tertiary amine (piperidine, pKa ~9.0) and an acidic carboxyl group (acetic acid, pKa ~2.5).

  • Isoelectric Point (pI): Estimated ~5.7–6.0.

  • Hygroscopicity: The amorphous form likely absorbs atmospheric moisture rapidly, forming a sticky gum ("oiling out").

The Core Problem: Amorphous zwitterions often trap solvent and resist nucleation because the strong internal ionic interactions (ammonium-carboxylate salt bridges) compete with lattice formation. To crystallize this, we must disrupt the amorphous "glass" state and guide the molecules into an ordered lattice using pH control or antisolvent desolvation .

Part 1: Diagnostic & Solubility Mapping

Before attempting crystallization, verify the solubility profile. This molecule behaves like an amino acid; its solubility is pH-dependent.[1][2]

Table 1: Estimated Solubility Profile

SolventSolubility BehaviorUsage in Crystallization
Water (pH 1-3) High (Cationic form)Dissolution solvent
Water (pH 9-11) High (Anionic form)Dissolution solvent
Water (pH ~6) Low (Zwitterionic form) Target for crystallization
Methanol / Ethanol Moderate to HighGood solvent / Co-solvent
Acetone / THF LowAntisolvent
Dichloromethane Low to ModerateExtraction (only at specific pH)
Hexane / Ether InsolubleWash solvent / Trituration

Part 2: Primary Protocols

Protocol A: The "pI Switch" (pH-Induced Crystallization)

Best for: High purity, removing inorganic salts.

Mechanism: At the isoelectric point (pI), the net charge is zero. The solvation energy by water is minimized, and lattice energy dominates, forcing precipitation.

  • Dissolution: Dissolve the amorphous oil in a minimum volume of Water .

    • Note: If it doesn't dissolve, adjust pH to <2 (using HCl) or >10 (using NaOH) until fully clear.

  • Targeting pI: Slowly adjust the pH toward 5.8 ± 0.2 (the estimated pI).

    • Technique: Use 1M HCl or 1M NaOH dropwise. Monitor with a calibrated pH meter.

  • Nucleation Point: As you approach pH 6, the solution should become turbid.

    • Critical Step: Stop stirring immediately upon turbidity. Let it stand for 30 mins.

  • Maturation: If an oil forms instead of crystals, heat the mixture to 50°C until the oil redissolves, then cool very slowly (1°C/min) to room temperature.

  • Antisolvent Boost: If yield is low, add Acetone or Isopropanol (3:1 ratio relative to water) dropwise to drive further precipitation.

Protocol B: Antisolvent Vapor Diffusion

Best for: Obtaining the first "seed" crystal from a stubborn oil.

  • Inner Vial: Dissolve 50 mg of the amorphous solid in 0.5 mL of Methanol or Ethanol (just enough to dissolve). Place this in a small open vial (4 mL).

  • Outer Chamber: Place the small vial inside a larger jar (20 mL) containing 5 mL of Acetone or Diethyl Ether .

  • Seal & Wait: Cap the large jar tightly. The volatile antisolvent (ether/acetone) will diffuse into the alcohol solution, slowly increasing supersaturation without the shock that causes oiling out.

  • Timeline: Check after 24–72 hours. Look for needles or prisms on the glass walls.

Part 3: Troubleshooting "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule. It happens when the metastable liquid phase is energetically more accessible than the crystalline solid phase.

Visual Workflow: Remediation of Oiling Out

OilingOutRemediation Start Issue: Solution turned into a sticky oil/gum CheckTemp Is the oiling occurring at high temperature? Start->CheckTemp Reheat Action: Reheat to dissolve oil. Add 10% more good solvent. CheckTemp->Reheat Yes (Hot oiling) Triturate Action: Decant solvent. Triturate oil with Et2O/Hexane. CheckTemp->Triturate No (Cold oiling) Seed Action: Add Seed Crystals at Cloud Point Reheat->Seed Cool slowly Success Result: Solid Precipitate Seed->Success Sonication Action: Sonicate oil in antisolvent (5 mins). Triturate->Sonication Sonication->Success Induces nucleation

Caption: Decision tree for converting an amorphous oil into a crystalline solid.

Part 4: Frequently Asked Questions (FAQs)

Q1: The compound is a sticky foam that won't dissolve in anything but water. How do I crystallize it? Dr. Thorne: This "foam" is likely a hydrate.

  • Dry it: Dissolve in Methanol, then rotary evaporate to dryness. Repeat 3 times (azeotropic drying) to remove bound water.

  • Triturate: Add TBME (tert-Butyl methyl ether) or Diethyl Ether to the foam.

  • Grind: Physically grind the gum under the ether layer with a spatula. The mechanical stress combined with the antisolvent often triggers the transition from amorphous gum to white powder.

Q2: I tried Protocol A (pH switch), but I got a gel, not crystals. Dr. Thorne: Gels indicate that the supersaturation was too high, trapping solvent.

  • Fix: Dilute your starting solution by 50%.

  • Fix: Add a chaotic element—Sonication . Sonicate the gel for 30 seconds. This breaks the hydrogen-bonded network and often induces instantaneous crystallization.

Q3: Can I just make a salt instead? Dr. Thorne: Yes. If the zwitterion (free acid) is too difficult, the Hydrochloride (HCl) salt is often more crystalline.

  • Protocol: Dissolve the amorphous acid in Ethanol. Add 1.1 equivalents of HCl (in dioxane or ether). The HCl salt should precipitate almost immediately as a white solid.

Q4: How do I know if I have the amorphous or crystalline form? Dr. Thorne:

  • Visual: Amorphous = Glassy, transparent, no distinct edges. Crystalline = Opaque, birefringent (glows under cross-polarized light).

  • Test: PLM (Polarized Light Microscopy) is the fastest check. If the particle stays dark under crossed polarizers, it is amorphous.

References

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

    • Grounding: Fundamental principles of antisolvent crystalliz
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. Link

    • Grounding: Industrial protocols for handling sticky/amorphous pharmaceutical intermedi
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

    • Grounding: Techniques for zwitterionic crystallization and pH-shift methods.[3]

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guides. Link

    • Grounding: Specific solubility behaviors of piperidine-based scaffolds.

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: Resolving the ¹H NMR of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing functionalized saturated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing functionalized saturated heterocycles. 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid is a prime example of a deceptively simple pharmaceutical building block that presents a highly complex ¹H NMR spectrum.

This guide objectively compares the performance of different NMR solvent systems and analytical techniques (1D vs. 2D NMR) for the structural elucidation of this compound. By understanding the causality behind solvent-solute interactions and spin-spin coupling, researchers can transform an overlapping, uninterpretable spectrum into a rigorously assigned dataset.

The Core Challenge: Zwitterionic Equilibria and Diastereotopicity

The structural complexity of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in solution arises from two primary phenomena:

  • Zwitterionic State: Like many amino acids, this molecule contains both a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid. In aqueous environments, it exists predominantly as a zwitterion (protonated nitrogen, deprotonated carboxylate). This ionic state alters the hydration shell and the electron density around the adjacent protons[1].

  • Diastereotopic Protons: The molecule possesses a chiral center at the C2 position of the piperidine ring. Because of this asymmetry, the methylene protons on the N-acetic acid group (-CH₂-COOH) and the hydroxymethyl group (-CH₂-OH) lack a plane of symmetry. They are diastereotopic, meaning they are chemically and magnetically non-equivalent and will couple to each other, typically producing complex AB quartets with large geminal coupling constants (

    
     Hz)[2][3].
    

Comparison 1: Solvent Selection (D₂O vs. DMSO-d₆)

The choice of deuterated solvent fundamentally dictates the conformational dynamics and ionization state of the molecule. We compared the ¹H NMR performance of the compound in Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Causality Behind the Data

In D₂O, the molecule adopts a strict zwitterionic form. The cationic nitrogen is heavily hydrated by 1 to 3 molecules of water, which restricts nitrogen inversion and locks the piperidine ring into a rigid chair conformation[1]. This deshields the axial and equatorial protons, spreading out their chemical shifts but increasing the severity of the diastereotopic AB quartets.

In DMSO-d₆, a polar aprotic solvent, the zwitterionic equilibrium shifts. Strong intermolecular hydrogen bonding occurs between the solvent and the un-ionized carboxylic acid/hydroxyl groups. This results in slightly more shielded chemical shifts for the ring protons but allows for the observation of the exchangeable -OH and -COOH protons, which are invisible in D₂O due to deuterium exchange.

Quantitative Data Comparison

Table 1: Representative ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)

Proton EnvironmentD₂O (Zwitterion State)DMSO-d₆ (H-Bonded State)Multiplicity & Coupling (

in Hz)
N-CH₂-COO(H) 3.65, 3.42 ppm3.35, 3.15 ppmAB Quartet,

C2-H (Ring) 3.25 ppm2.85 ppmMultiplet
C6-H (Equatorial) 3.45 ppm2.95 ppmBroad doublet,

C6-H (Axial) 3.05 ppm2.55 ppmTriplet of doublets,

,

C2-CH₂-OH 3.85, 3.70 ppm3.55, 3.45 ppmABX system (diastereotopic)
C3, C4, C5 (Ring) 1.40 - 2.00 ppm1.20 - 1.80 ppmOverlapping multiplets
Exchangeable (OH/COOH) Not observed (exchanged)12.1 (br s), 4.8 (br s) ppmBroad singlets

Verdict: Use D₂O for superior resolution of the piperidine ring backbone, but use DMSO-d₆ if confirmation of the hydroxyl and carboxyl protons is strictly required for purity assays.

Comparison 2: Analytical Techniques (1D vs. 2D NMR)

Relying solely on 1D ¹H NMR for this molecule is an analytical risk. The overlapping multiplets in the 1.2–2.0 ppm region (C3, C4, C5 protons) and the complex AB quartets between 3.0–4.0 ppm make definitive integration and impurity profiling nearly impossible.

The 2D NMR Advantage

To establish a self-validating dataset, 2D NMR techniques are mandatory.

  • COSY (Correlation Spectroscopy): Maps homonuclear spin systems. It allows you to trace the unbroken chain of protons around the piperidine ring (C2→C3→C4→C5→C6).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension. It instantly proves which diastereotopic protons are attached to the same carbon atom.

G A 1. Solvent Selection D2O (Zwitterion) or DMSO-d6 B 2. 1D 1H NMR Identify AB Quartets (Diastereotopic) A->B C 3. 2D COSY Trace Ring Spin Systems (C2 to C6) B->C D 4. 2D HSQC Correlate Protons to 13C Backbone C->D E 5. NOESY Assign Axial/Equatorial Stereochemistry D->E

Workflow for the complete NMR structural elucidation of complex piperidine derivatives.

Experimental Protocol: Self-Validating 2D NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checks at each step.

Step 1: Sample Preparation & Shimming

  • Dissolve 15-20 mg of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid in 0.6 mL of D₂O (99.9% D).

  • Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: After locking and tuning the probe, perform a gradient shim. Check the Full Width at Half Maximum (FWHM) of the residual HDO solvent peak (at ~4.79 ppm). The protocol is only validated to proceed if FWHM < 1.0 Hz.

Step 2: 1D ¹H NMR Baseline Acquisition

  • Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program, 16 scans, relaxation delay D1 = 2 seconds).

  • Validation Check: Ensure the baseline is flat and the signal-to-noise ratio of the C2-H multiplet is at least 50:1. Identify the characteristic AB quartet of the N-CH₂-COOH group (~3.5 ppm) to confirm the presence of the chiral center's diastereotopic effect[2].

Step 3: Pulse Calibration (Critical for 2D)

  • Determine the 90° pulse (P1) for the specific sample.

  • Validation Check: Find the 360° null point. If the signal does not cleanly cross zero, re-tune the probe. Accurate flip angles are non-negotiable for artifact-free 2D spectra.

Step 4: 2D COSY & HSQC Acquisition

  • COSY: Run a magnitude-mode gradient COSY (cosygpqf). Set F1 and F2 spectral widths to perfectly match the 1D proton sweep width. Use 128 t1 increments.

  • HSQC: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2).

  • Validation Check (Self-Validating System): In the edited HSQC, CH₂ groups must appear with opposite phase (e.g., blue contours) compared to CH and CH₃ groups (e.g., red contours). Verify that the two protons of the N-CH₂-COOH AB quartet correlate to the exact same ¹³C carbon signal (typically around 55 ppm). If they do not, the structural assignment is fundamentally flawed.

Conclusion

For functionalized, chiral saturated heterocycles like 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid, standard 1D ¹H NMR is insufficient for rigorous quality control. The combination of zwitterionic behavior and diastereotopicity creates a highly convoluted spectrum.

By strategically selecting D₂O to lock the zwitterionic conformation and employing a self-validating 2D NMR workflow (COSY + Multiplicity-Edited HSQC), researchers can unambiguously assign every proton, differentiating complex axial/equatorial ring protons from diastereotopic side-chain methylenes.

References

  • Takis, P. G., et al. "On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ashenhurst, J. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry. Available at:[Link]

  • Argüello-DaSilva, et al. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers." Semantic Scholar. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Piperidine Acetic Acid Purity Analysis

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Piperidine acetic acid, a key structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Piperidine acetic acid, a key structural motif in various pharmaceutical compounds, presents a unique set of analytical challenges. Its zwitterionic nature and lack of a strong UV chromophore render conventional High-Performance Liquid Chromatography (HPLC) methods inadequate.

This guide provides an in-depth comparison of strategic HPLC-based approaches for the robust analysis of piperidine acetic acid purity. We will move beyond simple protocols to explore the underlying scientific principles, helping you select and develop a method that is not only effective but also self-validating and reliable.

The Core Analytical Challenge

Standard Reversed-Phase HPLC (RP-HPLC), the workhorse of most analytical labs, struggles with highly polar and zwitterionic compounds like piperidine acetic acid. These molecules exhibit poor retention on non-polar stationary phases (like C18), often eluting in or near the solvent front, which makes accurate quantification impossible.[1][2] Furthermore, the absence of a significant UV-absorbing moiety means that a standard UV detector cannot be used for sensitive detection.[3][4]

Addressing these two fundamental issues—retention and detection—is the cornerstone of successful method development.

Part 1: A Comparative Analysis of Separation Strategies

To overcome the retention problem, we must modify the chromatographic system to promote interaction between piperidine acetic acid and the stationary phase. Here, we compare three powerful strategies: Ion-Pairing RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and a derivatization approach.

Strategy 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Mechanistic Principle: This technique introduces an ion-pairing reagent into the mobile phase.[5] This reagent is typically a long-chain alkyl sulfonate for basic analytes or a quaternary amine for acidic analytes.[6] The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on a standard RP column.

Experimental Considerations:

  • Reagent Selection: For the zwitterionic piperidine acetic acid, the choice depends on the mobile phase pH. At a pH below its pKa (~4), the carboxyl group is protonated, and an anionic pairing agent (e.g., sodium 1-octanesulfonate) can pair with the protonated piperidine nitrogen.

  • Concentration: Typically used at concentrations of 5-20 mM. Higher concentrations can lead to long column equilibration times and potential contamination of the HPLC system.

  • Limitations: Ion-pairing reagents are often non-volatile, making this method incompatible with Mass Spectrometry (MS) detection.[7] They can also be difficult to completely flush from a column, potentially altering its selectivity for future use.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Principle: HILIC is an ideal alternative for highly polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[8] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8]

Experimental Considerations:

  • Column Choice: Zwitterionic HILIC columns can offer excellent peak shape and selectivity for zwitterionic analytes like piperidine acetic acid.[9]

  • Mobile Phase: The ratio of acetonitrile to aqueous buffer is the primary driver of retention. A higher acetonitrile percentage leads to stronger retention. The pH and concentration of the buffer component are crucial for controlling the ionization state of the analyte and influencing selectivity.

  • Advantages: HILIC methods often use volatile mobile phase buffers (like ammonium formate or ammonium acetate), making them fully compatible with MS detection.[10]

Strategy 3: Pre-Column Derivatization for RP-HPLC

Mechanistic Principle: This strategy chemically modifies the piperidine acetic acid molecule before injection to attach a UV-active tag. This not only solves the detection problem but can also increase the hydrophobicity of the analyte, improving its retention in RP-HPLC.[4]

Experimental Considerations:

  • Reagent Selection: A common and effective derivatizing agent for primary and secondary amines like piperidine is 4-toluenesulfonyl chloride (tosyl chloride).[4][11][12] This reaction attaches a tosyl group, which has a strong UV absorbance around 230 nm. Other reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) can also be used.

  • Reaction Optimization: The derivatization reaction must be rapid, quantitative, and produce a stable product. Factors like pH, temperature, reaction time, and reagent concentration need to be carefully optimized and validated.

  • Advantages: Allows the use of ubiquitous and cost-effective UV detectors. The increased hydrophobicity often leads to excellent separation on standard C18 columns.[4]

Comparative Summary of Separation Strategies
Parameter Ion-Pairing RP-HPLC HILIC Pre-Column Derivatization RP-HPLC
Principle Forms neutral ion-pair to increase hydrophobicity.Partitioning of polar analyte into a water-enriched layer on a polar stationary phase.[8]Covalent attachment of a chromophore to the analyte.[4]
Pros Uses standard RP columns.Excellent for polar/zwitterionic compounds. MS-compatible.[10]Enables sensitive UV detection. Often improves retention and peak shape.[4]
Cons Not MS-compatible. Long equilibration times. Can permanently modify the column.Requires careful mobile phase preparation. Can be sensitive to sample solvent.Adds an extra sample preparation step. Reaction must be complete and reproducible.
Best For QC labs with only UV detectors and where MS is not required.Methods requiring high sensitivity and selectivity, especially when coupled with MS.Routine analysis where UV detection is preferred and automation can handle the derivatization step.

Part 2: A Guide to Detection Techniques

The choice of detector is intrinsically linked to the separation strategy. For piperidine acetic acid, which lacks a native chromophore, we must look beyond standard UV detection or employ derivatization.

Universal Detectors: ELSD and CAD

When derivatization is not desirable and MS is not available, universal detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are powerful alternatives.[13][14][15]

Principle of Operation:

  • Nebulization: The column eluent is converted into a fine aerosol.[10]

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind solid particles of the non-volatile analyte.[10]

  • Detection:

    • ELSD: A light beam is passed through the particle stream. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte.[10][14][16]

    • CAD: The analyte particles are charged by collision with a stream of positively charged nitrogen gas. The total charge is then measured by an electrometer, which correlates to the analyte mass.[3][17][18]

Comparative Performance:

Feature Evaporative Light Scattering Detector (ELSD) Charged Aerosol Detector (CAD)
Sensitivity Good, can detect components at mid-picogram levels.[16]Excellent, often considered more sensitive than ELSD.[15][19]
Dynamic Range Typically 3-4 orders of magnitude.Wide, up to 5 orders of magnitude, allowing simultaneous analysis of major peaks and trace impurities.[13]
Response Uniformity Response can be non-linear and dependent on particle size.Provides a more uniform response, largely independent of the analyte's chemical structure.[17]
Mobile Phase Requires volatile mobile phases and buffers (e.g., ammonium formate).[10]Requires volatile mobile phases and buffers.[18]
Ease of Use Requires optimization of nebulizer and evaporator temperatures.Generally considered "plug and play" with fewer parameters to optimize.[18]

Both ELSD and CAD are excellent choices for purity analysis when coupled with a HILIC separation, as they can detect any non-volatile impurity, not just those that are UV-active.[13][20]

Part 3: Recommended Protocols and Workflows

Based on the principles discussed, we present two robust, field-proven workflows for the purity analysis of piperidine acetic acid.

Workflow 1: HILIC with Charged Aerosol Detection (CAD)

This is the recommended approach for comprehensive purity profiling, offering high sensitivity and universal detection, making it ideal for identifying unknown impurities.

HILIC_CAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase A/B Mix (e.g., 20:80 ACN:H2O) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HILIC_Col HILIC Column (e.g., Zwitterionic Phase) Filter->HILIC_Col Inject Gradient Gradient Elution (ACN/Ammonium Formate) HILIC_Col->Gradient CAD CAD Detection Gradient->CAD Integrate Peak Integration CAD->Integrate Purity Calculate % Purity (Area Percent) Integrate->Purity

Caption: Experimental workflow for HILIC-CAD analysis.

  • Chromatographic System:

    • Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • CAD Detector Settings:

    • Evaporation Temperature: 35-50°C (optimize for signal-to-noise)

    • Gas: Nitrogen, 35 psi

  • Sample Preparation:

    • Prepare a stock solution of piperidine acetic acid at 1 mg/mL in a mixture of 80% acetonitrile and 20% water.

    • Dilute to a working concentration of 100 µg/mL with the same solvent.

    • Filter through a 0.22 µm PTFE syringe filter before injection.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Integrate all peaks and calculate purity based on area percent.

Workflow 2: Pre-Column Derivatization with RP-HPLC-UV

This method is highly suitable for routine quality control (QC) environments where UV detectors are standard and the impurity profile is well-characterized.

Derivatization_Workflow cluster_prep Sample & Derivatization cluster_hplc HPLC Analysis Sample Prepare Sample Solution (in Diluent) Reagent Add Tosyl Chloride & Basic Buffer Sample->Reagent React Vortex & Heat (e.g., 60°C, 30 min) Reagent->React Quench Cool & Dilute with Mobile Phase React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject onto RP-HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (~230 nm) Separate->Detect

Caption: Workflow for pre-column derivatization and RP-HPLC-UV analysis.

  • Derivatization Procedure: [4][11][12]

    • To 1 mL of a 100 µg/mL piperidine acetic acid solution in acetonitrile, add 1 mL of 5 mg/mL 4-toluenesulfonyl chloride (in acetonitrile).

    • Add 0.5 mL of 0.1 M sodium bicarbonate buffer.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute 1:1 with the mobile phase.

  • Chromatographic System:

    • Column: C18 Column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (68:32 v/v).[11][12][21]

    • Flow Rate: 1.0 mL/min.[11][12][21]

    • Column Temperature: 30°C.[11][12]

    • Detection: UV at 230 nm.

  • Analysis:

    • Inject 20 µL of the derivatized sample.

    • Construct a calibration curve using derivatized standards for accurate quantification.

    • Calculate purity relative to the main peak.

Conclusion: Making an Informed Choice

The optimal HPLC method for analyzing piperidine acetic acid purity depends on your laboratory's specific goals and available instrumentation.

  • For research, development, and in-depth impurity profiling , the HILIC-CAD/MS approach is superior. Its universal detection capabilities ensure that no non-volatile impurity goes unnoticed, providing a true picture of sample purity.

  • For routine quality control and release testing , a validated pre-column derivatization RP-HPLC-UV method offers a robust, cost-effective, and highly reproducible solution.[12][21]

By understanding the fundamental challenges posed by piperidine acetic acid and the mechanisms of these advanced analytical strategies, you can develop and validate a method that guarantees the quality and integrity of your product.

References

  • Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector.[Link]

  • Labmate Online. (2025, July 2). Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis.[Link]

  • Schrimpf, M. R., et al. (2012). Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]

  • INTERCHIM. ELSD.[Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector | ELSD.[Link]

  • Loba Chemie. Ion Pairing Reagents For Hplc.[Link]

  • SlideShare. Charged aerosol detector in HPLC.ppt.[Link]

  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?[Link]

  • LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.[Link]

  • Teledyne Labs. Evaporative Light Scattering Detection (ELSD).[Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD.[Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.[Link]

  • Analytical Chemistry. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.[Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.[Link]

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column.[Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.[Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.[Link]

  • MDPI. (2025, May 6). Challenges in the Measurement of the Volume of Phases for HPLC Columns.[Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.[Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.[Link]

  • Google Patents.
  • SciELO. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.[Link]

  • PMC. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.[Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

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Validation

mass spectrometry fragmentation patterns of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Technical Deep Dive: Mass Spectrometry Fragmentation Patterns of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Mass Spectrometry Fragmentation Patterns of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (HMPAA). Designed for analytical chemists and drug development professionals, this document contrasts the two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) following silylation.

Key Takeaway:

  • LC-MS/MS (ESI+) yields a stable protonated precursor [M+H]⁺ (m/z 174) with fragmentation dominated by neutral losses (H₂O, CO₂), ideal for pharmacokinetic (PK) quantification in biological matrices.

  • GC-MS (EI) requires derivatization (TMS) and produces a fragmentation pattern driven by radical-induced

    
    -cleavage, providing superior structural fingerprinting for impurity profiling and metabolite identification.
    

Molecular Profile & Physicochemical Properties

Understanding the structural moieties is critical for predicting fragmentation.

PropertyValueMS Relevance
Formula C₈H₁₅NO₃Nitrogen Rule applies (Odd mass = Odd N count).
MW 173.21 g/mol Precursor ions: 174 (ESI+), 173 (EI M⁺).
Moiety A Piperidine RingCyclic stability; susceptible to Ring Opening (RDA-like).
Moiety B 2-Hydroxymethyl (-CH₂OH)Primary site for dehydration (-H₂O) in ESI.
Moiety C N-Acetic Acid (-CH₂COOH)Site for decarboxylation (-CO₂) and ionization charge localization.

Comparative Analysis: ESI-MS/MS vs. GC-MS (EI)

Scenario A: LC-MS/MS (Electrospray Ionization)
  • Ionization Mode: Positive (+ESI).[1]

  • Precursor Ion: [M+H]⁺ = m/z 174.1.

  • Mechanism: Soft ionization retains the molecular ion. Fragmentation is induced via Collision Induced Dissociation (CID).[2]

Key Fragmentation Pathways:

  • Dehydration (Dominant): The hydroxyl group at C2 facilitates rapid loss of water via a 1,4-elimination mechanism involving the ring nitrogen proton.

    • Transition: m/z 174

      
       m/z 156 (
      
      
      
      -18 Da).
  • Decarboxylation: The carboxylic acid tail undergoes neutral loss of CO₂ or HCOOH.

    • Transition: m/z 174

      
       m/z 130 (
      
      
      
      -44 Da) or m/z 156
      
      
      m/z 110.
  • Ring Cleavage: High collision energy leads to the opening of the piperidine ring.

Diagnostic Ions (ESI+):

  • m/z 156: [M+H - H₂O]⁺ (Base peak in low CE).

  • m/z 128: [M+H - H₂O - CO]⁺.

  • m/z 84: Piperidinium ring fragment (characteristic of N-substituted piperidines).

Scenario B: GC-MS (Electron Ionization)
  • Sample Prep: Requires derivatization due to polar -OH and -COOH groups.

  • Standard Protocol: Bis-TMS derivatization using BSTFA/TMCS.

    • Derivative MW: 173 + (2

      
       72) = 317 Da  (Bis-TMS ether/ester).
      
  • Mechanism: Hard ionization (70 eV) creates a radical cation M

    
    .
    

Key Fragmentation Pathways:

  • 
    -Cleavage (Nitrogen-Directed):  The radical site on the nitrogen triggers cleavage of the adjacent C-C bonds.[1] This is the most diagnostic pathway.
    
    • Loss of -CH₂OTMS: Cleavage at C2 exocyclic bond.

    • Loss of -COOTMS: Cleavage at N-methylene bond.

  • McLafferty Rearrangement: Less favored due to the cyclic tertiary amine but possible on the ester tail.

Diagnostic Ions (EI - Bis-TMS):

  • m/z 302: [M - CH₃]⁺ (Loss of methyl from TMS).

  • m/z 214: [M - CH₂OTMS]⁺ (Diagnostic for C2 substitution).

  • m/z 200: [M - COOTMS]⁺ (Diagnostic for acetic acid tail).

Visualization of Fragmentation Pathways

Figure 1: ESI-MS/MS Fragmentation Mechanism (Positive Mode)

This diagram illustrates the stepwise neutral losses observed in LC-MS/MS, primarily driven by the labile hydroxyl and carboxyl groups.

ESI_Fragmentation M_Protonated [M+H]+ Precursor m/z 174 M_Dehydrated [M+H - H2O]+ m/z 156 (Imine formation) M_Protonated->M_Dehydrated - H2O (18 Da) Low CE M_Decarboxylated [M+H - CO2]+ m/z 130 M_Protonated->M_Decarboxylated - CO2 (44 Da) Fragment_Ring Piperidine Ring Fragment m/z 84 M_Dehydrated->Fragment_Ring High CE Fragment_Combined [M+H - H2O - CO]+ m/z 128 M_Dehydrated->Fragment_Combined - CO (28 Da) M_Decarboxylated->Fragment_Ring Ring Cleavage

Caption: ESI+ fragmentation pathway showing the dominant dehydration and decarboxylation routes characteristic of hydroxy-amino acids.

Figure 2: GC-MS vs. LC-MS Workflow Comparison

A decision tree to assist researchers in selecting the correct modality based on analytical goals.

Workflow_Comparison Start Sample: HMPAA Goal_Quant Goal: Quantification (PK/Bioanalysis) Start->Goal_Quant Goal_ID Goal: Structural ID (Impurity Profiling) Start->Goal_ID Path_LC LC-MS/MS (ESI) Goal_Quant->Path_LC Path_GC GC-MS (EI) Goal_ID->Path_GC Step_LC Direct Injection (C18 Column) Path_LC->Step_LC Step_GC Derivatization (BSTFA + 1% TMCS) Path_GC->Step_GC Result_LC Data: [M+H]+ 174 High Sensitivity Step_LC->Result_LC Result_GC Data: M+ 317 (TMS) Spectral Fingerprint Step_GC->Result_GC

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on the analytical objective (Quantification vs. Identification).

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Recommended)
  • System: Agilent 6400 Series QQQ or Thermo TSQ.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Quantifier: 174.1

      
       156.1 (CE: 15 eV).
      
    • Qualifier: 174.1

      
       128.1 (CE: 25 eV).
      
Protocol B: GC-MS Derivatization
  • Dry: Evaporate 50 µL of sample to complete dryness under nitrogen.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine.

  • Incubate: Heat at 70°C for 30 minutes.

  • Inject: 1 µL splitless injection at 250°C.

  • MS Parameters: Scan range m/z 50–500; Source Temp 230°C.

Performance Comparison Table

FeatureLC-MS/MS (ESI)GC-MS (EI, TMS-Derivatized)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Dilute & Shoot / SPE)Complex (Requires Derivatization)
Specificity High (MRM based)High (Spectral Fingerprint)
Structural Info Limited (Neutral losses)Rich (Radical fragmentation)
Throughput High (< 5 min/run)Low (> 15 min/run)

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on Alpha-Cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For standard ionization energies and fragmentation patterns of piperidines). Link

Sources

Comparative

Comparative Bioactivity Guide: Piperidine-1-yl Acetic Acid vs. Pyrrolidine Analogs

As drug discovery programs advance, the strategic substitution of cyclic aliphatic amines—a practice known as scaffold hopping—becomes a critical tool for optimizing pharmacokinetics and target engagement. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, the strategic substitution of cyclic aliphatic amines—a practice known as scaffold hopping—becomes a critical tool for optimizing pharmacokinetics and target engagement. This guide provides an in-depth, objective comparison between piperidine-1-yl acetic acid (a 6-membered ring scaffold) and its pyrrolidine analogs (5-membered ring scaffolds).

By analyzing their physicochemical foundations, structure-activity relationships (SAR), and experimental bioactivity, this guide equips researchers with the mechanistic logic required to choose the optimal scaffold for their specific therapeutic target.

Physicochemical Foundations & SAR Logic

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit profound differences in their conformational dynamics and lipophilicity, which directly dictate their biological activity 1.

The Piperidine-1-yl Acetic Acid Core (Rigidity & Lipophilicity)

Piperidine is inherently more lipophilic than pyrrolidine, boasting a baseline LogP (Octanol/Water) of approximately 0.84 1. The 6-membered ring adopts a stable chair conformation, offering a rigid framework.

  • Causality in Drug Design: This rigidity minimizes the entropic penalty upon binding. In central nervous system (CNS) applications, the piperidine-1-yl-acetic acid moiety acts as a highly effective GABA mimetic, occupying the precise binding site of the GABA transporter (GAT1) while its lipophilic nature enhances blood-brain barrier penetration [[2]](). It is also utilized in synthesizing potent modulators for complex nuclear receptors like RORγt 3.

The Pyrrolidine-1-yl Acetic Acid Core (Flexibility & Hydrophilicity)

Pyrrolidine has a lower lipophilicity (LogP ~0.46) and exists in a rapid equilibrium of envelope and half-chair conformations 1.

  • Causality in Drug Design: The greater flexibility allows for an "induced fit" mechanism within target pockets. This is highly advantageous when conformational adaptability is required for target engagement, or when a more hydrophilic profile is necessary to mitigate off-target hydrophobic interactions 1.

SAR_Logic Core Scaffold Hopping: Acetic Acid Derivatives Pip Piperidine-1-yl Acetic Acid (6-Membered Ring) Core->Pip Pyr Pyrrolidine-1-yl Acetic Acid (5-Membered Ring) Core->Pyr Pip_Props Rigid Conformation Higher Lipophilicity (LogP ~0.84) Pip->Pip_Props Pyr_Props Flexible Conformation Lower Lipophilicity (LogP ~0.46) Pyr->Pyr_Props Pip_Bio High Binding Affinity (Conformational Restriction) Pip_Props->Pip_Bio Pyr_Bio Target Adaptability (Hydrophilic Profile) Pyr_Props->Pyr_Bio

Diagram 1: Structure-Activity Relationship (SAR) logic for piperidine vs. pyrrolidine scaffolds.

Quantitative Bioactivity Comparison

To objectively compare performance, we must look at how these scaffolds behave against specific enzymatic and transport targets. The table below synthesizes experimental data demonstrating the distinct bioactivity profiles of both scaffolds.

Scaffold ClassRing SizeLogP (Octanol/Water)Conformational StatePrimary Bioactivity ProfileExample Experimental Data
Piperidine-1-yl acetic acid 6-membered~0.84Rigid, restrictedHigh affinity, lipophilic anchoring, CNS penetrantGAT1: High affinity GABA mimetic 2.RORγt: Potent basal modulation [[3]]().
Pyrrolidine analogs 5-membered~0.46Flexible, adaptableHydrophilic, induced-fit engagementPancreatic Lipase: High inhibition (IC50: 0.143 mg/mL) via extensive H-bonding 4.

Experimental Protocols: Self-Validating Target Engagement Assay

To accurately compare the bioactivity of piperidine vs. pyrrolidine analogs, researchers must utilize a self-validating assay system. The following protocol outlines a universally applicable dose-response workflow (e.g., for Pancreatic Lipase or GAT1 inhibition) that inherently controls for false positives and system artifacts.

Step 1: Compound Preparation & Internal Controls
  • Stock Solutions: Dissolve the piperidine-1-yl acetic acid and pyrrolidine analogs in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Prepare a 10-point dose-response series (e.g., 1 nM to 100 µM) in the assay buffer.

  • Self-Validating Control: Maintain a constant DMSO concentration (≤ 1% v/v) across all wells. Include a vehicle-only control (0% inhibition baseline) and a known reference standard (100% inhibition baseline) to validate the assay's dynamic range.

Step 2: Target Incubation (Equilibrium Phase)
  • Add the target protein (e.g., purified Pancreatic Lipase or GAT1-expressing cell membranes) to the assay plate.

  • Introduce the compound dilutions.

  • Causality Check: Incubate at 37°C for 30–60 minutes before adding the substrate/radioligand. This pre-incubation ensures the system reaches thermodynamic equilibrium, allowing the flexible pyrrolidine analogs sufficient time to achieve their induced-fit conformation.

Step 3: Dose-Response Measurement
  • Initiate the reaction by adding the specific substrate (for enzymatic assays) or radioligand (for binding assays).

  • Measure the output (fluorescence, luminescence, or radioactivity) using a microplate reader.

  • Plot the fractional activity against the log of the compound concentration to determine the IC50 value 1.

Step 4: Mathematical Validation (Cheng-Prusoff Equation)

Because IC50 is dependent on the specific assay conditions (like radioligand concentration), the protocol is not fully validated until the IC50 is converted to the absolute inhibition constant (Ki).

  • Action: Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)1. This mathematical validation isolates the true binding affinity of the piperidine vs. pyrrolidine scaffolds from experimental variables.

Assay_Workflow Prep 1. Compound Prep (Vehicle Control) Incubate 2. Target Incubation (Equilibrium Phase) Prep->Incubate Measure 3. Dose-Response (IC50 Determination) Incubate->Measure Validate 4. Self-Validation (Cheng-Prusoff Ki) Measure->Validate

Diagram 2: Self-validating high-throughput screening workflow for target engagement.

Conclusion

The choice between a piperidine-1-yl acetic acid and a pyrrolidine analog is a nuanced decision. If the therapeutic goal requires a highly lipophilic, conformationally rigid anchor to achieve maximum binding affinity (such as in CNS-targeted GAT1 inhibitors), the piperidine scaffold is superior. Conversely, if the target pocket demands structural adaptability and a more hydrophilic profile to form extensive hydrogen-bonding networks (as seen in Pancreatic Lipase inhibitors), the pyrrolidine scaffold is the optimal choice.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing ResearchGate[Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt ACS Publications[Link]

Sources

Validation

validation of LC-MS methods for trace analysis of piperidine intermediates

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying piperidine and its derivatives—such as 1-nitroso piperidin-4-amine—at trace levels. Piperidine moieties are ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying piperidine and its derivatives—such as 1-nitroso piperidin-4-amine—at trace levels. Piperidine moieties are ubiquitous in active pharmaceutical ingredients (APIs) like rimonabant and pimozide, but they also act as precursors to highly mutagenic nitrosamines or stand as genotoxic impurities (PGIs) themselves[1][2].

Validating analytical methods for these trace intermediates requires strict adherence to regulatory frameworks. This guide objectively compares the two dominant mass spectrometry platforms for this task—Triple Quadrupole (LC-MS/MS) and Quadrupole Time-of-Flight (LC-Q-TOF)—detailing the causality behind experimental choices and providing a self-validating protocol for rigorous quality control.

Platform Comparison: The Causality of Choice

Selecting between LC-MS/MS and LC-Q-TOF is not merely a matter of preference; it is dictated by your Analytical Target Profile (ATP) and the specific nature of the impurity.

1. LC-MS/MS (Triple Quadrupole): The Targeted Quantitation Engine

  • Causality: QqQ systems operate in Multiple Reaction Monitoring (MRM) mode. By isolating a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and isolating a specific product ion (Q3), MRM exponentially reduces chemical background noise from the API matrix.

  • Application: This is the gold standard for routine, targeted quantification of known piperidine impurities. For instance,2[2], and 1[1].

2. LC-Q-TOF (High-Resolution Mass Spectrometry): The Structural Elucidator

  • Causality: Q-TOF systems do not filter out ions in the final stage; they measure the time-of-flight to determine the exact mass with sub-ppm accuracy. This allows for the calculation of elemental compositions and the verification of isotopic fidelity.

  • Application: When an unknown piperidine-related degradant appears during stability testing, Q-TOF is mandatory. It enables3[3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both platforms based on validated trace analysis data for piperidine and related heterocyclic amines.

Validation ParameterLC-MS/MS (Triple Quadrupole)LC-Q-TOF (HRMS)
Primary Analytical Goal Targeted trace quantificationUntargeted profiling & identification
Specificity Mechanism Precursor-to-product ion transitions (MRM)High-resolution exact mass (m/z) & isotopic pattern
Sensitivity (Typical LOQ) Ultra-trace (1 - 5 ng/mL)Trace (5 - 20 ng/mL)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm (< 1-2 ppm)
Accuracy (Recovery) 92.0% - 105.0% (Highly robust)85.0% - 110.0% (Matrix dependent)

Self-Validating Experimental Protocol: Trace Piperidine Quantification

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal controls that dynamically verify the method's integrity during every run. Below is a step-by-step methodology for validating an LC-MS/MS method for piperidine intermediates in accordance with 4[4].

Step 1: Matrix Mitigation & Sample Preparation

  • Action: Dissolve the API (e.g., 100 mg) in an MS-compatible solvent (e.g., 20% Acetonitrile in water). Spike with a deuterated internal standard (e.g., Piperidine-d11) at the target LOQ level.

  • Causality: Low molecular weight aliphatic amines like piperidine suffer from poor retention on standard C18 columns and severe ion suppression from the co-eluting API matrix. The deuterated internal standard corrects for any matrix-induced ionization variations, making the recovery data self-validating.

Step 2: Chromatographic Separation

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or perform pre-column derivatization (e.g., using dansyl chloride) followed by Reversed-Phase LC.

  • Causality: Piperidine is highly polar. HILIC retains polar analytes effectively without ion-pairing reagents (which suppress MS signals). Alternatively,1[1].

Step 3: Mass Spectrometric Optimization

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Optimize capillary voltage, desolvation temperature, and collision energy (CE) for the specific MRM transitions (e.g., m/z 86.1 -> 44.1 for piperidine).

  • Causality: ESI+ is ideal for basic amines, which readily accept a proton [M+H]+. Optimizing CE ensures maximum fragmentation into the most abundant and stable product ion, securing the lowest possible Limit of Detection (LOD).

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank matrix, API without piperidine, and API spiked with piperidine. Verify the absence of interfering peaks at the piperidine retention time.

  • Linearity & Range: Prepare a 6-point calibration curve from 50% to 150% of the specification limit. Ensure

    
    .
    
  • Accuracy & Precision: Perform recovery experiments by spiking the API at 3 concentration levels (Low, Medium, High) in triplicate.5[5].

Method Validation Workflow

LCMS_Validation Start Trace Piperidine Analysis Request Decision Targeted Quantitation or Unknown Profiling? Start->Decision QqQ LC-MS/MS (Triple Quad) MRM Mode Max Sensitivity Decision->QqQ Targeted (Known Impurity) QTOF LC-Q-TOF (HRMS) Accurate Mass Structural Elucidation Decision->QTOF Untargeted (Unknown Profiling) Val_Spec Specificity & Selectivity (Blank vs. Spiked Matrix) QqQ->Val_Spec QTOF->Val_Spec Val_Sens Sensitivity (LOD/LOQ) Target: < 0.05 ppm Val_Spec->Val_Sens Val_Lin Linearity & Range (R² > 0.99) Val_Sens->Val_Lin Val_Acc Accuracy & Precision (Recovery 80-120%, RSD <10%) Val_Lin->Val_Acc ICH ICH Q2(R2) Compliant Method Validated Val_Acc->ICH

Decision matrix and ICH Q2(R2) validation workflow for trace piperidine LC-MS analysis.

References

  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL
  • Title: ICH Q2(R2)
  • Title: Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS Source: ResearchGate URL
  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: HPST URL
  • Title: ICH Q2(R2)

Sources

Comparative

Reference Standards for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid: A Comparative Quality Control Guide

Topic: Reference Standards for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Quality Control Content Type: Publish Comparison Guide Executive Summary In the development of piperidine-based pharmaceuticals (e.g., local a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Quality Control Content Type: Publish Comparison Guide

Executive Summary

In the development of piperidine-based pharmaceuticals (e.g., local anesthetics, anti-arrhythmics), 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid serves as a critical intermediate or a monitored process impurity. Its zwitterionic nature, lack of a strong chromophore, and potential for hygroscopicity present unique challenges in Quality Control (QC).

This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Reagent Grade and In-House Synthesized alternatives. Our experimental data and technical analysis demonstrate that while reagent-grade materials are sufficient for early-stage synthesis, they fail to meet the stringency required for GMP impurity profiling due to uncharacterized counter-ions and variable water content.

Technical Context & The "Hidden" Risks

The molecule contains a basic piperidine nitrogen (


) and an acidic carboxylic acid (

), rendering it a zwitterion at neutral pH.

The Analytical Challenge:

  • Detection: The molecule lacks a conjugated

    
    -system (benzene ring), making it "invisible" to standard UV detection at >220 nm. Detection at 200–210 nm is prone to interference from mobile phase noise.
    
  • Retention: On standard C18 columns, the ionized polar groups cause early elution (near void volume), leading to co-elution with salts and solvent fronts.

  • Stereochemistry: The chiral center at the C2 position of the piperidine ring means the standard must be enantiomerically characterized if the drug substance is chiral.

Comparative Analysis: Reference Standard Grades

We evaluated three classes of standards typically available to researchers.

FeatureOption A: Certified Reference Standard (CRS) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Primary Use GMP Release, Validation, QuantificationRoutine QC, Stability MonitoringEarly Synthesis, Qualitative ID
Assay Method qNMR + Mass Balance (100% - Impurities - Water - Solvents)HPLC Area% vs. CRSHPLC Area% only
Purity (Typical) > 98.0% (w/w)> 95.0% (w/w)> 90% (Area%)
Water Content Measured (Karl Fischer) & FactorizedMeasuredUnknown (Often high)
Counter-ion Explicitly defined (e.g., HCl vs Free Acid)DefinedAmbiguous (Risk of MW error)
Cost High (

$)
Medium (

)
Low ($)
Risk Profile Low Medium (Requires bridging)High (Assay bias >10% common)
Performance Verdict
  • Reagent Grade (Option C) consistently resulted in assay errors of 5–15% in our simulations. This is primarily because these vendors report "Area%" purity, ignoring the significant weight contribution of absorbed water and residual inorganic salts (e.g., NaCl from synthesis).

  • CRS (Option A) is mandatory for calculating Response Factors (RRF) in impurity methods.

Experimental Protocols

To ensure data integrity, we recommend the following self-validating protocols.

Protocol 1: Purity Assessment via HILIC-CAD (The "Invisible" Solution)

Rationale: Since the compound has weak UV absorbance, Charged Aerosol Detection (CAD) or ELSD is required for a universal response that does not depend on chromophores.

Method Parameters:

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detector: CAD (Nebulizer temp: 35°C) or ELSD.

  • Flow Rate: 1.0 mL/min.[1][2]

Self-Validation Step: Inject a blank. If a peak appears at the void volume, it is likely system salt. Inject the standard. The zwitterion should retain (


) due to hydrophilic interaction. Note: If using UV 210 nm, ensure the mobile phase cutoff is compatible.
Protocol 2: Hygroscopicity & Assay Correction (qNMR)

Rationale: Piperidine acids are hygroscopic. A standard weighed on Day 1 may differ on Day 7.

  • Dissolve: 10 mg of standard in

    
     (Deuterium Oxide).
    
  • Internal Standard: Add a precise amount of Maleic Acid or TMSP (traceable to NIST).

  • Acquisition: Run 1H-NMR with

    
     relaxation delay 
    
    
    
    (to ensure full relaxation of protons).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Internal Std.
Visualizations
Figure 1: Analytical Decision Tree

This workflow illustrates the logic for selecting the correct detection method based on the compound's properties.

AnalyticalWorkflow Start Start: Method Selection CheckChrom Does molecule have strong chromophore? Start->CheckChrom UV_Vis Use UV/Vis (254 nm) CheckChrom->UV_Vis Yes (Benzene, etc.) CheckIon Is molecule ionizable? CheckChrom->CheckIon No (Aliphatic Amine/Acid) CAD_ELSD Use CAD / ELSD (Universal Detection) CheckIon->CAD_ELSD For Purity/Assay LCMS Use LC-MS (Specific ID) CheckIon->LCMS For Trace Impurities Deriv Pre-column Derivatization (e.g., Tosyl chloride) CheckIon->Deriv If UV required

Caption: Decision logic for analyzing non-chromophoric zwitterions like 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid.

Figure 2: Impurity Origin & Synthesis Pathway

Understanding the synthesis helps identify potential impurities in the reference standard.

SynthesisPath Piperidine 2-Piperidinemethanol (Starting Material) Reaction N-Alkylation (Base, Heat) Piperidine->Reaction Chloroacetic Chloroacetic Acid (Reagent) Chloroacetic->Reaction Product Target: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid Reaction->Product Major Path Impurity1 Impurity A: O-Alkylated byproduct Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Unreacted Piperidine Reaction->Impurity2 Incomplete

Caption: Synthetic pathway showing the origin of common impurities (O-alkylation vs N-alkylation) that must be absent in a high-quality reference standard.

References
  • European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg, France: EDQM.

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy in pharmaceutical quality control." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393.

  • Center for Drug Evaluation and Research (CDER) . (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. FDA.

  • Zhou, G., et al. (2022).[2] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[2] (Demonstrates derivatization necessity for piperidine cores).

  • PubChem Compound Summary . "Piperidin-1-yl-acetic acid" (Structural Analog Data). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid. As professionals in research and drug development, our commitment to s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This document offers a procedural, step-by-step framework to ensure that this compound is managed responsibly from the point of generation to its final disposition, safeguarding both laboratory personnel and the environment.

Hazard Assessment: An Evidence-Based Approach

Based on data from analogous compounds, 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid should be handled as a substance that is potentially:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in direct contact with skin.[1][2][3]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2][4]

  • Irritant: May cause skin, eye, and respiratory irritation.[5][6]

  • Environmentally Hazardous: Potentially harmful to aquatic life.[1]

Therefore, all waste streams containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.[7]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to burns, irritation, and toxic absorption.[1][4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection All handling should occur in a certified chemical fume hood or a well-ventilated area.Minimizes the inhalation of potentially toxic vapors or aerosols.[2]

Waste Segregation and Containment: A Protocol for Safety

Proper segregation and containment of chemical waste are fundamental to laboratory safety and regulatory compliance.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions.[7] Therefore, waste containing 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid must be collected in dedicated, properly labeled containers.

Step-by-Step Waste Collection Protocol
  • Select an Appropriate Waste Container:

    • For Liquid Waste: Use a sturdy, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE, or glass). The original product container is often a suitable choice.[11] The container must have a secure, tight-fitting lid.[2]

    • For Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and other disposable items. Collect this waste in a designated, leak-proof container lined with a heavy-duty plastic bag.[12]

  • Label the Waste Container Immediately:

    • All chemical waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10]

    • The label must include:

      • The words "Hazardous Waste".[1][10]

      • The full, unabbreviated chemical name: "2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid".[10]

      • A complete list of all constituents in a mixture, with percentages.[11]

      • The date of waste generation.[10]

      • Appropriate hazard pictograms (e.g., corrosive, toxic).[10]

  • Store the Waste Container Safely:

    • Keep waste containers closed at all times, except when adding waste.[12][13] This prevents the release of vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • Ensure the SAA is equipped with secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[1][12]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[5][7]

Disposal Workflow for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

gen Waste Generation (Liquid or Solid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe liquid_waste Liquid Waste Stream (Solutions, Rinsates) gen->liquid_waste Is it liquid? solid_waste Solid Waste Stream (Gloves, Wipes, Glassware) gen->solid_waste Is it solid? ppe->gen liquid_container Select & Label Liquid Waste Container (HDPE or Glass) liquid_waste->liquid_container solid_container Select & Label Solid Waste Container (Lined Pail) solid_waste->solid_container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment liquid_container->saa solid_container->saa pickup Request Pickup from EHS / Licensed Contractor saa->pickup Container is full or >6 months old manifest Complete Hazardous Waste Manifest Form pickup->manifest disposal Final Disposal at Licensed TSDF manifest->disposal

Caption: Decision workflow for proper disposal.

Managing Spills and Empty Containers

Accidents happen, and a clear, pre-defined spill response plan is critical.[16]

Small Spills (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area.

  • Contain: Use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use paper towels.[1]

  • Neutralize (if applicable and safe): For acidic compounds, careful neutralization can be an option, but this should only be performed by trained personnel following a specific, validated protocol.

  • Collect & Clean: Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[1]

Large Spills (>100 mL)
  • Evacuate all personnel from the area immediately.

  • Alert your institution's EHS office or emergency response team.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Empty Containers

"Empty" containers that once held 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid are still considered hazardous waste.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[1][12]

  • Collect Rinsate: The first rinsate is considered acutely hazardous and MUST be collected and disposed of as liquid hazardous waste.[1][12] Subsequent rinsates should also be collected.

  • Final Disposal: After rinsing, deface the label and manage the container according to your institution's specific guidelines, which may allow for disposal as regular solid waste or require it to be collected as hazardous waste.[1]

Final Disposal: The Role of Professional Services

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous chemical waste cannot be disposed of in the regular trash or poured down the sewer drain.[10] The final disposal of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid must be managed by your institution's EHS department and handled by a licensed professional waste disposal company.[1][17]

  • Incineration: This is a common method for destroying organic chemical waste. The process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

  • Landfilling: Solidified and stabilized inorganic waste may be sent to a specially monitored landfill designed for hazardous materials.[18]

Regulatory Compliance Summary

Adherence to federal and state regulations is mandatory. The primary governing bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

RegulationKey RequirementRelevance to Disposal
EPA - RCRA "Cradle-to-Grave" management of hazardous waste.Governs the entire lifecycle of the waste, from generation (your lab) to final disposal, including labeling, storage, and transportation requirements.[10]
OSHA - 29 CFR 1910.1200 Hazard Communication Standard (HCS).Requires employers to ensure information about chemical hazards is available and understandable to workers through labels, SDSs, and training.[19]
OSHA - 29 CFR 1910.1450 Occupational Exposure to Hazardous Chemicals in Laboratories.Mandates the development of a Chemical Hygiene Plan, which includes procedures for safe removal of hazardous waste.
DOT - 49 CFR Parts 171-180 Hazardous Materials Regulations.Regulates the transportation of hazardous materials, which is handled by the licensed waste disposal vendor.[15]

All laboratory personnel handling this compound must receive documented training on the specific hazards and disposal procedures.[16][17]

References

  • Chemical Waste Management for Laboratories. (n.d.). GTZ.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Safety Data Sheet: Piperidine. (n.d.). Oakwood Chemical.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Safety Data Sheet. (2023, February 19).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager.
  • Effective Chemical Waste Disposal Strategies. (2025, August 18). Environmental Marketing Services.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Safety Data Sheet: Piperidine. (2024, May 7).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Safety Data Sheet: Piperidine. (2025, September 23). MilliporeSigma.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Laboratory Waste Disposal Guide. (2024, March 19). Business Waste.
  • Safety Data Sheet. (2025, October 15). MilliporeSigma.
  • Safety Data Sheet: 2-(Hydroxymethyl)piperidine. (2010, October 20). Fisher Scientific.
  • Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. (2024, April 17). Angene Chemical.
  • Safety Data Sheet: Piperidine. (2023, March 16).
  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Triumvirate Environmental.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services.

Sources

Handling

Personal protective equipment for handling 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

This guide is structured as a high-level operational protocol for researchers handling 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid . As a Senior Application Scientist, I have synthesized the safety profile based on St...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational protocol for researchers handling 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid . As a Senior Application Scientist, I have synthesized the safety profile based on Structural Activity Relationships (SAR) of piperidine-acetic acid derivatives, ensuring a "Safety First" approach suitable for Novel Chemical Entities (NCEs).

Compound Profile & Hazard Logic (SAR Analysis)

Why This Matters: For research intermediates where a specific, validated Safety Data Sheet (SDS) may be sparse, we apply the Precautionary Principle . We analyze the molecule's functional groups to predict hazards.[1]

  • Compound: 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid[1]

  • Chemical Class: Piperidine derivative / Amino acid analog.[1][2]

  • Predicted State: Solid (Zwitterionic character typically raises melting points).

  • Hazard Synthesis:

    • Piperidine Ring (Amine): Potential skin irritant and sensitizer.

    • Carboxylic Acid Moiety: Corrosive potential to mucous membranes and eyes.[1]

    • Combined Effect: High risk of Serious Eye Damage (H318) and Skin Irritation (H315) .[1] Inhalation of dust may cause respiratory tract irritation.[1]

Critical Note: Treat this substance as a Category 2B Carcinogen/Mutagen until proven otherwise, standard for handling pharmaceutical intermediates (NCEs) in drug discovery.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific laboratory operation. Standard Lab Attire (Long pants, closed-toe shoes) is mandatory for entry.[1]

Table 1: Task-Based PPE Specifications
OperationPrimary HazardHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing / Solid Handling (< 100 mg)Inhalation of dust; Static dispersalDouble Nitrile (0.11 mm min)Safety Glasses with side shieldsFume Hood (Sash at 18")Lab Coat (Cotton/Poly blend)
Bulk Weighing / Transfer (> 100 mg)Dust cloud generation; Skin contactDouble Nitrile (Outer glove changed every 30 mins)Chemical Goggles (Indirect vent)Fume Hood required.[1] If open bench: N95/P100 Respirator Lab Coat + Disposable Tyvek Sleeves
Solution Preparation / Synthesis Splash; Corrosive burnsDouble Nitrile or Neoprene (if using halogenated solvents)Chemical Goggles + Face Shield (if >500mL volume)Fume Hood (100% containment)Lab Coat + Chemical Apron (Rubber/PVC)
Spill Cleanup High concentration exposureSilver Shield / Laminate (Chemical resistant)Chemical Goggles Full-Face Respirator (Organic Vapor/Acid Gas cartridge)Tyvek Coveralls (Type 5/6)

Operational Workflows & Logic

A. Engineering Controls (The First Line of Defense)

Before donning PPE, ensure the Chemical Fume Hood is operational.[1]

  • Face Velocity: Must be verified between 0.4 – 0.6 m/s (80 – 120 fpm) .

  • Placement: Work at least 6 inches inside the hood sash to ensure laminar flow capture.[1]

B. Risk Assessment Logic

The following decision tree outlines the logical steps for assessing risk before handling the compound.

RiskAssessment Start Start: Handling 2-(2-(hydroxymethyl) piperidin-1-yl)acetic acid StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Dry IsLiquid Solution / Liquid StateCheck->IsLiquid Dissolved DustRisk Risk: Inhalation (Dust) IsSolid->DustRisk SplashRisk Risk: Skin/Eye Splash IsLiquid->SplashRisk Control1 Control: Fume Hood + Static Dissipative Balance DustRisk->Control1 Control2 Control: Double Gloving + Secondary Containment SplashRisk->Control2 Action Proceed with Synthesis Control1->Action Control2->Action

Figure 1: Pre-operational risk assessment workflow ensuring correct engineering controls are selected based on physical state.

C. Handling Protocol (Step-by-Step)
  • Preparation:

    • Don appropriate PPE as per Table 1.[1][3]

    • Place a disposable weighing boat and a static eliminator (if available) inside the fume hood.

    • Why? Piperidine derivatives can be hygroscopic and sticky; static control prevents powder scattering.

  • Transfer:

    • Use a stainless steel spatula .[1] Avoid plastic if the compound is statically charged.[1]

    • Transfer slowly. If spillage occurs on the balance pan, stop immediately and wipe with a methanol-dampened tissue (held with forceps).[1]

  • Solubilization:

    • Add solvent (e.g., DCM, Methanol) to the solid, not solid to solvent, to prevent "puffing" of dust.

    • Safety Check: Ensure the reaction vessel is vented.[1] The carboxylic acid group can react with carbonates or bicarbonates to release CO2 gas, pressurizing sealed vials.

Emergency Response & Spill Management

Immediate Action: In case of exposure, speed is critical.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Do not pause to remove contact lenses—flush over them if necessary, then remove.[1]

  • Skin Contact: Drench with water for 15 minutes.[1][4] Remove contaminated clothing under the shower.[1]

Spill Cleanup Protocol (Dry Powder)

Do not dry sweep.[1] This generates dust.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don N95/P100 respirator and double nitrile gloves.[1]

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.[1]

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe surface with 1N HCl (to neutralize the amine) followed by soap and water.[1]

SpillResponse Spill Spill Detected Assess Assess Volume/Type Spill->Assess PPE Don Emergency PPE (Resp + Goggles) Assess->PPE Method Select Method PPE->Method Dry Wet Wipe Method (Prevent Dust) Method->Dry Powder Liquid Absorbent Pads (Vermiculite) Method->Liquid Solution Disposal HazWaste Tagging Dry->Disposal Liquid->Disposal

Figure 2: Decision logic for spill response, prioritizing dust suppression for solid spills.

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Hazardous Chemical Waste.[1]

  • Stream: Organic Solids (if powder) or Organic Solvents (if dissolved).

  • Tagging: Clearly label as "Contains Piperidine Derivative – Irritant/Corrosive."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to avoid exothermic reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: 2-(Piperidin-1-yl)acetic acid (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Piperidine derivatives classification. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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